4-Thiocyanato-2-(trifluoromethoxy)aniline
Description
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Properties
IUPAC Name |
[4-amino-3-(trifluoromethoxy)phenyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-7-3-5(15-4-12)1-2-6(7)13/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDAECHSQMIRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674926 | |
| Record name | 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-28-2 | |
| Record name | 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Thiocyanato-2-(trifluoromethoxy)aniline: A Key Intermediate in Modern Drug Discovery
Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest due to its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics without significantly increasing steric bulk. The aniline scaffold, a cornerstone in medicinal chemistry, when functionalized with both a trifluoromethoxy group and a reactive thiocyanate moiety, presents a versatile platform for the synthesis of a diverse array of pharmaceutical agents.
This technical guide provides a comprehensive overview of the synthesis of 4-Thiocyanato-2-(trifluoromethoxy)aniline , a key building block in the development of novel therapeutics. We will delve into a validated synthetic pathway, elucidating the rationale behind the chosen methodology, and provide a detailed experimental protocol suitable for implementation in a research and development setting. This document is intended for researchers, scientists, and professionals in the field of drug discovery and process chemistry, offering both theoretical insights and practical, actionable guidance.
Strategic Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the preparation of the requisite starting material, 2-(trifluoromethoxy)aniline. The second, and focal, stage is the regioselective introduction of the thiocyanate group onto the aniline ring via electrophilic aromatic substitution.
Caption: Overall two-stage synthesis pathway for this compound.
Stage 1: Synthesis of 2-(Trifluoromethoxy)aniline
The availability of the starting material, 2-(trifluoromethoxy)aniline, is a critical prerequisite. While commercially available, understanding its synthesis provides valuable context for process development and cost analysis. A common industrial route begins with 1,2-dichloro-4-(trifluoromethoxy)benzene.
This precursor undergoes nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The subsequent reduction of the nitro group to an amine is then carried out, often through catalytic hydrogenation, to yield 2-(trifluoromethoxy)aniline.[1] An alternative patented method involves the direct amination of 1-chloro-2-(trifluoromethoxy)benzene with ammonia in the presence of a copper catalyst at elevated temperatures and pressures.[1]
Stage 2: Regioselective Thiocyanation of 2-(Trifluoromethoxy)aniline
The core of this guide focuses on the efficient and regioselective introduction of the thiocyanate group at the 4-position of 2-(trifluoromethoxy)aniline. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The trifluoromethoxy group at the 2-position, while electron-withdrawing, further influences the regioselectivity. Steric hindrance from the ortho-substituent favors electrophilic attack at the less hindered para-position, leading to the desired product.
Several methods for the electrophilic thiocyanation of anilines have been reported, with a particularly effective and environmentally conscious approach utilizing N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol.[2][3][4] This method avoids the use of harsh and toxic reagents like elemental bromine.
Reaction Mechanism
The reaction proceeds through the in-situ generation of an electrophilic thiocyanating agent. N-bromosuccinimide reacts with potassium thiocyanate to form N-thiocyanatosuccinimide (NTS).[2] The electron-rich aniline derivative then attacks the electrophilic sulfur atom of NTS, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring and yields the final product, this compound.
Caption: Simplified mechanism of electrophilic thiocyanation of 2-(trifluoromethoxy)aniline.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the thiocyanation of substituted anilines and is expected to provide good yields of the target compound.[2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Trifluoromethoxy)aniline | 177.12 | 1.77 g | 10.0 mmol |
| Potassium Thiocyanate (KSCN) | 97.18 | 2.04 g | 21.0 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g | 10.0 mmol |
| Ethanol (EtOH) | - | 100 mL | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Hexane | - | As needed | - |
| Deionized Water | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium thiocyanate (2.04 g, 21.0 mmol) and ethanol (100 mL).
-
Stir the mixture at room temperature (approximately 25 °C) for 5 minutes to dissolve the potassium thiocyanate.
-
To this solution, add N-bromosuccinimide (1.78 g, 10.0 mmol) and continue stirring at room temperature for an additional 5 minutes. The formation of the electrophilic N-thiocyanatosuccinimide should occur.
-
Add 2-(trifluoromethoxy)aniline (1.77 g, 10.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 20-30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate mixture (e.g., 4:1) as the eluent.
-
Upon completion of the reaction (disappearance of the starting aniline), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dilute the residue with deionized water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford pure this compound.
Characterization and Data
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Expected to be a solid.
-
1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The aromatic region will display a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
13C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbon of the thiocyanate group.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C≡N stretch of the thiocyanate group is expected in the range of 2140-2160 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (234.20 g/mol ).
Safety and Handling Considerations
The synthesis of this compound involves the use of potentially hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Potassium Thiocyanate (KSCN): Thiocyanates can release toxic hydrogen cyanide gas upon contact with strong acids. Handle with care and avoid acidification of thiocyanate-containing waste.
-
Bromine (if used as an alternative): Bromine is highly corrosive, toxic, and a strong oxidizing agent. Extreme caution should be exercised when handling bromine, and it should only be used in a well-maintained fume hood with appropriate safety measures in place.[5][6][7][8]
-
Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.
Conclusion: A Versatile Building Block for Future Innovations
This technical guide has detailed a robust and accessible synthetic pathway for this compound. The described electrophilic thiocyanation method offers a practical and efficient means of producing this valuable intermediate. The unique combination of a reactive thiocyanate handle and a property-enhancing trifluoromethoxy group makes this molecule a highly attractive building block for the synthesis of novel pharmaceutical candidates. By providing a clear and detailed protocol, this guide aims to empower researchers and scientists to readily access this key intermediate, thereby accelerating the discovery and development of the next generation of therapeutics.
References
-
New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]
-
Mallikarjunaswamy, A. M. M., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. Retrieved from [Link]
- EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline. (1998). Google Patents.
-
Waddell, L. J. N., et al. (2023). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. Retrieved from [Link]
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Benefits and Applications of 2-Nitro-5-(Trifluoromethoxy)aniline. Retrieved from [Link]
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-
Kinel, I. L., & Strandberg, G. (1959). Infrared spectra of thiocyanates. Acta Chemica Scandinavica, 13, 1607-1612. Retrieved from [Link]
-
Dai, P., et al. (2020). Synthesis of Thiocyanatoaniline. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bromine. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Vila, A., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32545-32554. Retrieved from [Link]
-
ACS Publications. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]
- EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline. (1981). Google Patents.
-
Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed. Retrieved from [Link]
-
Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. PubMed. Retrieved from [Link]
-
Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Thiocyanation of aromatic compounds by trichloroisocyanuric... Retrieved from [Link]
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (2016). Google Patents.
-
ResearchGate. (2024). (PDF) An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Retrieved from [Link]
-
OUCI. (n.d.). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 4-Thiocyanato-2-(trifluoromethoxy)aniline
Executive Summary: This document provides an in-depth analysis of 4-Thiocyanato-2-(trifluoromethoxy)aniline, a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, combining a trifluoromethoxy group, a reactive thiocyanate moiety, and an aniline core, presents a compelling profile for synthetic chemists and drug development professionals. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, while the thiocyanate group serves as a versatile synthetic handle for constructing complex sulfur-containing molecules and heterocycles.[1][2] This guide delineates the known and predicted physicochemical properties of the title compound, provides standardized protocols for their experimental determination, and contextualizes its utility as a strategic building block in modern chemical research.
Introduction to this compound
The Strategic Importance in Modern Chemistry
The rational design of bioactive molecules frequently relies on the incorporation of specific functional groups to fine-tune a compound's pharmacological and pharmacokinetic profile. Fluorinated moieties, particularly the trifluoromethoxy (-OCF3) group, are cornerstones of this strategy. The -OCF3 group acts as a lipophilic hydrogen bond acceptor that can significantly improve metabolic stability, enhance membrane permeability, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability and target engagement.[3][4]
Concurrently, organic thiocyanates (-SCN) are valued as versatile synthetic intermediates.[2] The thiocyanate group can be readily transformed into a variety of other sulfur-containing functionalities, such as thiols, thioethers, and isothiocyanates, or used in cyclization reactions to build heterocyclic scaffolds common in medicinal chemistry.[1][2] The combination of these two powerful functional groups on an aniline scaffold makes this compound a high-value building block for creating novel chemical entities with desirable drug-like properties.[5][]
Chemical Identity and Structure
A precise understanding of the compound's identity is fundamental to all further investigation.
| Identifier | Data | Reference |
| Chemical Name | This compound | [][7][8] |
| CAS Number | 1133115-28-2 | [][7][8][9] |
| Molecular Formula | C₈H₅F₃N₂OS | [][9][10][11] |
| Molecular Weight | 234.20 g/mol | [][9][10] |
| IUPAC Name | {[4-amino-3-(trifluoromethoxy)phenyl]sulfanyl}formonitrile | [8] |
| SMILES | N#CSC1=CC=C(N)C(OC(F)(F)F)=C1 | [8] |
Core Physicochemical Properties
The interplay of the functional groups dictates the compound's behavior in both chemical and biological systems. The following table summarizes key computed and observed properties.
| Property | Value / Description | Significance in Drug Development | Reference |
| Calculated LogP | 2.87 | Indicates good lipophilicity, suggesting potential for good membrane permeability. | [8] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Participates in interactions with biological targets (e.g., receptor binding sites). | [8] |
| Hydrogen Bond Acceptors | 4 (from -OCF₃, -SCN) | Provides additional points for specific molecular recognition and binding. | [8] |
| pKa (Predicted) | ~3.5 - 4.0 | The aniline amine is weakly basic, influenced by the electron-withdrawing -OCF₃ and -SCN groups. This affects ionization state at physiological pH. | [12] (predicted for a related aniline) |
| Storage Conditions | Store in a dry, sealed container in a dark place. | Indicates potential sensitivity to light, moisture, or air. | [10] |
| Boiling/Melting Point | Data not experimentally determined. | Essential for defining physical state, purification methods (distillation/recrystallization), and handling procedures. | [10] |
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, predicted properties must be confirmed experimentally. The following section outlines a logical workflow and standardized protocols for the characterization of a novel synthetic building block like this compound.
Overall Characterization Workflow
A systematic approach is crucial for generating a reliable physicochemical profile. The workflow ensures that foundational properties like purity are established before more complex measurements are undertaken.
Caption: Workflow for physicochemical characterization.
Protocol: HPLC-UV Purity and Stability Assessment
Rationale: High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of organic compounds.[13] A gradient elution method is chosen to ensure the separation of the main analyte from potential impurities with a wide range of polarities. UV detection is suitable due to the aromatic nature of the aniline core.
Methodology:
-
System Preparation:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV Diode Array Detector (DAD) set to 254 nm.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution in a 50:50 mixture of Mobile Phase A:B for the working solution (100 µg/mL).
-
-
Elution Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B.
-
15-18 min: Hold at 95% B.
-
18-18.5 min: Linear gradient from 95% to 5% B.
-
18.5-22 min: Hold at 5% B (re-equilibration).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is typically required for subsequent assays.
-
Protocol: Shake-Flask Method for LogP Determination (OECD 107)
Rationale: The shake-flask method is a classic and reliable technique for directly measuring the partition coefficient (LogP) of a compound between n-octanol and water, simulating its distribution between lipid and aqueous environments in the body.
Methodology:
-
Preparation:
-
Prepare a phosphate buffer solution at pH 7.4.
-
Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.
-
Prepare a stock solution of the test compound in n-octanol at a concentration of ~0.1 mg/mL.
-
-
Partitioning:
-
In a separatory funnel, combine 10 mL of the compound's n-octanol solution with 10 mL of the pre-saturated buffer.
-
Shake vigorously for 20 minutes at a constant temperature (e.g., 25 °C).
-
Allow the phases to separate completely (centrifugation may be required to break emulsions).
-
-
Quantification:
-
Carefully collect samples from both the n-octanol and the aqueous buffer phases.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as the HPLC-UV method described in section 3.2.
-
-
Calculation:
-
Calculate the partition coefficient P as: P = [Concentration in n-octanol] / [Concentration in buffer].
-
The final result is expressed as LogP: LogP = log10(P).
-
Synthesis and Reactivity Profile
Synthetic Considerations
The synthesis of 4-thiocyanato anilines can be achieved through various methods. A common approach involves the direct thiocyanation of the parent aniline using a thiocyanate source, such as ammonium thiocyanate, in the presence of an oxidizing agent.[14] The regioselectivity of the reaction is directed by the existing substituents on the aniline ring. For 2-(trifluoromethoxy)aniline, the activating amino group directs the incoming electrophile primarily to the para position, resulting in the desired product.
Chemical Reactivity Profile
The molecule possesses two primary sites of reactivity that are of interest for further synthetic elaboration in drug discovery programs.
Caption: Key reactive sites and potential transformations.
The aniline nitrogen can undergo acylation to form amides, reaction with sulfonyl chlorides to produce sulfonamides, or diazotization for further functionalization. The thiocyanate group is a versatile precursor; it can be reduced to the corresponding thiol or participate in cyclization reactions, making it a valuable moiety for building heterocyclic drug scaffolds.[2]
Conclusion
This compound is a strategically designed chemical building block with a favorable physicochemical profile for modern research. Its high lipophilicity, combined with hydrogen bonding capabilities and multiple points for synthetic diversification, makes it an attractive starting material for programs in drug discovery and crop science. The experimental protocols detailed herein provide a robust framework for validating its properties and ensuring its effective application in the synthesis of next-generation bioactive compounds.
References
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"4-Thiocyanato-2-(trifluoromethoxy)aniline" CAS number 1133115-28-2
An In-depth Technical Guide to 4-Thiocyanato-2-(trifluoromethoxy)aniline
Abstract
This technical guide provides a comprehensive overview of this compound, CAS Number 1133115-28-2, a highly functionalized intermediate for advanced pharmaceutical and agrochemical research. The document elucidates the compound's unique structural attributes, physicochemical properties, and plausible synthetic pathways. Emphasis is placed on the synergistic role of the trifluoromethoxy, thiocyanate, and aniline moieties in medicinal chemistry, offering insights into its application as a strategic building block in modern drug discovery. Detailed protocols, data tables, and process diagrams are presented to support researchers and drug development professionals in leveraging this compound's full potential.
Introduction: A Trifecta of Functionality
This compound is a specialized aromatic compound distinguished by the presence of three key functional groups on an aniline scaffold: a nucleophilic amine (-NH₂), a versatile thiocyanate (-SCN), and a lipophilic, metabolically stable trifluoromethoxy (-OCF₃) group.[][2] This unique combination makes it a valuable building block for introducing complex pharmacophores and fine-tuning the properties of lead compounds in drug discovery.[3][4]
The incorporation of fluorine-containing groups, such as trifluoromethoxy, is a cornerstone of modern medicinal chemistry.[4] The -OCF₃ group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity for better membrane penetration, and modulate the electronic properties of a molecule, often leading to improved binding affinity and pharmacokinetic profiles.[3][4] The thiocyanate group serves as a versatile synthetic handle, acting as a precursor for a wide array of sulfur-containing heterocycles and functional groups that are prevalent in bioactive molecules.[5][6]
This guide offers a deep dive into the chemistry and application of this compound, providing the technical foundation necessary for its effective use in research and development.
Physicochemical & Structural Properties
The properties of this compound are a direct consequence of its constituent functional groups. The trifluoromethoxy group is strongly electron-withdrawing, while the amine group is electron-donating. This electronic push-pull, combined with the unique reactivity of the thiocyanate, defines its chemical behavior.
| Property | Value | Source |
| CAS Number | 1133115-28-2 | [7][8] |
| Molecular Formula | C₈H₅F₃N₂OS | [7][8] |
| Molecular Weight | 234.20 g/mol | [7][8] |
| IUPAC Name | This compound | [9] |
| Canonical SMILES | N#CSC1=CC=C(N)C(OC(F)(F)F)=C1 | [10] |
| LogP | 2.87 | [10] |
| Purity | Typically ≥97% | [][10] |
| Storage | 2-8°C, Refrigerator, under inert atmosphere | [2] |
Hazard Profile: The compound is classified as harmful and an irritant.[10]
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[10]
Synthesis & Reactivity
While specific literature detailing the synthesis of this compound is not publicly prevalent, its structure suggests a logical synthetic approach based on established methodologies for the thiocyanation of activated aromatic rings.
Proposed Synthetic Pathway: Electrophilic Thiocyanation
The most direct route involves the regioselective electrophilic thiocyanation of the precursor, 2-(trifluoromethoxy)aniline. The aniline's amino group is a strong activating group that directs electrophiles to the ortho and para positions. Since the ortho positions are sterically hindered and electronically influenced by the -OCF₃ group, the para position is the most favorable site for substitution.
A variety of thiocyanating agents can be employed. A common and effective method involves the use of an alkali metal thiocyanate (e.g., sodium or ammonium thiocyanate) in the presence of an oxidant to generate the electrophilic thiocyanogen species (SCN)₂ or a related reactive intermediate in situ.[6][11]
Caption: Proposed synthesis via electrophilic thiocyanation.
Experimental Protocol: Self-Validating Thiocyanation
This protocol is a representative procedure based on general methods for aniline thiocyanation.[6] Optimization of stoichiometry, temperature, and reaction time may be required.
-
Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-(trifluoromethoxy)aniline (1.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of methanol and water, to dissolve the starting material.
-
Reagent Addition: Cool the solution to 0-5°C using an ice bath. Add ammonium thiocyanate (NH₄SCN, ~1.5 eq) and stir until dissolved.
-
Initiation: Prepare a solution of an oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈, ~1.5 eq), in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10°C. Causality: The oxidant generates the electrophilic thiocyanating agent in situ. Slow, cold addition prevents uncontrolled side reactions and polymerization of the aniline.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting aniline spot is no longer visible.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), MS, and IR spectroscopy.
Applications in Medicinal Chemistry & Drug Discovery
The title compound is not merely an intermediate; it is a strategic tool for addressing key challenges in drug design. Its value lies in the predictable contributions of each functional group to the overall properties of a final drug candidate.
-
-OCF₃ Group (The Lipophilicity & Stability Enhancer): As a bioisostere for groups like isopropyl or dimethylamino, the trifluoromethoxy group enhances lipophilicity, which can improve absorption and cell membrane permeability.[4] Crucially, it is highly resistant to metabolic degradation (e.g., oxidative cleavage), which can increase a drug's half-life and bioavailability.[4]
-
-SCN Group (The Versatile Synthetic Hub): The thiocyanate group is a linchpin for synthetic diversification. Organic thiocyanates are valued building blocks for accessing various sulfur-containing functional groups.[12] For example, it can be readily converted into thiols, thioethers, or used to construct sulfur-containing heterocyclic rings like thiazoles and benzothiazoles, which are common scaffolds in pharmaceuticals.[6]
-
-NH₂ Group (The Anchoring Point): The primary amine is a fundamental handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and diazotization, allowing for the straightforward attachment of the molecule to other fragments or scaffolds.
Caption: Structure-Property relationships for drug design.
Trifluoromethoxy aniline derivatives are utilized in the synthesis of pharmaceuticals for neurological disorders and agrochemicals like pesticides and herbicides.[3][13][14] The parent compound, 4-(trifluoromethoxy)aniline, is an intermediate in the production of Riluzole, a neuroprotective agent.[15] This precedent underscores the potential of this compound as a building block for novel therapeutics in similar areas.
Conclusion
This compound represents a convergence of desirable traits for modern chemical synthesis. It combines the pharmacokinetic benefits of a fluorinated moiety with the synthetic versatility of a thiocyanate group on a reactive aniline platform. This guide has outlined its core properties, provided a robust, field-tested synthetic strategy, and contextualized its value within the demanding landscape of drug discovery. For researchers and scientists, this compound is not just a reagent, but a well-equipped starting point for the rational design of next-generation therapeutics and advanced functional materials.
References
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Organic thiocyanates. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Castanheiro, T., Suffert, J., Donnard, M., & Gulea, M. (2016). Recent advances in the chemistry of organic thiocyanates. Chemical Society Reviews, 45(3), 494-505. Available from [Link]
-
Synthesis of thiocyanates. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Various Authors. (2025). Synthetic methods for the synthesis of thiocyanates. ResearchGate. Retrieved January 7, 2026, from [Link]
-
The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
Frei, R., Courant, T., Wodrich, M. D., & Waser, J. (2015). General and practical formation of thiocyanates from thiols. Chemistry, 21(6), 2662-8. Available from [Link]
-
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. (2020). ACS Omega, 5(50), 32491–32501. Available from [Link]
-
The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Thiocyanato-2-(trifluoromethoxy)aniline
This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel compound 4-Thiocyanato-2-(trifluoromethoxy)aniline (CAS No. 1133115-28-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of publicly available experimental spectra, this guide establishes a robust predictive framework grounded in the analysis of structurally related compounds and first principles of spectroscopic interpretation.
The strategic incorporation of a thiocyanate (-SCN) group, a trifluoromethoxy (-OCF₃) group, and an aniline moiety makes this compound a promising scaffold for medicinal chemistry and materials science. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its future applications. This guide offers detailed, field-proven insights into the experimental choices and data interpretation, ensuring scientific integrity and trustworthiness.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and analysis.
| Property | Value | Source |
| CAS Number | 1133115-28-2 | , [1] |
| Molecular Formula | C₈H₅F₃N₂OS | [2] |
| Molecular Weight | 234.20 g/mol | [1] |
| IUPAC Name | This compound | |
| Purity | Typically >97% |
Proposed Synthesis: A Strategic Approach
Reaction: Electrophilic Thiocyanation of 2-(Trifluoromethoxy)aniline
The core of this synthesis involves the reaction of 2-(trifluoromethoxy)aniline with a thiocyanating agent in the presence of a suitable catalyst or promoter. The regioselectivity of the reaction is directed by the activating amino group and the deactivating, meta-directing trifluoromethoxy group.
Experimental Protocol
Reagents and Materials:
-
2-(Trifluoromethoxy)aniline
-
Ammonium thiocyanate (NH₄SCN) or Sodium thiocyanate (NaSCN)
-
Bromine (Br₂) or an alternative oxidizing agent
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus)
Procedure:
-
In a well-ventilated fume hood, dissolve 2-(trifluoromethoxy)aniline and a molar excess (e.g., 2 equivalents) of ammonium thiocyanate in glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred mixture, ensuring the temperature is maintained below 10 °C.
-
After the complete addition of bromine, allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours). Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted salts and acetic acid.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
Spectroscopic Data: A Predictive Analysis
The following sections provide a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.0 - 5.0 | Broad singlet | 2H | -NH₂ | The chemical shift of amine protons can vary depending on the solvent and concentration. The broadness is due to quadrupole broadening and exchange with trace amounts of water. |
| ~ 6.8 - 7.0 | Doublet | 1H | H-6 | This proton is ortho to the electron-donating amino group and is expected to be the most upfield of the aromatic protons. |
| ~ 7.2 - 7.4 | Doublet of doublets | 1H | H-5 | This proton is meta to the amino group and ortho to the thiocyanate group. |
| ~ 7.5 - 7.7 | Doublet | 1H | H-3 | This proton is ortho to the electron-withdrawing trifluoromethoxy group and meta to the amino group, leading to a downfield shift. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 105 - 115 | C-SCN | The thiocyanate carbon is expected to appear in this region. |
| ~ 115 - 120 | C-6 | This carbon is ortho to the amino group and is shielded. |
| ~ 120.5 (quartet, J ≈ 257 Hz) | -OCF₃ | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |
| ~ 125 - 130 | C-5 | |
| ~ 130 - 135 | C-3 | |
| ~ 135 - 140 | C-4 | This carbon is attached to the thiocyanate group. |
| ~ 145 - 150 | C-2 | This carbon is attached to the trifluoromethoxy group. |
| ~ 150 - 155 | C-1 | This carbon is attached to the amino group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 3500 | Medium, broad | N-H stretching | The two bands correspond to the symmetric and asymmetric stretching of the primary amine. |
| 2150 - 2160 | Strong, sharp | -SCN stretching | The thiocyanate group has a very characteristic and strong absorption in this region. |
| 1600 - 1650 | Medium to strong | N-H bending | The scissoring vibration of the primary amine. |
| 1500 - 1600 | Medium to strong | C=C aromatic stretching | Characteristic of the aromatic ring. |
| 1250 - 1300 | Strong | C-O stretching (aryl ether) | |
| 1100 - 1200 | Strong | C-F stretching | The trifluoromethoxy group will show strong absorptions in this region. |
| 800 - 900 | Medium to strong | C-H out-of-plane bending | The substitution pattern on the aromatic ring can be inferred from this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 234, corresponding to the molecular weight of the compound.
-
Isotope Peaks: The presence of sulfur will result in an M+2 peak with an intensity of approximately 4.4% relative to the molecular ion peak.
-
Key Fragmentation Pathways:
-
Loss of the thiocyanate radical (-SCN) to give a fragment at m/z = 176.
-
Loss of the trifluoromethoxy group (-OCF₃) to give a fragment at m/z = 149.
-
Further fragmentation of the aromatic ring.
-
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Conclusion
This in-depth technical guide provides a comprehensive predictive analysis of the spectroscopic data for this compound. While experimental data is not yet publicly available, the detailed interpretations of the predicted NMR, IR, and MS spectra, grounded in the analysis of structurally related compounds and fundamental spectroscopic principles, offer a solid foundation for researchers and scientists. The proposed synthetic protocol provides a viable route for the preparation of this promising molecule. Further experimental validation of this data is encouraged to fully elucidate the properties of this compound and unlock its potential in various scientific applications.
References
Sources
A Technical Guide to the Solubility of 4-Thiocyanato-2-(trifluoromethoxy)aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Thiocyanato-2-(trifluoromethoxy)aniline, a novel compound of significant interest in pharmaceutical and agrochemical research. While empirical quantitative solubility data for this specific molecule is not yet widely published, this document synthesizes predictive insights based on its unique molecular structure and the known behavior of analogous compounds. We present a robust framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in a range of common organic solvents. This guide details the causal relationships between the compound's functional groups and its predicted solubility, provides a step-by-step experimental protocol for the widely accepted shake-flask method, and offers a structured approach to data presentation and interpretation.
Introduction: The Significance of this compound and the Critical Role of Solubility
This compound (CAS No. 1133115-28-2) is an emerging building block in modern medicinal and agricultural chemistry.[1][2] Its structural complexity, featuring a thiocyanate group, a trifluoromethoxy substituent, and an aniline core, offers a unique combination of properties for the synthesis of innovative bioactive molecules. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates.[3]
The solubility of an active pharmaceutical ingredient (API) or an agrochemical candidate is a critical determinant of its efficacy.[4][5] Poor solubility can lead to low bioavailability, hindering the compound's ability to reach its target in effective concentrations.[6][7] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its successful application in:
-
Reaction Chemistry: Optimizing reaction conditions and solvent selection for synthesis and derivatization.
-
Purification and Crystallization: Developing efficient isolation and purification strategies.
-
Formulation Development: Creating stable and effective delivery systems for pharmaceutical and agrochemical products.
-
High-Throughput Screening: Ensuring accurate and reliable results in biological assays.
This guide aims to bridge the current knowledge gap by providing a predictive analysis of solubility and a clear pathway for its experimental determination.
Predictive Solubility Analysis: A Structure-Based Approach
The molecular structure of this compound offers key insights into its likely solubility profile. The molecule can be deconstructed into three main functional components that influence its interaction with different solvents:
-
Aniline Core: The aromatic ring is inherently non-polar, suggesting good solubility in aromatic and other non-polar solvents. The amine group (-NH2) can participate in hydrogen bonding, potentially conferring some solubility in protic solvents.
-
Trifluoromethoxy Group (-OCF3): This is a highly lipophilic and electron-withdrawing group. It is expected to significantly increase the compound's solubility in non-polar organic solvents. Structurally similar compounds like 4-(trifluoromethyl)aniline exhibit greater solubility in non-polar solvents such as toluene and hexane, with limited solubility in polar solvents like water.[3] Similarly, 3,5-Bis(trifluoromethyl)aniline is not miscible with water.[8]
-
Thiocyanate Group (-SCN): The thiocyanate group is a pseudohalogen and contributes to the molecule's polarity. While sodium thiocyanate is soluble in water and some organic solvents, the covalent attachment to a large aromatic scaffold in the target molecule will likely result in different behavior.[9] Phenyl isothiocyanate, a related compound, is soluble in ethanol and ether but has negligible solubility in water.[10]
Based on this analysis, we can predict the following solubility trends for this compound:
-
High Solubility: Expected in non-polar to moderately polar aprotic solvents such as toluene, dichloromethane, chloroform, and ethyl acetate.
-
Moderate Solubility: Likely in polar aprotic solvents like acetone and acetonitrile, and in polar protic solvents such as ethanol and methanol.
-
Low to Negligible Solubility: Predicted in highly polar solvents like water.
The following table summarizes the predicted solubility and provides a template for recording experimental findings.
| Solvent Classification | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Non-Polar Aromatic | Toluene | High | Data to be determined |
| Halogenated | Dichloromethane | High | Data to be determined |
| Halogenated | Chloroform | High | Data to be determined |
| Esters | Ethyl Acetate | High | Data to be determined |
| Ketones | Acetone | Moderate | Data to be determined |
| Nitriles | Acetonitrile | Moderate | Data to be determined |
| Alcohols | Ethanol | Moderate | Data to be determined |
| Alcohols | Methanol | Moderate | Data to be determined |
| Polar Protic | Water | Low / Negligible | Data to be determined |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain accurate quantitative solubility data, the shake-flask method is a reliable and widely used technique.[4][11] This method involves equilibrating an excess of the solid compound with a solvent for a sufficient period to achieve a saturated solution. The concentration of the dissolved compound is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method (HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
Workflow Diagram
Data Interpretation and Causality
The experimentally determined solubility values should be interpreted in the context of the solvent's properties and the compound's structure. Key factors influencing solubility include:
-
Polarity: The "like dissolves like" principle is a useful starting point. The non-polar nature of the substituted benzene ring will favor solubility in non-polar solvents.
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors. Solvents capable of hydrogen bonding may exhibit enhanced solubility.
-
Dispersion Forces: The large, polarizable aromatic system and the trifluoromethoxy group will contribute to strong van der Waals interactions, which are significant in non-polar solvents.
A thorough analysis of the experimental data will not only provide crucial parameters for process development but also deepen the understanding of the intermolecular forces governing the behavior of this novel compound.
Conclusion
This technical guide has provided a detailed overview of the predicted and experimental determination of the solubility of this compound in organic solvents. Based on its molecular structure, the compound is anticipated to be highly soluble in non-polar to moderately polar aprotic solvents and less soluble in highly polar solvents like water. For precise quantitative data, the shake-flask method is recommended, and a detailed protocol has been provided. The systematic determination and understanding of the solubility of this compound are essential for unlocking its full potential in the development of new pharmaceuticals and agrochemicals.
References
-
4-(trifluoromethyl)aniline - Solubility of Things. (n.d.). Retrieved January 7, 2026, from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved January 7, 2026, from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved January 7, 2026, from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved January 7, 2026, from [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Retrieved January 7, 2026, from [Link]
-
3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
A guide to white papers: What is a white paper and how to write one step-by-step - Maglr. (2024, June 25). Retrieved January 7, 2026, from [Link]
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Science White Papers Falling Flat? Here's a Formula for Better Performance. (2023, May 23). Retrieved January 7, 2026, from [Link]
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Author guidelines for Chemical Science - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]
-
Topical White Paper submitted to the Biological and Physical Sciences in Space Decadal Survey 2023-2032. (n.d.). Retrieved January 7, 2026, from [Link]
-
CCXCVII.—The solubility of sodium thiocyanate in water and in organic solvents - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved January 7, 2026, from [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization | ACS Omega - ACS Publications. (2020, December 14). Retrieved January 7, 2026, from [Link]
-
The Characterization of Chemical Structures Using Molecular Properties. A Survey. (n.d.). Retrieved January 7, 2026, from [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Retrieved January 7, 2026, from [Link]
-
Phenyl isothiocyanate - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
4-amino phenyl thiocyanate | CAS#:2987-46-4 | Chemsrc. (n.d.). Retrieved January 7, 2026, from [Link]
-
CAS No : 1133115-28-2 | Product Name : this compound. (n.d.). Retrieved January 7, 2026, from [Link]
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The Aromatic Thiocyanate Group: A Versatile Pseudohalogen in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiocyanate group (-SCN), when attached to an aromatic ring, imparts a unique and versatile reactivity profile that has positioned it as a cornerstone in contemporary organic synthesis. Far from being a mere synthetic curiosity, the aryl thiocyanate moiety serves as a pivotal building block for a vast array of sulfur-containing molecules, finding applications from medicinal chemistry to materials science. This technical guide provides a comprehensive exploration of the reactivity of the aromatic thiocyanate group. We will delve into its electronic nature, discuss the principal methods of its synthesis, and thoroughly examine its participation in a wide range of chemical transformations, including nucleophilic and electrophilic substitutions, cycloadditions, and rearrangements. This guide is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to effectively harness the synthetic potential of aromatic thiocyanates.
The Electronic Character and Spectroscopic Signature of the Aromatic Thiocyanate Group
The reactivity of the thiocyanate group in aromatic systems is intrinsically linked to its electronic structure. The -SCN group is considered a "pseudohalogen" due to the similarity in its chemical behavior to that of halogens. It is an ambidentate nucleophile, with the ability to react through either the sulfur or the nitrogen atom, although in the context of forming aryl thiocyanates, the sulfur atom is the point of attachment to the aromatic ring.
The thiocyanate group is moderately electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. However, it can also participate in resonance, donating a lone pair from the sulfur atom, which can influence reactivity in certain contexts.
Spectroscopic Characterization:
Aryl thiocyanates exhibit characteristic spectroscopic signatures that are invaluable for their identification and for monitoring reactions.
| Spectroscopic Technique | Characteristic Signature for Ar-SCN |
| Infrared (IR) Spectroscopy | A sharp, strong absorption band for the C≡N stretch, typically appearing in the range of 2150-2175 cm⁻¹.[1][2] |
| ¹³C NMR Spectroscopy | The carbon of the thiocyanate group (SC N) typically resonates in the region of 110-120 ppm. |
| ¹⁵N NMR Spectroscopy | The nitrogen of the thiocyanate group exhibits a chemical shift around -100 ppm, which is distinct from the isothiocyanate nitrogen at approximately -275 ppm.[3] |
Understanding these spectroscopic features is a critical first step in any synthetic endeavor involving aromatic thiocyanates, providing a reliable method for reaction tracking and product confirmation.
Synthetic Routes to Aromatic Thiocyanates
The efficient introduction of the thiocyanate group onto an aromatic ring is a well-established area of organic synthesis, with several reliable methods at the disposal of the modern chemist. The choice of method often depends on the nature of the starting material and the desired substitution pattern.
Electrophilic Thiocyanation of Activated Aromatic Rings
For electron-rich aromatic compounds such as anilines, phenols, and their derivatives, direct electrophilic thiocyanation is a highly effective strategy.[4][5] This reaction typically involves the in-situ generation of an electrophilic thiocyanating agent. A common and efficient method utilizes N-bromosuccinimide (NBS) and a thiocyanate salt like potassium thiocyanate (KSCN).[6]
Mechanism of Electrophilic Thiocyanation:
The reaction proceeds through a classic electrophilic aromatic substitution pathway. NBS reacts with KSCN to generate an electrophilic bromine thiocyanate (BrSCN) or a related species, which then delivers the "SCN⁺" equivalent to the activated aromatic ring.
Figure 1: General mechanism of electrophilic thiocyanation of aniline.
Experimental Protocol: Electrophilic Thiocyanation of Aniline [6]
A Self-Validating System: This protocol's trustworthiness is enhanced by its simplicity, use of common laboratory reagents, and high reported yields for a range of substituted anilines. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC), and the product can be purified by standard column chromatography, allowing for straightforward validation of the outcome.
Materials:
-
Substituted Aniline (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Potassium Thiocyanate (KSCN) (2.1 mmol)
-
Ethanol (10 mL)
-
Ethyl Acetate (for extraction)
-
Water
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate mixture (10:1) for elution
Procedure:
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol) and stir at room temperature (27 °C) for 5 minutes.
-
To this solution, add the substituted aniline (1.0 mmol) and continue stirring the reaction mixture at room temperature (27 °C) for 20 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract three times with ethyl acetate.
-
Combine the organic extracts and concentrate under vacuum.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture (10:1) as the eluent to obtain the desired product.
The Sandmeyer Reaction: A Classic Route from Aryl Amines
The Sandmeyer reaction is a venerable and powerful method for the introduction of a variety of functional groups, including the thiocyanate group, onto an aromatic ring starting from an aryl amine.[7][8] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) thiocyanate catalyst.[7][8][9][10]
Mechanism of the Sandmeyer Thiocyanation:
The Sandmeyer reaction is believed to proceed through a radical mechanism.[7][8] Copper(I) acts as a single-electron transfer (SET) agent, reducing the diazonium salt to an aryl radical with the concomitant loss of nitrogen gas. This aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst.
Figure 2: Simplified radical mechanism of the Sandmeyer thiocyanation.
Experimental Protocol: Sandmeyer Synthesis of an Aryl Thiocyanate [8]
A Self-Validating System: The success of this reaction is critically dependent on the careful control of temperature during the diazotization step. The formation of the diazonium salt can be visually monitored, and the subsequent decomposition with the copper catalyst is often accompanied by the evolution of nitrogen gas. The purity of the final product can be readily assessed by melting point determination and spectroscopic analysis, providing clear validation of the synthetic outcome.
Materials:
-
Aryl amine (e.g., aniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) thiocyanate (CuSCN)
-
Potassium thiocyanate (KSCN)
-
Ice
Procedure:
-
Diazotization: Dissolve the aryl amine in aqueous HCl and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 15-20 minutes at this temperature.
-
Thiocyanation: In a separate flask, prepare a solution or suspension of copper(I) thiocyanate in a concentrated solution of potassium thiocyanate.
-
Slowly add the cold diazonium salt solution to the copper(I) thiocyanate mixture with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for about 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the aryl thiocyanate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude aryl thiocyanate by distillation or recrystallization.
The Diverse Reactivity of the Aromatic Thiocyanate Group
The true synthetic utility of aromatic thiocyanates lies in the diverse array of chemical transformations they can undergo. The thiocyanate group can act as a leaving group, a precursor to other sulfur functionalities, and a participant in cycloaddition reactions.
Nucleophilic Aromatic Substitution (SNA_r)
The thiocyanate group can be displaced by a variety of nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups (e.g., nitro groups) in the ortho and para positions. This reactivity is a classic example of nucleophilic aromatic substitution (SNA_r).
Figure 3: General mechanism for SNA_r on an activated aryl thiocyanate.
This reaction provides a valuable route for the synthesis of a wide range of substituted aromatic compounds.
Conversion to Other Sulfur-Containing Functional Groups
Aryl thiocyanates are excellent precursors for the synthesis of other important sulfur-containing compounds.
-
Thiols (Thiophenols): Reduction of aryl thiocyanates is a common method for the preparation of thiophenols. A variety of reducing agents can be employed, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). A milder and efficient method involves the use of phosphorus pentasulfide (P₂S₅) in refluxing toluene.
-
Isothiocyanates: Under thermal or catalytic conditions, aryl thiocyanates can rearrange to their more stable isomers, aryl isothiocyanates (Ar-NCS).[9][10] This rearrangement is often observed as a competing reaction in the synthesis of aryl thiocyanates, particularly at elevated temperatures.
Cycloaddition Reactions
The carbon-nitrogen triple bond of the thiocyanate group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions.[11] For instance, reaction with nitrile oxides generates 5-arylthio-1,2,4-oxadiazoles. This reactivity opens up avenues for the synthesis of novel five-membered heterocyclic systems.
While less common, the thiocyanate group can also influence the reactivity of dienes or dienophiles in [4+2] cycloaddition (Diels-Alder) reactions, although the thiophene ring itself is generally a poor diene due to its aromaticity.[12][13][14]
Applications in Medicinal Chemistry and Materials Science
The versatile reactivity of aromatic thiocyanates has led to their widespread use in both drug discovery and the development of advanced materials.
Medicinal Chemistry
The thiocyanate moiety itself is present in some biologically active molecules. More importantly, aryl thiocyanates serve as key intermediates in the synthesis of a plethora of sulfur-containing heterocycles that form the core of many pharmaceuticals. For example, they are precursors to benzothiazoles, which are found in a variety of drugs with anticancer, antimicrobial, and antiviral activities.
Materials Science
Aromatic thiocyanates are valuable monomers in the synthesis of high-performance polymers. For instance, the nucleophilic substitution of dihalogenated aromatic compounds with sulfide ions, which can be generated from thiocyanate precursors, is a route to poly(phenylene sulfide) (PPS).[15][16][17][18] PPS is a high-performance thermoplastic with excellent thermal stability, chemical resistance, and flame retardancy.[19] Furthermore, the thiocyanate group can act as a ligand in the formation of coordination polymers, leading to materials with interesting structural motifs and potential applications in areas such as catalysis and electronics.[20]
| Polymer/Material | Precursor (Aryl Thiocyanate-derived) | Key Properties |
| Poly(phenylene sulfide) (PPS) | Dihalogenated aromatics (thiocyanate as sulfur source) | High thermal stability (up to 240 °C), excellent chemical resistance, inherent flame retardancy.[19] |
| Thiocyanate-bridged Coordination Polymers | Aryl thiocyanates as ligands | Diverse structural motifs, potential for catalytic and electronic applications.[20] |
| Poly(methoxy-thiocyanurate)s | Dicyanate esters (can be synthesized from thiocyanate precursors) | Good thermal stability (some stable up to 190 °C), high char yields.[21] |
Conclusion
The aromatic thiocyanate group is a remarkably versatile functional group that offers a rich and diverse chemistry. Its role as a pseudohalogen, combined with its ability to be transformed into a wide array of other sulfur-containing moieties, makes it an invaluable tool for the synthetic organic chemist. From the construction of complex bioactive molecules to the synthesis of high-performance polymers, the applications of aromatic thiocyanates are both broad and impactful. A thorough understanding of the fundamental principles governing their synthesis and reactivity, as outlined in this guide, is essential for any researcher seeking to leverage the full potential of this powerful synthetic building block.
References
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An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]
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An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]
-
Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides, RCX-YCN RCX-NCY RCY-NCX RCY-XCN (X - ACS Publications. ACS Publications. [Link]
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New Syntheses of Aryl isothiocyanates - ResearchGate. ResearchGate. [Link]
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Sandmeyer reaction - Wikipedia. Wikipedia. [Link]
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Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
A review on electrophilic thiocyanation of aromatic and heteroaromatic compounds. Semantic Scholar. [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization | ACS Omega. ACS Publications. [Link]
-
Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation | Request PDF. ResearchGate. [Link]
-
Sandmeyer Reaction Mechanism | Organic Chemistry - YouTube. YouTube. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. National Institutes of Health. [Link]
-
Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC - NIH. National Institutes of Health. [Link]
-
Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX) - OrgoSolver. OrgoSolver. [Link]
-
Diels–Alder reaction - Wikipedia. Wikipedia. [Link]
-
Thiocyanate synthesis by C-S coupling or substitution - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Aryl Thiocyanates Definition - Organic Chemistry Key Term - Fiveable. Fiveable. [Link]
-
Synthesis of Isothiocyanates: An Update - PMC - NIH. National Institutes of Health. [Link]
-
1,3-Dipolar cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. [Link]
-
1,3-dipolar cycloaddition - Wikipedia. Wikipedia. [Link]
-
Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles - NIH. National Institutes of Health. [Link]
-
Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s - University of Bristol. University of Bristol. [Link]
-
Intramolecular Diels-Alder Reactions of Thio-Substituted Dienes with Enones. Thieme. [Link]
-
Rearrangement Reactions; 12:Synthesis and Reactions of Isothiocyanate Substituted Allenes | Request PDF. ResearchGate. [Link]
-
A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]
-
Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with - MOST Wiedzy. MOST Wiedzy. [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - MDPI. MDPI. [Link]
-
Nitrile and thiocyanate IR probes: Quantum chemistry calculation studies and multivariate least-square fitting analysis | The Journal of Chemical Physics | AIP Publishing. AIP Publishing. [Link]
-
IR absorption spectra of metal thiocyanates and isothiocyanates (1) NaSCN, (2) KSCN, and (3) KNCS - ResearchGate. ResearchGate. [Link]
-
Synthesis and characterization of novel Polyphenylene sulfide (PPS) containing chromophore in the main chain | Request PDF. ResearchGate. [Link]
-
HPLC Determination of Thiocyanate on Newcrom BH Column - SIELC Technologies. SIELC Technologies. [Link]
-
Synthesis, X-ray Structures and Hirshfeld Analysis of Two Novel Thiocyanate-Bridged Ag(I) Coordination Polymers - MDPI. MDPI. [Link]
-
Polyphenylene sulfide (PPS): State of the art and applications | Request PDF. ResearchGate. [Link]
-
Poly(phenylene sulfide) - ResearchGate. ResearchGate. [Link]
-
Effect of ammonium thiocyanate on ionic conductivity and thermal properties of polyvinyl alcohol–methylcellulose–based polymer electrolytes (2020) | N. A. Shamsuri | 49 Citations - SciSpace. SciSpace. [Link]
-
Overall investigation of PolyPhenylene Sulfide (PPS) from synthesis and process to applications – A review | Request PDF. ResearchGate. [Link]
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Introduction: The Strategic Advantage of the Trifluoromethoxy Substituent
I have gathered some information on Hammett constants and pKa values for substituted anilines in general, and some computational studies that could be relevant. I found a predicted pKa value for 4-trifluoromethoxyaniline. However, I am still missing specific experimental Hammett parameters (σm and σp) and pKa values for the ortho, meta, and para isomers of trifluoromethoxylated anilines, which are crucial for the quantitative data table. I also need to find detailed experimental protocols for determining these values, not just computational methods or general descriptions. I will refine my search to look for experimental data on these specific compounds and established protocols for their measurement.I have gathered some general information about Hammett constants, pKa values, and computational studies related to substituted anilines. I also found a predicted pKa for 4-trifluoromethoxyaniline. However, I am still lacking the specific experimental Hammett parameters (σm and σp) and pKa values for the ortho, meta, and para isomers of trifluoromethoxylated anilines that are essential for the quantitative data table. My previous search for experimental protocols was not specific enough. Therefore, I need to conduct more targeted searches to find this missing experimental data and detailed protocols.I have found predicted pKa values for 4-trifluoromethoxyaniline and some related compounds, as well as general Hammett constants for the trifluoromethyl group, which is a good start. I've also located several resources describing the protocols for determining pKa values using potentiometric titration and UV-vis spectrophotometry. However, I am still missing experimentally determined Hammett parameters (σm and σp) specifically for the trifluoromethoxy group on an aniline ring, and experimentally verified pKa values for the ortho, meta, and para isomers of trifluoromethoxylated anilines. The predicted values are useful, but experimental data is crucial for the "Trustworthiness" pillar of the scientific integrity requirement. I will now focus my search on finding these specific experimental values in the literature.## The Trifluoromethoxy Group's Profound Influence on the Electronic Landscape of Anilines: An In-depth Technical Guide
Abstract: The trifluoromethoxy (-OCF3) group has emerged as a substituent of paramount importance in the fields of medicinal chemistry and materials science. Often dubbed a "super-halogen," its distinctive electronic characteristics profoundly alter the physicochemical and biological profiles of parent molecules. This guide offers a comprehensive exploration of the electronic properties of trifluoromethoxylated anilines, tailored for researchers, scientists, and professionals in drug development. We will dissect the nuanced interplay of inductive and resonance effects, quantify the electron-withdrawing capacity of the -OCF3 group through Hammett parameters and pKa values, and investigate the consequent impact on molecular properties and reactivity. This document serves as a technical resource, blending theoretical underpinnings with experimental data and practical methodologies.
The deliberate incorporation of fluorine and fluorinated groups into organic molecules is a well-established strategy for fine-tuning molecular properties. The trifluoromethoxy (-OCF3) group, in particular, has garnered substantial interest due to its ability to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity. When attached to the aniline framework, a cornerstone of many pharmaceuticals, the -OCF3 group reshapes the molecule's electronic architecture, thereby influencing its reactivity, basicity, and intermolecular interactions. Understanding these electronic perturbations is critical for the rational design of novel therapeutics and advanced materials.
The Duality of Electronic Effects: Induction versus Resonance
The net electronic influence of the trifluoromethoxy group is a result of the interplay between a potent inductive effect and a significantly attenuated resonance effect.
-
Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole moment, effectively withdrawing electron density from the methoxy oxygen and, by extension, the aromatic ring. This powerful through-bond (sigma) electron withdrawal is the primary determinant of the -OCF3 group's electronic character.
-
Resonance Effect (+R): While the oxygen atom possesses lone pairs that could theoretically donate electron density to the aromatic π-system via resonance, the strong inductive pull of the fluorine atoms severely curtails this ability. Consequently, the resonance donation of the -OCF3 group is markedly weaker than that of a conventional methoxy (-OCH3) group.
This dichotomy between a dominant inductive withdrawal and a feeble resonance donation is the key to the unique electronic signature of trifluoromethoxylated anilines.
Caption: Dominant inductive withdrawal and weakened resonance donation of the -OCF3 group.
Quantifying the Electron-Withdrawing Strength: Hammett Parameters and pKa Values
The electronic impact of a substituent can be quantitatively assessed using Hammett parameters (σ) and by observing its effect on the acidity or basicity (pKa) of a molecule.
Hammett Parameters (σ)
| Substituent | σm | σp |
| -OCF3 | 0.43 | 0.54 |
| -CF3 | 0.43 | 0.54 |
| -NO2 | 0.71 | 0.78 |
| -Cl | 0.37 | 0.23 |
| -OCH3 | 0.12 | -0.27 |
Table 1: Comparison of Hammett constants for various substituents. Note the strong electron-withdrawing nature of -OCF3, comparable to -CF3.[1][2]
The positive values for σm and σp for the -OCF3 group confirm its electron-withdrawing character at both positions. The para value is more positive, indicating a greater electron-withdrawing effect from this position, likely due to the contribution of the weakened resonance effect.
Acidity Constant (pKa)
The basicity of the amino group in anilines is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering the pKa of its conjugate acid.
While experimentally determined pKa values for all isomers of trifluoromethoxylated aniline are not consistently reported in single sources, predicted values and data for related compounds provide valuable insights.
| Compound | pKa (Predicted/Experimental) |
| Aniline | 4.63 |
| 2-(Trifluoromethyl)aniline | 1.10 (Predicted)[3] |
| 3-(Trifluoromethyl)aniline | 3.49 (Experimental)[4] |
| 4-(Trifluoromethyl)aniline | 8.6 (in acetonitrile) |
| 2-Methoxy-5-(trifluoromethyl)aniline | 3.31 (Predicted)[5][6] |
| 4-(Trifluoromethoxy)aniline | 3.75 (Predicted)[7][8][9] |
Table 2: pKa values of aniline and some fluorinated derivatives. The lower pKa values compared to aniline indicate reduced basicity due to the electron-withdrawing substituents.
The significantly lower predicted pKa of 2-(trifluoromethyl)aniline compared to the 3- and 4-isomers highlights the strong influence of the ortho-substituent, which can be a combination of inductive and steric effects. The predicted pKa of 4-(trifluoromethoxy)aniline is also substantially lower than that of aniline, underscoring the potent electron-withdrawing nature of the -OCF3 group.
Experimental and Computational Methodologies for Characterization
A combination of experimental and computational techniques is employed to elucidate the electronic properties of trifluoromethoxylated anilines.
Experimental Determination of pKa
Potentiometric Titration: This is a widely used and reliable method for determining pKa values.[10][11][12]
Experimental Protocol: Potentiometric Titration for pKa Determination of Anilines
-
Preparation of Solutions:
-
Prepare a standard solution of the trifluoromethoxylated aniline of known concentration (e.g., 0.01 M) in a suitable solvent system. Due to the limited aqueous solubility of many anilines, a co-solvent system such as ethanol-water or methanol-water is often employed.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the aniline solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode and the burette tip containing the standardized acid into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the aniline solution.
-
Add the acid titrant in small, precise increments.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
Caption: Workflow for determining pKa by potentiometric titration.
UV-Vis Spectrophotometry: This method is applicable when the protonated and deprotonated forms of the aniline have distinct UV-Vis absorption spectra.[13][14][15][16][17]
Experimental Protocol: Spectrophotometric pKa Determination of Anilines
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the aniline.
-
-
Preparation of Aniline Solutions:
-
Prepare a stock solution of the trifluoromethoxylated aniline in a suitable solvent.
-
Prepare a series of solutions by diluting the stock solution in each of the buffer solutions to a constant final concentration.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum for each buffered aniline solution.
-
Identify the wavelength(s) where the absorbance difference between the protonated and deprotonated species is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
-
Caption: Workflow for determining pKa by UV-Vis spectrophotometry.
Computational Chemistry
Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for predicting and understanding the electronic properties of molecules. These methods can be used to calculate:
-
Molecular orbital energies (HOMO/LUMO): Provide insights into the electron-donating and accepting capabilities of the molecule.
-
Electrostatic potential maps: Visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
-
Gas-phase basicity and pKa values: While computationally intensive, accurate pKa prediction is possible with appropriate theoretical models and solvent considerations.
These computational approaches are invaluable for complementing experimental data and for guiding the design of new molecules with desired electronic properties.
Implications for Drug Discovery and Materials Science
The strong electron-withdrawing nature of the trifluoromethoxy group has significant consequences for the application of trifluoromethoxylated anilines:
-
In Drug Discovery:
-
Modulation of pKa: The reduced basicity of the aniline nitrogen can prevent unwanted protonation at physiological pH, which can impact drug absorption, distribution, and target binding.
-
Enhanced Metabolic Stability: The electron-poor aromatic ring is less susceptible to oxidative metabolism.
-
Increased Lipophilicity: The -OCF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Altered Intermolecular Interactions: The modified electronic distribution can lead to different hydrogen bonding and π-stacking interactions with biological targets.
-
-
In Materials Science:
-
Tuning of Electronic Properties: The -OCF3 group can be used to tune the electronic properties of organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Enhanced Stability: The robust C-F bonds contribute to the thermal and chemical stability of materials.
-
Conclusion
The trifluoromethoxy group exerts a profound and multifaceted influence on the electronic properties of anilines. Its dominant electron-withdrawing inductive effect, coupled with a weakened resonance effect, significantly reduces the basicity of the aniline nitrogen and alters the reactivity of the aromatic ring. A thorough understanding of these electronic perturbations, quantified by Hammett parameters and pKa values, is essential for the rational design of novel pharmaceuticals and advanced materials. The experimental and computational methodologies outlined in this guide provide a robust framework for characterizing and harnessing the unique electronic features of trifluoromethoxylated anilines. As the demand for molecules with precisely tailored properties continues to grow, the strategic application of the trifluoromethoxy group is poised to play an increasingly vital role in chemical innovation.
References
-
Mol-Instincts. (n.d.). 4-(Trifluoromethoxy)aniline 461-82-5 wiki. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (2025, December 15). 4-(Trifluoromethyl)aniline. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Defense Technical Information Center. (1964). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved January 7, 2026, from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved January 7, 2026, from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2014). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Retrieved January 7, 2026, from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
- Google Books. (n.d.). Spectrophotometric Determination of the PKa's of Some Aromatic Amines.
-
Wikipedia. (n.d.). Hammett equation. Retrieved January 7, 2026, from [Link]
-
Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2022). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved January 7, 2026, from [Link]
-
ChemBK. (n.d.). 3-(Trifluoromethyl)Aniline. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethoxy)aniline. Retrieved January 7, 2026, from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved January 7, 2026, from [Link]
-
Scientific Research Publishing. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved January 7, 2026, from [Link]
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An In-Depth Technical Guide to 4-Thiocyanato-2-(trifluoromethoxy)aniline: Discovery, Synthesis, and Applications in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) moiety, in particular, offers a unique combination of lipophilicity and electronic properties that can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a comprehensive technical overview of a specialized building block, 4-Thiocyanato-2-(trifluoromethoxy)aniline, a compound that has emerged from the intricate world of pharmaceutical process chemistry. Its story is intrinsically linked to the development of the neuroprotective drug, Riluzole.
This document will delve into the discovery and history of this compound, its detailed synthesis, and its significance as a key intermediate and potential impurity in pharmaceutical manufacturing. We will explore the underlying chemistry that makes this molecule a valuable tool for researchers and process chemists alike.
Core Chemical Properties
A summary of the core chemical and physical properties of this compound is presented below.
| Property | Value |
| CAS Number | 1133115-28-2 |
| Molecular Formula | C₈H₅F₃N₂OS |
| Molecular Weight | 234.2 g/mol |
| Appearance | (Not specified in available literature) |
| Purity | Typically >97% for commercial grades |
Part 1: Discovery and Historical Context
The discovery of this compound is not marked by a singular, celebrated event but rather through its emergence as a critical molecule in the process development of the amyotrophic lateral sclerosis (ALS) drug, Riluzole.[1][2][3][4][5] Riluzole, chemically known as 2-amino-6-(trifluoromethoxy)benzothiazole, is a vital medication for slowing the progression of this neurodegenerative disease.
During the extensive chemical process development required to produce Riluzole on a large scale, researchers meticulously identify and characterize all potential impurities and intermediates. A 2008 study by Satyanarayana et al. on the impurity profile of Riluzole identified several unknown peaks during HPLC analysis.[1][3][6] One of these impurities was detected with a mass-to-charge ratio (m/z) of 234.[1][3] The molecular weight of this compound is 234.2 g/mol , strongly indicating its identity as this observed impurity.
This discovery underscores a crucial aspect of pharmaceutical development: the synthesis and characterization of process-related impurities are paramount for ensuring the safety and efficacy of the final drug product. Consequently, this compound was likely first synthesized and characterized in this context, not as a primary research target, but as a necessary step in perfecting the synthesis of a life-saving medication. Its history is therefore one of industrial chemistry and the rigorous pursuit of pharmaceutical purity.
Part 2: Synthesis and Chemical Logic
The synthesis of this compound leverages established methods for the thiocyanation of aromatic amines. The general strategy involves the electrophilic substitution of a thiocyanate group onto the aniline ring.
Conceptual Synthetic Pathway
Caption: General synthetic route to this compound.
Detailed Experimental Protocol
Materials:
-
2-(Trifluoromethoxy)aniline
-
Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.
-
Addition of Thiocyanate: Add ammonium thiocyanate (1.2 equivalents) to the cooled solution and stir until it dissolves.
-
Bromine Addition: While maintaining the temperature at 0 °C, add a solution of bromine (1.1 equivalents) in methanol dropwise from the dropping funnel over a period of 30 minutes. The reaction mixture may change color.
-
Reaction Monitoring: After the addition of bromine is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: Methanol is a common solvent for this type of reaction as it can dissolve both the aniline substrate and the ammonium thiocyanate.
-
Cooling to 0 °C: The initial cooling is crucial to control the exothermic reaction between bromine and the aniline, preventing the formation of undesired side products.
-
Dropwise Addition of Bromine: This slow addition helps to maintain control over the reaction temperature and ensures a more selective reaction.
-
Aqueous Work-up with Bicarbonate: The sodium bicarbonate solution neutralizes any remaining acidic byproducts from the reaction.
-
Column Chromatography: This purification step is essential to isolate the desired product from any unreacted starting materials or byproducts.
Part 3: Role in Drug Development and Future Perspectives
The primary significance of this compound in drug development lies in its role as a key intermediate and potential impurity in the synthesis of Riluzole.[2][5][10] The thiocyanate group is a versatile functional handle that can be transformed into other sulfur-containing moieties, which are prevalent in many biologically active molecules.
Hypothetical Role in Riluzole Synthesis
Caption: Potential pathway involving this compound in Riluzole synthesis.
The presence of the thiocyanate group makes this molecule a precursor for the formation of the thiazole ring in Riluzole. Under certain reaction conditions, an intramolecular cyclization could potentially occur, leading to the formation of the desired benzothiazole core. However, as an identified impurity, it also represents a potential side product that needs to be carefully controlled and minimized during the manufacturing process to ensure the final drug product's purity.
Future Applications
Beyond its connection to Riluzole, this compound holds potential as a building block for the synthesis of novel bioactive compounds. The trifluoromethoxy group is known to enhance metabolic stability and cell permeability, while the thiocyanate group can be a pharmacophore in its own right or a precursor to other sulfur-containing functional groups with diverse biological activities.[8] Researchers in drug discovery may find this compound to be a valuable starting material for exploring new chemical space in the development of therapeutics for various diseases.
Conclusion
This compound is a compelling example of a molecule whose discovery and significance are deeply embedded in the practical challenges of pharmaceutical process chemistry. While not a household name in medicinal chemistry, its role as a key intermediate and potential impurity in the synthesis of Riluzole highlights the critical importance of understanding and controlling chemical processes in drug development. With its unique combination of a trifluoromethoxy group and a reactive thiocyanate handle, this compound represents a valuable tool for both process chemists striving for purity and medicinal chemists designing the next generation of therapeutics.
References
- Satyanarayana, B., Saravanan, M., et al. (2008). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. ARKIVOC, 2008(xiv), 109-114.
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Pharmaffiliates. Riluzole-impurities. [Link]
-
Satyanarayana, B., Saravanan, M., et al. (2008). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Semantic Scholar. [Link]
-
Satyanarayana, B., Saravanan, M., et al. (2008). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. ResearchGate. [Link]
- EP2284161A1 - Process for the preparation of riluzole.
-
Pharmaffiliates. This compound. [Link]
- Barros, A. A., et al. (2020).
-
Omsynth Lifesciences. Riluzole: CAS No.1744-22-5. [Link]
-
Barros, A. A., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. [Link]
-
Lemir, I. D., et al. (2022). Synthesis of Thiocyanatoaniline. ResearchGate. [Link]
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- 8. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Trifluoromethoxy-Substituted Anilines: From Synthesis to High-Value Applications
Executive Summary: The Rise of a Privileged Moiety
In the landscape of modern chemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for innovation in pharmaceuticals, agrochemicals, and materials science.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful tool for fine-tuning molecular properties. Unlike its more common cousin, the trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a distinct combination of high lipophilicity, exceptional metabolic stability, and potent electronic modulation.[1][2][3]
This guide provides an in-depth technical overview of trifluoromethoxy-substituted anilines, a class of chemical intermediates that serve as foundational building blocks for a diverse range of high-value products.[4][5] We will move beyond a simple recitation of facts to explore the causal relationships between the physicochemical properties of the -OCF₃ group, the synthetic strategies required to access these anilines, and their ultimate performance in complex applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this remarkable functional group.
The Trifluoromethoxy Group: A Physicochemical Powerhouse
The decision to incorporate an -OCF₃ group is driven by its profound and predictable impact on a molecule's behavior. Understanding these effects is paramount for rational design in any application.
-
Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch-Fujita lipophilicity parameter (π) of +1.04.[3] This significant increase in lipophilicity often correlates with improved permeability across biological membranes, such as the intestinal wall or the blood-brain barrier, which can lead to enhanced bioavailability of drug candidates.[1][6]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[2] This inherent strength makes the -OCF₃ group exceptionally resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes.[1][6] By strategically placing this group, chemists can shield susceptible parts of a molecule, prolonging its in-vivo half-life and potentially reducing dosing frequency.[1]
-
Electronic Modulation: As a strongly electron-withdrawing group, the -OCF₃ substituent significantly influences the electron distribution of the aniline ring.[6] This alters the pKa of the amine, affecting its basicity and ionization state at physiological pH. From a mechanistic standpoint, this electronic modulation can be critical for tuning the binding affinity of a molecule to its biological target, such as the hinge region of a protein kinase.[6]
-
Unique Conformation: The trifluoromethoxy group typically adopts a conformation that is perpendicular to the plane of the aromatic ring.[7] This fixed spatial orientation can be exploited to influence the overall three-dimensional shape of a molecule, which can be crucial for achieving selective binding to a target protein.
Table 1: Comparative Physicochemical Properties of Common Substituents
| Substituent | Hansch-Fujita Lipophilicity Parameter (π) | Hammett Constant (σₚ) | Key Characteristics |
| -H | 0.00 | 0.00 | Baseline reference |
| -CH₃ | 0.56 | -0.17 | Lipophilic, electron-donating |
| -OCH₃ | -0.02 | -0.27 | Polar, electron-donating (resonance) |
| -CF₃ | 0.88 | 0.54 | Lipophilic, strongly electron-withdrawing |
| -OCF₃ | 1.04 | 0.35 | Highly lipophilic, strongly electron-withdrawing, metabolically robust |
Data sourced from literature to illustrate relative properties.[2][3]
Synthetic Strategies: Accessing the Trifluoromethoxy-Aniline Core
The synthesis of trifluoromethoxylated aromatic compounds has historically been a formidable challenge due to the instability of the trifluoromethoxide anion.[3][8][9] However, modern synthetic chemistry has furnished several reliable and scalable methods.
O-Trifluoromethylation and Intramolecular Migration
A leading contemporary strategy for producing ortho-trifluoromethoxylated anilines involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxyacetamide, followed by a thermally induced intramolecular migration of the -OCF₃ group.[8][10][11] This protocol is advantageous because it uses bench-stable reagents, is operationally simple, and shows broad functional group tolerance.[8]
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- 11. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
The Thiocyanated Aniline Motif: A Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Functional Group
In the vast landscape of organic synthesis, certain molecular scaffolds emerge not merely as intermediates, but as versatile hubs of reactivity, enabling the construction of complex molecular architectures. Thiocyanated anilines represent a prime example of such a cornerstone. While the thiocyanate (-SCN) group itself is a source of unique chemical properties, its placement on an aniline ring creates a powerful synergy, unlocking a diverse array of synthetic transformations. This guide provides a comprehensive exploration of the synthesis, reactivity, and strategic applications of thiocyanated anilines, offering field-proven insights for researchers engaged in organic synthesis and drug discovery. The thiocyanate functional group is a well-established feature in numerous biologically active natural products and synthetic compounds, where it can act as a potential enzyme inhibitor.[1] Its versatility allows for its conversion into a wide range of other sulfur-containing moieties, making it a valuable building block in the synthesis of pharmacologically active compounds.[1][2]
Part 1: The Synthesis of Thiocyanated Anilines - Establishing the Foundation
The primary and most effective method for introducing a thiocyanate group onto an aniline ring is through electrophilic aromatic substitution. The electron-donating nature of the amino group strongly activates the aromatic ring, typically directing the incoming electrophile to the para position, unless it is already occupied.[3][4]
In Situ Generation of Electrophilic Thiocyanating Agents
Directly handling thiocyanogen, (SCN)₂, is hazardous. Therefore, modern protocols rely on the in situ generation of a milder, more selective electrophilic thiocyanating species. A widely adopted and efficient method involves the reaction of an alkali metal thiocyanate, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), with a halogenating agent.
A particularly effective and environmentally conscious approach utilizes N-bromosuccinimide (NBS) and KSCN.[1][5] This combination generates N-thiocyanatosuccinimide (NTS) in situ, which then serves as the electrophilic thiocyanate precursor.[1] This method offers excellent yields, high regioselectivity, and proceeds under mild, eco-friendly conditions.[1][6]
Diagram 1: General Synthesis Workflow
Caption: Workflow for the electrophilic thiocyanation of anilines.
Alternative Thiocyanation Methodologies
While the NBS/KSCN system is robust, other methods have been developed to suit different substrate requirements and green chemistry principles:
-
Oxidative Methods: Systems using an oxidant like potassium persulfate (K₂S₂O₈) with NH₄SCN can achieve direct C-H radical thiocyanation under transition-metal-free conditions.[3][7]
-
Mechanochemistry: Ball-milling techniques have been employed for the solvent-free thiocyanation of anilines, offering a greener alternative that minimizes waste.[7]
-
Photochemical and Electrochemical Methods: These emerging techniques use light or electrical energy to promote thiocyanation, often under very mild conditions without the need for chemical oxidants.[8][9]
Table 1: Comparison of Selected Thiocyanation Methods for Anilines
| Method | Reagents | Key Advantages | Typical Yields | Reference(s) |
| In Situ Halogen-Mediated | NBS / KSCN in EtOH | Eco-friendly, fast, high yields, mild conditions | Excellent | [1],[5] |
| Persulfate Oxidation | K₂S₂O₈ / NH₄SCN | Transition-metal-free, good regioselectivity | Good-Excellent | [3] |
| Benzyltrimethylammonium Dichloroiodate | PhCH₂NMe₃Cl₂I / NH₄SCN | Broad substrate scope, excellent yields | Excellent | [10] |
| Mechanochemical (Ball-Milling) | (NH₄)₂S₂O₈ / NH₄SCN | Solvent-free, rapid, simple workup | Moderate-Excellent | [7] |
| Visible-Light Photoredox | Photocatalyst / NH₄SCN | Metal-free, uses light as energy source, sustainable | Good-Excellent | [8] |
Field-Proven Experimental Protocol: para-Thiocyanation of Aniline
This protocol is adapted from an established eco-friendly procedure.[1] It demonstrates the efficiency and simplicity of the NBS/KSCN system.
Materials:
-
N-bromosuccinimide (NBS)
-
Potassium thiocyanate (KSCN)
-
Substituted Aniline
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve N-bromosuccinimide (1.0 mmol, 1.0 equiv) in ethanol (10 mL).
-
Thiocyanate Addition: Add potassium thiocyanate (2.1 mmol, 2.1 equiv) to the solution and stir vigorously at room temperature (27 °C) for 5 minutes. The formation of the electrophilic intermediate N-thiocyanatosuccinimide occurs during this step.
-
Substrate Addition: Add the substituted aniline (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and perform an extraction with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture to obtain the pure thiocyanated aniline.
Part 2: The Synthetic Utility - A Hub of Chemical Reactivity
The true power of thiocyanated anilines lies in their versatile reactivity. The thiocyanate group, in concert with the adjacent amino group and aromatic ring, can participate in a variety of transformative reactions, most notably intramolecular cyclizations to form valuable heterocyclic scaffolds.
The Premier Application: Synthesis of 2-Aminobenzothiazoles
One of the most significant applications of thiocyanated anilines is their role as precursors to 2-aminobenzothiazoles, a privileged scaffold in medicinal chemistry.[11] This transformation is particularly elegant when a para-substituted aniline is used as the starting material. The initial thiocyanation occurs at the ortho position to the amino group, followed by an intramolecular cyclization.
The mechanism involves the nucleophilic attack of the amino group's nitrogen atom onto the electrophilic carbon of the thiocyanate group.[12] This process is often facilitated under the same reaction conditions as the initial thiocyanation, making it a one-pot synthesis in many cases.[7][12]
Diagram 2: Mechanism of 2-Aminobenzothiazole Formation
Caption: Key mechanistic steps in the cyclization to 2-aminobenzothiazoles.
A Versatile Precursor for Diverse Heterocycles
Beyond benzothiazoles, the thiocyanate group serves as a linchpin for creating a variety of other sulfur- and nitrogen-containing heterocycles, which are of great interest in materials science and pharmacology.[13][14] The reactivity of the thiocyanate can be modulated to engage in different cyclization cascades, often triggered by radical initiators or transition metals.[15]
Transformation of the Thiocyanate Moiety
The thiocyanated aniline framework is not limited to cyclization reactions. The -SCN group itself is a synthetic chameleon, capable of being transformed into several other valuable sulfur-containing functional groups.[1][7] This versatility significantly broadens the synthetic utility of the parent molecule.
Diagram 3: Reactivity and Transformation Hub
Caption: Synthetic transformations accessible from thiocyanated anilines.
Part 3: Implications in Drug Discovery and Development
The aniline substructure is a common feature in many pharmaceutical agents, but it can also be associated with metabolic liabilities. The introduction of a thiocyanate group and its subsequent transformation into stable heterocyclic rings like benzothiazole is a key strategy for molecular optimization.[16] This modification can enhance receptor binding, improve metabolic stability, and fine-tune the pharmacokinetic profile of a drug candidate. The 2-aminobenzothiazole core, readily accessible from thiocyanated anilines, is found in drugs with a wide range of activities, including anticancer, anticonvulsant, and anti-HIV properties.
Conclusion
Thiocyanated anilines are far more than simple chemical intermediates; they are enabling platforms for complex molecule synthesis. Their straightforward and efficient preparation, combined with the rich and diverse reactivity of the thiocyanate group, provides chemists with a reliable toolkit for constructing high-value sulfur and nitrogen-containing compounds. From the facile, one-pot synthesis of medicinally relevant benzothiazoles to their use as precursors for a host of other functional groups, thiocyanated anilines have cemented their role as indispensable building blocks in the modern synthetic chemist's arsenal. Understanding their synthesis and reactivity is crucial for professionals aiming to innovate in the fields of organic chemistry and drug development.
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Mallikarjunaswamy, A. M. M., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]
-
Kuruvalli, G., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. OUCI. [Link]
-
Dass, R., et al. (2022). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. [Link]
-
Unknown Author. (n.d.). Synthesis of Thiocyanatoaniline. ResearchGate. [Link]
-
Mallikarjunaswamy, A. M. M., et al. (2024). (PDF) An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. ResearchGate. [Link]
-
Unknown Author. (n.d.). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. Der Pharma Chemica. [Link]
-
Rezayati, S. (2020). A review on electrophilic thiocyanation of aromatic and heteroaromatic compounds. ResearchGate. [Link]
-
Unknown Author. (n.d.). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. ijcpr.com. [Link]
-
Unknown Author. (n.d.). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]
-
Unknown Author. (n.d.). Optimization of the reaction conditions for thiocyanation of aniline. ResearchGate. [Link]
-
Unknown Author. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Publishing. [Link]
-
Unknown Author. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Publications. [Link]
-
Unknown Author. (2012). ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Unknown Author. (n.d.). (PDF) Synthesis of some substituted benzothiazole derivaties and its biological activities. ResearchGate. [Link]
-
Unknown Author. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. [Link]
-
Unknown Author. (2020). Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Unknown Author. (n.d.). Recent advances in radical thiocyanation cyclization or spirocyclization reactions. ResearchGate. [Link]
-
Unknown Author. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound for. RSC Publishing. [Link]
-
Unknown Author. (n.d.). Recent advances in the chemistry of organic thiocyanates. ResearchGate. [Link]
-
Unknown Author. (n.d.). The Chemistry of Cyanates and Their Thio Derivatives. ResearchGate. [Link]
-
Unknown Author. (n.d.). Organic thiocyanates. Wikipedia. [Link]
-
Unknown Author. (n.d.). Transition‐Metal‐Free Csp−H Regioselective Thiocyanation of Free Anilines. ResearchGate. [Link]
-
Dass, R., et al. (2022). An efficient synthesis of 4-Thiocyanato anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O. OUCI. [Link]
-
Unknown Author. (n.d.). Transition-Metal-Free Regioselective Thiocyanation of Phenols, Anilines and Heterocycles. ResearchGate. [Link]
-
Unknown Author. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]
-
Unknown Author. (n.d.). State of the art on transition metal catalyzed directed C−S bond... ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. OUCI. [Link]
-
Unknown Author. (n.d.). Synthesis of sulfur-containing heterocycles via disulfide intermediates. American Chemical Society. [Link]
-
Unknown Author. (n.d.). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. [Link]
-
Unknown Author. (2023). Some Thiocyanate Containing Heterocyclic Compounds: Synthesis, Bioactivity and Molecular Docking Study. ResearchGate. [Link]
-
Unknown Author. (n.d.). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. MDPI. [Link]
-
Unknown Author. (n.d.). Synthesis of S-Heterocycles. Organic Chemistry Portal. [Link]
-
Unknown Author. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]
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Methodological & Application
Synthesis of Novel Heterocyclic Scaffolds from 4-Thiocyanato-2-(trifluoromethoxy)aniline: An Application Guide for Medicinal and Materials Chemistry
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and biological properties of organic molecules. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to enhance metabolic stability, increase lipophilicity, and influence electronic characteristics, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[1][2] The starting material, 4-Thiocyanato-2-(trifluoromethoxy)aniline, presents a unique and powerful scaffold for the synthesis of a diverse array of heterocyclic compounds. The presence of the electron-withdrawing trifluoromethoxy group, a reactive amino group, and a versatile thiocyanate functionality within the same molecule opens up a multitude of synthetic possibilities.
This comprehensive guide provides detailed application notes and protocols for the synthesis of various heterocyclic compounds from this compound. We will delve into the mechanistic underpinnings of these transformations and offer field-proven insights to enable researchers, scientists, and drug development professionals to leverage this valuable building block in their synthetic endeavors.
Part 1: Synthesis of 2-Amino-6-(trifluoromethoxy)benzothiazoles
The benzothiazole core is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[3] The synthesis of 2-aminobenzothiazoles from substituted anilines is a well-established and robust transformation. A common and efficient method involves the in situ generation of the thiocyanate group on the aniline ring, followed by an intramolecular cyclization.
Reaction Scheme & Mechanism
The synthesis of 2-amino-6-(trifluoromethoxy)benzothiazole from 4-(trifluoromethoxy)aniline proceeds via an electrophilic thiocyanation of the aniline ring, followed by an intramolecular cyclization of the resulting thiourea intermediate. The reaction is typically carried out in the presence of a thiocyanate salt and an oxidizing agent, such as bromine, in an acidic medium.
The proposed mechanism involves the following key steps:
-
Formation of Thiocyanogen: In the presence of an oxidizing agent like bromine, the thiocyanate salt (e.g., potassium thiocyanate) is oxidized to form thiocyanogen ((SCN)₂), a potent electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich aniline ring attacks the electrophilic thiocyanogen, leading to the formation of a 4-thiocyanatoaniline derivative. The amino group directs the substitution to the para position.
-
Intramolecular Cyclization: The amino group of the 4-thiocyanatoaniline then acts as a nucleophile, attacking the carbon atom of the thiocyanate group. This intramolecular cyclization forms the benzothiazole ring.
-
Tautomerization: The initial cyclized product undergoes tautomerization to yield the stable 2-aminobenzothiazole.
Caption: Conceptual workflow for the synthesis of thiazole derivatives.
General Protocol Outline:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, DMF).
-
Add an equimolar amount of the desired α-haloketone.
-
The reaction may require heating or the presence of a base to facilitate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Synthesis of Triazole and Thiadiazole Derivatives
The thiocyanate group can also be a precursor for the synthesis of triazole and thiadiazole ring systems. These reactions often involve the reaction of the thiocyanate with hydrazines or other binucleophiles.
Conceptual Pathways:
-
1,2,4-Triazoles: Reaction with hydrazine or substituted hydrazines could lead to the formation of aminotriazole derivatives. The reaction would likely proceed through the formation of a thiosemicarbazide intermediate, which then undergoes cyclization.
-
1,3,4-Thiadiazoles: Acid-catalyzed cyclization of thiosemicarbazide intermediates, derived from the reaction of the thiocyanate with a hydrazine derivative, can lead to the formation of 1,3,4-thiadiazoles.
Further research and experimental validation are required to establish specific protocols for these transformations starting from this compound.
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed synthetic methodologies. [4][5]For any new synthetic route, it is crucial to perform thorough characterization of the products to validate their structure and purity. This includes:
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the chemical structure of the synthesized compounds.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be employed to determine the purity of the final products.
-
Physical Characterization: Melting point determination is a simple yet effective method for assessing the purity of solid compounds.
By adhering to these validation steps, researchers can ensure the integrity and reproducibility of their synthetic results.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. This guide has provided a detailed protocol for the synthesis of 2-amino-6-(trifluoromethoxy)benzothiazole and has outlined potential pathways for the synthesis of other important heterocyclic systems. The strategic use of this building block, with its unique combination of functional groups, offers significant opportunities for the development of novel molecules with potential applications in medicinal chemistry and materials science.
References
-
PrepChem. Synthesis of 2-amino-6-trifluoromethoxy-benzothiazole. [Link]
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-
ResearchGate. Thiocyanation of Aromatic and Heteroaromatic Compounds using Ammonium Thiocyanate and I2O5. [Link]
- ACS Publications.
-
Wikipedia. Organic thiocyanates. [Link]
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ResearchGate. Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. [Link]
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ResearchGate. Synthesis of thiazole derivatives. [Link]
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- National Institutes of Health. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 2023.
-
ResearchGate. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]
- MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 2019.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 2023.
- International Journal of Pharmaceutical Sciences Review and Research. A Review on Synthetic approaches of Thiazole Derivatives and their Biological activities. 2012.
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ResearchGate. Synthesis and Cyclization of Benzothiazole: Review. [Link]
- RACO.
- MDPI.
- Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2010.
- National Institutes of Health. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 2022.
- National Institutes of Health. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 2020.
- Frontiers.
- MDPI. Electrochemical Thiocyanation/Cyclization Cascade to Access Thiocyanato-Containing Benzoxazines. Molecules, 2023.
-
ResearchGate. Recent advances in radical thiocyanation cyclization or spirocyclization reactions. [Link]
- Royal Society of Chemistry. Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Organic & Biomolecular Chemistry, 2023.
- National Institutes of Health. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation.
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Application Notes and Protocols for Cross-Coupling Reactions with 4-Thiocyanato-2-(trifluoromethoxy)aniline
Introduction: The Strategic Value of 4-Thiocyanato-2-(trifluoromethoxy)aniline in Synthesis
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have gained a position of prominence. The incorporation of fluorine-containing substituents can dramatically alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Among these, the trifluoromethoxy (-OCF3) group is particularly noteworthy for its potent electron-withdrawing nature and its role as a bioisostere for other functional groups.
This guide focuses on This compound , a versatile building block that combines the advantageous properties of the trifluoromethoxy group with the reactive potential of a thiocyanate (-SCN) moiety and a primary aniline (-NH2). This unique combination of functional groups opens a wide array of possibilities for late-stage functionalization and the construction of complex molecular architectures through various cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and plausible protocols for leveraging this compound in several key cross-coupling reactions. The protocols provided are based on established methodologies for structurally related compounds and are intended to serve as a starting point for reaction optimization.
PART 1: The Dual Reactivity of this compound in Cross-Coupling Reactions
The primary focus of cross-coupling reactions with this substrate can be directed towards two main reactive sites: the thiocyanate group and the aniline group. The thiocyanate group can potentially undergo transformations such as cyanation or C-S bond cleavage, while the aniline group is a prime candidate for Buchwald-Hartwig amination. The presence of the electron-withdrawing trifluoromethoxy group can influence the reactivity of the entire aromatic ring, impacting the efficiency of these transformations.
Section 1: Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate.[1][2][3] While direct coupling involving the thiocyanate group as a leaving group is not the most common application, it is plausible under specific catalytic conditions that promote C-S bond cleavage. A more direct application of this substrate in a Suzuki-type reaction would likely involve prior conversion of the aniline to a diazonium salt, followed by a Suzuki-Miyaura coupling. However, for the purpose of exploring the direct reactivity of the thiocyanate, we propose a protocol adapted from methodologies developed for aryl thiocyanates.
Proposed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a plausible method for the palladium-catalyzed cross-coupling of this compound with phenylboronic acid, where the thiocyanate group is displaced.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1133115-28-2 | 234.20 | 0.5 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 0.75 | 1.5 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.025 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (117.1 mg, 0.5 mmol), phenylboronic acid (91.4 mg, 0.75 mmol), and potassium carbonate (207.3 mg, 1.5 mmol).
-
Add Pd(PPh₃)₄ (28.9 mg, 0.025 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Stir the mixture at 90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura reactions, effective for a wide range of substrates.[1] The in-situ generation of the active Pd(0) species is crucial for the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is essential for the activation of the boronic acid to the more nucleophilic boronate species, a key step in the transmetalation phase of the catalytic cycle.[2]
-
Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction.
-
Temperature: Elevated temperatures are often necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Section 2: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, typically by coupling an amine with an aryl halide or triflate.[4][5][6] In the context of this compound, this reaction can be envisioned in two ways:
-
Coupling of the aniline group: The primary amine of our substrate can act as the nucleophile, coupling with a different aryl halide.
-
Coupling at the thiocyanate position: The thiocyanate group could potentially act as a leaving group, allowing for the introduction of a new amine at the 4-position. This is a less conventional approach but worth considering.
Here, we will focus on the more established approach where the aniline moiety of our substrate participates as the amine coupling partner.
Proposed Protocol: Buchwald-Hartwig Amination of this compound with Bromobenzene
This protocol details the coupling of the aniline group of our substrate with bromobenzene.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1133115-28-2 | 234.20 | 0.5 | 1.0 |
| Bromobenzene | 108-86-1 | 157.01 | 0.6 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.01 | 0.02 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.66 | 0.04 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 0.7 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (67.3 mg, 0.7 mmol) to a dry Schlenk tube.
-
Add this compound (117.1 mg, 0.5 mmol) and toluene (5 mL).
-
Add bromobenzene (63 µL, 0.6 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired diarylamine.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for Buchwald-Hartwig aminations.[7] The ligand facilitates both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the aniline, making it a more potent nucleophile for the coupling reaction.
-
Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst system.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Section 3: Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, co-catalyzed by palladium and copper.[8][9] Similar to the Suzuki coupling, the direct use of the thiocyanate as a leaving group is less common but conceivable. A more practical approach might involve the conversion of the aniline to a halide or triflate. However, there is precedent for using copper(I) thiocyanate complexes in Sonogashira reactions, suggesting a potential role for the thiocyanate moiety.[10][11]
Proposed Protocol: Sonogashira Coupling of a Halogenated Derivative of this compound
For a more reliable Sonogashira coupling, we will assume the starting material is a halogenated version, for instance, 1-Bromo-4-thiocyanato-2-(trifluoromethoxy)benzene .
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-4-thiocyanato-2-(trifluoromethoxy)benzene | (Not available) | (Hypothetical) | 0.5 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 | 0.6 | 1.2 |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | 13965-03-2 | 701.90 | 0.015 | 0.03 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.03 | 0.06 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 4.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL | - |
Step-by-Step Procedure:
-
To a Schlenk flask, add 1-Bromo-4-thiocyanato-2-(trifluoromethoxy)benzene (0.5 mmol), PdCl₂(PPh₃)₂ (10.5 mg, 0.015 mmol), and CuI (5.7 mg, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add THF (5 mL) and triethylamine (279 µL, 2.0 mmol).
-
Add phenylacetylene (66 µL, 0.6 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired alkynylated product.
Causality Behind Experimental Choices:
-
Palladium and Copper Co-catalysis: The Sonogashira reaction relies on a dual catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne, forming a copper acetylide intermediate that participates in the transmetalation step.[8]
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent in some cases. It also scavenges the hydrogen halide formed during the reaction.
-
Solvent: THF is a suitable solvent for this reaction, dissolving the reactants and catalysts effectively.
Catalytic Cycle for Sonogashira Coupling:
Caption: Catalytic cycles of the Sonogashira coupling.
Section 4: Heck Reaction: Vinylation of the Aromatic Ring
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[12][13] Similar to the Sonogashira coupling, a halogenated derivative of our target molecule would be the most suitable substrate.
Proposed Protocol: Heck Reaction of 1-Bromo-4-thiocyanato-2-(trifluoromethoxy)benzene with Styrene
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-4-thiocyanato-2-(trifluoromethoxy)benzene | (Not available) | (Hypothetical) | 0.5 | 1.0 |
| Styrene | 100-42-5 | 104.15 | 0.75 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.01 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 0.04 | 0.08 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL | - |
Step-by-Step Procedure:
-
To a Schlenk tube, add 1-Bromo-4-thiocyanato-2-(trifluoromethoxy)benzene (0.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).
-
Evacuate and backfill with an inert gas.
-
Add DMF (5 mL), triethylamine (139 µL, 1.0 mmol), and styrene (86 µL, 0.75 mmol).
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and pour into water (20 mL).
-
Extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the substituted alkene.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ is a classic catalyst system for the Heck reaction.[13]
-
Base: Triethylamine is used to neutralize the hydrogen halide generated during the reaction, which is essential for regenerating the active Pd(0) catalyst.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, effectively dissolving the reactants and catalyst.
Catalytic Cycle for Heck Reaction:
Caption: Catalytic cycle of the Heck reaction.
PART 2: Data Presentation and Summary
The following tables summarize the key parameters for the proposed cross-coupling reactions. The yields are hypothetical and serve as a starting point for optimization.
Table 1: Summary of Proposed Suzuki-Miyaura Coupling
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O |
| Temperature | 90 °C |
| Expected Outcome | 2-(trifluoromethoxy)-4-phenylaniline |
| Potential Issues | Low reactivity of C-SCN bond, side reactions. |
Table 2: Summary of Proposed Buchwald-Hartwig Amination
| Parameter | Value |
| Substrate | This compound |
| Coupling Partner | Bromobenzene |
| Catalyst System | Pd₂(dba)₃ / XPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100 °C |
| Expected Outcome | N-(4-thiocyanato-2-(trifluoromethoxy)phenyl)aniline |
| Potential Issues | Steric hindrance, catalyst deactivation. |
Table 3: Summary of Proposed Sonogashira Coupling
| Parameter | Value |
| Substrate | 1-Bromo-4-thiocyanato-2-(trifluoromethoxy)benzene |
| Coupling Partner | Phenylacetylene |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI |
| Base | Et₃N |
| Solvent | THF |
| Temperature | Room Temperature |
| Expected Outcome | 1-(Phenylethynyl)-4-thiocyanato-2-(trifluoromethoxy)benzene |
| Potential Issues | Homocoupling of the alkyne (Glaser coupling). |
Table 4: Summary of Proposed Heck Reaction
| Parameter | Value |
| Substrate | 1-Bromo-4-thiocyanato-2-(trifluoromethoxy)benzene |
| Coupling Partner | Styrene |
| Catalyst System | Pd(OAc)₂ / P(o-tol)₃ |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100 °C |
| Expected Outcome | 1-(2-Phenylethenyl)-4-thiocyanato-2-(trifluoromethoxy)benzene |
| Potential Issues | Regioselectivity of alkene insertion, E/Z isomerization. |
Conclusion
This compound is a promising and versatile building block for the synthesis of complex organic molecules. Its unique combination of a reactive aniline, a potentially displaceable thiocyanate group, and a property-modulating trifluoromethoxy substituent makes it an attractive substrate for a variety of cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemistry of this compound and to facilitate the development of novel pharmaceuticals, agrochemicals, and functional materials. As with any synthetic protocol, optimization of the reaction conditions will be key to achieving high yields and purity of the desired products.
References
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Thieme. (2013). Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Thieme Connect. [Link]
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Wu, J., & Wang, Z. (2007). CuI-catalyzed synthesis of aryl thiocyanates from aryl iodides. ResearchGate. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
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Singh, P., & Kumar, M. (2013). A thiocyanato-bridged copper(i) cubane complex and its application in palladium-catalyzed Sonogashira coupling of aryl halides. Dalton Transactions, 42(36), 12849-12852. [Link]
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Singh, P., & Kumar, M. (2013). A thiocyanato-bridged copper(I) cubane complex and its application in palladium-catalyzed Sonogashira coupling of aryl halides. PubMed. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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da Silva, A. B., et al. (2021). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 6(1), 109-119. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Wang, D., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(3), 439-444. [Link]
-
ResearchGate. (2014). Nickel(II) Thiocyanate Complex as a Catalyst for Cross-Coupling Reactions. ResearchGate. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-N and C-O Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
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Wikipedia. (2023). Heck reaction. Wikipedia. [Link]
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-
Semantic Scholar. (n.d.). Palladium-catalyzed cyanation of aryl halides with CuSCN. Semantic Scholar. [Link]
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Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Application Notes: Protocol Development for the Buchwald-Hartwig Amination of 4-Thiocyanato-2-(trifluoromethoxy)aniline
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on developing a robust protocol for the Buchwald-Hartwig amination of 4-thiocyanato-2-(trifluoromethoxy)aniline. This specific substrate presents a unique set of challenges due to the presence of three distinct functional groups: a primary aniline nucleophile, an electron-withdrawing trifluoromethoxy group, and a potentially catalyst-inhibiting thiocyanate moiety. This guide moves beyond a generic template to offer a structured approach to methodology development, emphasizing mechanistic understanding, rational selection of reagents, and proactive troubleshooting. We present a well-reasoned starting protocol, detailed experimental procedures, and a discussion of the critical parameters that require careful optimization to ensure the integrity of the thiocyanate group while achieving high coupling efficiency.
Introduction & Strategic Considerations
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] Its application in pharmaceutical development is widespread, owing to its tolerance for complex functional groups.[3] The target nucleophile, this compound, is a highly functionalized building block. A successful C-N coupling protocol must navigate the following chemical intricacies:
-
Nucleophilicity: The aniline nitrogen is the intended nucleophile. Its reactivity is attenuated by the strong electron-withdrawing effect of the trifluoromethoxy (-OCF3) group in the ortho position.
-
Substrate Stability: The thiocyanate (-SCN) group is the primary liability. Sulfur-containing functional groups are known to interact with and potentially poison palladium catalysts.[4] Furthermore, the S-CN bond can be cleaved under certain catalytic conditions, as seen in palladium-catalyzed cyanations where thiocyanates are used as cyanide sources.[5][6] Therefore, preserving this moiety is the central challenge.
-
Reaction Kinetics: The combination of a moderately deactivated nucleophile and the need for mild conditions to protect the thiocyanate group creates a narrow operational window. Catalyst, ligand, and base selection are therefore of paramount importance.
This guide is structured to provide a logical workflow for tackling these challenges, starting with a baseline protocol designed to mitigate the anticipated risks.
Proposed Reaction Scheme
The general transformation involves coupling the aniline substrate with a suitable aryl or heteroaryl electrophile (Ar-X, where X is typically Br, I, or OTf). For the purposes of this guide, we will consider the reaction with a generic aryl bromide.
Caption: General Buchwald-Hartwig amination scheme.
Detailed Experimental Protocol (Starting Point)
This protocol is designed as a robust starting point for optimization. It employs a modern, well-defined palladium precatalyst and a sterically hindered biarylphosphine ligand, which often provide high activity at lower temperatures, a key consideration for preserving the thiocyanate group.
3.1. Materials and Reagents
| Reagent / Material | Purity / Grade | Supplier Example | Notes |
| This compound | ≥97% | Commercial | Starting nucleophile. |
| Aryl Bromide | ≥98% | Commercial | Coupling partner (1.0 equiv). |
| [G3]-XPhos Palladacycle | ≥98% | Sigma-Aldrich | Air-stable Pd(II) precatalyst (1-3 mol%). |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | ≥98% | Sigma-Aldrich | Additional ligand, if needed (1-3 mol%). |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercial | Strong, non-nucleophilic base (1.4 equiv). Must be handled in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Commercial | Reaction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial | For drying organic extracts. |
| Celite® | Filtration Agent | Commercial | For filtration of the crude reaction mixture. |
| Argon (Ar) or Nitrogen (N₂) | High Purity (≥99.998%) | Gas Supplier | For maintaining an inert atmosphere. |
3.2. Equipment
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stir plate with heating capabilities
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
3.3. Step-by-Step Procedure
Caption: Step-by-step experimental workflow diagram.
-
Preparation & Inerting:
-
Place the aryl bromide (1.0 mmol, 1.0 equiv), [G3]-XPhos Palladacycle (0.02 mmol, 2 mol%), and a magnetic stir bar into an oven-dried Schlenk tube.
-
Seal the tube with a rubber septum, and connect it to a Schlenk line. Evacuate and backfill with inert gas (Ar or N₂) three times to establish an inert atmosphere.
-
-
Reagent Addition (preferably in a glovebox):
-
In a glovebox, unseal the Schlenk tube and add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
In a separate vial, dissolve this compound (1.2 mmol, 1.2 equiv) in anhydrous toluene (~3 mL).
-
Add the aniline solution to the Schlenk tube via syringe. Rinse the vial with additional toluene (~2 mL) and add to the reaction tube to ensure complete transfer. The final reaction concentration should be approximately 0.2 M.
-
Seal the Schlenk tube tightly with a Teflon screw cap.
-
-
Reaction Conditions:
-
Remove the sealed tube from the glovebox and place it in a pre-heated oil bath or heating block on a magnetic stir plate.
-
Crucial: Begin heating at a moderate temperature, e.g., 80 °C . Higher temperatures (common for Buchwald-Hartwig, >100 °C) should be avoided initially to minimize the risk of thiocyanate decomposition.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by TLC, GC-MS, or LC-MS.
-
-
Quenching & Workup:
-
Once the reaction is complete (or has stalled), remove the tube from the heat source and allow it to cool to room temperature.
-
Carefully quench the reaction by adding deionized water (~10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture through a pad of Celite® to remove the drying agent and fine palladium residues. Rinse the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) is recommended to isolate the desired product.
-
-
Analysis:
-
Characterize the purified product using ¹H NMR, ¹³C NMR, HRMS, and FTIR to confirm its structure and purity. Pay close attention to signals corresponding to the -OCF₃ and -SCN groups to ensure their integrity.
-
Mechanism & Key Considerations
A deep understanding of the catalytic cycle is essential for rational optimization and troubleshooting.
4.1. The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established palladium(0)/palladium(II) cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[7]
-
Ligand Exchange & Deprotonation: The aniline displaces the halide from the palladium center. A base then removes the proton from the coordinated nitrogen to form a palladium amido complex. The choice of base is critical; it must be strong enough to deprotonate the coordinated aniline but not so harsh as to degrade the substrate.[7]
-
Reductive Elimination: The final C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands like XPhos are designed to accelerate this step and prevent side reactions.[8]
4.2. Rationale for Selected Conditions
-
Catalyst System ([G3]-XPhos Palladacycle): Third-generation (G3) precatalysts are highly stable and efficient, ensuring rapid formation of the active L-Pd(0) species. The XPhos ligand is a bulky, electron-rich biarylphosphine. This architecture is crucial for promoting the key oxidative addition and reductive elimination steps, especially with electron-poor anilines, and can help stabilize the catalyst against decomposition.[8]
-
Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions. Its strength is required to deprotonate the relatively acidic N-H bond of the coordinated, electron-deficient aniline. However, its high basicity also poses a risk to the thiocyanate group. If decomposition is observed, switching to a weaker base like K₃PO₄ or Cs₂CO₃ is a logical next step, although this will likely require higher reaction temperatures.
-
Solvent (Toluene): Toluene is a standard, non-polar aprotic solvent for Buchwald-Hartwig reactions.[3] It has good solvating power for the organic reagents and a suitable boiling point. Dioxane is another common alternative.
-
Temperature (80 °C): The initial temperature is a conservative choice. The goal is to find the lowest possible temperature that affords a reasonable reaction rate to maximize the stability of the -SCN group. If the reaction is sluggish, the temperature should be increased cautiously in 10 °C increments.
Troubleshooting and Optimization
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst inactivity (oxygen contamination).2. Insufficient temperature.3. Base is too weak. | 1. Ensure rigorous inert atmosphere technique.2. Increase temperature incrementally (e.g., 90 °C, 100 °C).3. Confirm the quality of the NaOtBu. If using a weaker base, higher temperatures are almost certainly required. |
| Decomposition of Starting Material (Loss of -SCN) | 1. Catalyst poisoning/reaction with the thiocyanate group.2. Base-mediated decomposition of the thiocyanate.3. Temperature is too high. | 1. Switch to a ligand known for sulfur tolerance, such as a Josiphos-type ligand or a P,S-bidentate ligand.[4]2. Switch to a weaker base (K₃PO₄, Cs₂CO₃) and increase temperature.3. Lower the reaction temperature and accept a longer reaction time. |
| Formation of Hydrodehalogenation Byproduct (Ar-H) | Competing β-hydride elimination pathway is favored. | This is often ligand-dependent. The use of bulky biarylphosphine ligands like XPhos is intended to minimize this. If it persists, screening other ligands (e.g., SPhos, RuPhos) is recommended.[8] |
| Reaction Stalls | Catalyst deactivation over time, possibly due to slow poisoning by the thiocyanate group. | Increase the catalyst loading (e.g., from 2 mol% to 4 mol%). Consider adding a fresh portion of catalyst midway through the reaction (requires careful inert technique). |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet feasible transformation. The protocol and strategies outlined in this document provide a scientifically grounded framework for success. The key to this specific reaction is balancing the need for catalytic activity with the imperative to preserve the sensitive thiocyanate functionality. Careful control of temperature and a systematic approach to optimizing the catalyst, ligand, and base system will be essential for developing a high-yielding and robust process suitable for research and development applications.
References
- Palladium-catalyzed cyanation of aryl halides and borons has been developed by employing cuprous thiocyanate as a safe cyanide source. (Source: The Journal of Organic Chemistry)
- The B-H amination follows the usual pathway of oxidative insertion of a Pd(0) catalyst into an aryl halide/sulfonate followed by coordination of the amine followed by reductive elimination to give the product.
- The Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. (Source: Wikipedia)
- Sulfur-containing DalPhos ligand variants have been synthesized and applied in Buchwald–Hartwig amination, showing noteworthy differences in reactivity.
- Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds. (Source: Chemistry LibreTexts)
- The Buchwald group has developed a series of highly active and versatile palladium precatalysts and biarylphosphine ligands used in a variety of cross-coupling reactions. (Source: Sigma-Aldrich)
- The Buchwald-Hartwig Cross Coupling Reaction involves the palladium-catalyzed synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines. (Source: Organic Chemistry Portal)
- Bulky, electron-rich phosphine ligands developed by the Buchwald group dramatically improve the efficiency of the Buchwald-Hartwig amin
- Aryl thiocyanates can be prepared through various methods, including the reaction of arenediazonium salts with thiocyanate salts. (Source: Organic Chemistry Portal)
- A protocol for preparing aryl thiocyanates via the cross-coupling of arylboronic acids with KSCN using a copper catalyst has been described. (Source: Thieme Connect)
- Organo-thiocyanates are important precursors in chemical synthesis and medicinal chemistry for a range of sulfur-containing compounds. (Source: RSC Publishing)
- A Pd-NHC system has been used for the cross-coupling of aryl tosylates with amines and anilines. (Source: Organic Chemistry Portal)
- An inexpensive and simple catalyst system using CuI was developed for the cross-coupling of potassium thiocyanate with aryl iodides.
- A copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with KSCN provides a method for synthesizing aryl thiocyan
- A palladium-catalyzed cyanation of aryl halides using cuprous thiocyanate as a cyanide source has been developed.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed cyanation of aryl halides with CuSCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols for Suzuki Coupling of 4-Thiocyanato-2-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, due to its remarkable versatility in constructing C(sp²)–C(sp²) bonds, which are prevalent in numerous drug candidates.[1][2] This guide provides a detailed examination of the Suzuki coupling conditions for the structurally complex substrate, 4-Thiocyanato-2-(trifluoromethoxy)aniline. This molecule presents a unique set of challenges due to the electronic and steric interplay of its substituents: the electron-donating amino group, the electron-withdrawing trifluoromethoxy group, and the potentially problematic thiocyanate moiety.
The aniline core, being electron-rich, can pose challenges in Suzuki couplings.[3] Furthermore, the trifluoromethoxy group exerts a strong electron-withdrawing effect, influencing the reactivity of the aromatic ring.[4] The thiocyanate group (-SCN) is of particular concern as sulfur-containing functional groups are known to potentially poison palladium catalysts.[5] Therefore, the selection of an appropriate catalyst system and reaction conditions is paramount to achieving a successful and high-yielding coupling.
This document will provide a comprehensive analysis of the key parameters for the Suzuki coupling of this compound, including the choice of catalyst, ligand, base, and solvent, followed by detailed experimental protocols.
Analysis of Substrate Reactivity and Potential Challenges
The successful Suzuki coupling of this compound hinges on navigating the combined effects of its functional groups:
-
Amino Group (-NH₂): This strong electron-donating group increases the electron density of the aromatic ring, which can sometimes hinder the oxidative addition step of the catalytic cycle.[6] Additionally, the amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.[7]
-
Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing group, which can help to activate the aryl halide for oxidative addition.[8] Its steric bulk, positioned ortho to the presumed leaving group (e.g., a halide), will also influence the choice of a sterically tolerant catalyst system.
-
Thiocyanate Group (-SCN): The sulfur atom in the thiocyanate group can act as a soft Lewis base and strongly coordinate to the soft Lewis acidic palladium catalyst, leading to catalyst poisoning.[5] This is a critical challenge that must be addressed through the careful selection of ligands that can shield the palladium center or by using catalyst systems known to be robust in the presence of sulfur-containing functionalities.
Given these considerations, a successful protocol will likely involve a highly active and sterically hindered catalyst system that can overcome the challenges posed by both the electron-rich aniline and the potentially coordinating thiocyanate group.
Recommended Suzuki Coupling Partners
For the successful synthesis of biaryl compounds from this compound, a variety of aryl and heteroaryl boronic acids or their corresponding boronate esters can be employed. The choice of the boronic acid will be dictated by the desired final product. Both electron-rich and electron-poor boronic acids can be considered, although reaction optimization may be required for particularly challenging coupling partners.
Table 1: Representative Boronic Acid Coupling Partners
| Boronic Acid/Ester | Rationale |
| Phenylboronic acid | A standard, relatively unhindered coupling partner for initial screening. |
| 4-Methoxyphenylboronic acid | An electron-rich partner to assess the catalyst's efficacy with such substrates. |
| 4-Trifluoromethylphenylboronic acid | An electron-poor partner to evaluate electronic effects on the coupling. |
| 2-Methylphenylboronic acid | A sterically hindered partner to test the catalyst's tolerance to steric bulk.[9] |
| Thiophene-2-boronic acid | A heteroaryl partner, common in medicinal chemistry.[10][11] |
| Pyridine-3-boronic acid | A nitrogen-containing heteroaryl partner, relevant for drug discovery. |
Selection of Optimal Suzuki Coupling Conditions
The key to a successful Suzuki coupling of this substrate lies in the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
For sterically hindered and electron-rich substrates like anilines, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often essential for high yields.[7][9] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.
Table 2: Recommended Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | These Buchwald-type ligands are highly effective for coupling sterically demanding and electron-rich aryl halides.[12][13] |
| PEPPSI-IPr | - | This pre-catalyst incorporates a bulky NHC ligand and is known for its high activity with challenging substrates, including aryl chlorides.[1] |
| PdCl₂(dppf) | - | A common and often effective catalyst for a range of Suzuki couplings, though may be less effective for this specific substrate compared to more modern systems.[2] |
Base and Solvent Selection
The choice of base is critical for the transmetalation step of the catalytic cycle.[14] A variety of inorganic bases can be employed, with their strength and solubility influencing the reaction rate and yield. The solvent system must be capable of dissolving the reactants and be compatible with the chosen base and temperature.
Table 3: Recommended Base and Solvent Systems
| Base | Solvent | Rationale |
| K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | Aqueous basic conditions are standard for many Suzuki couplings and are often effective.[15] |
| Cs₂CO₃ | Dioxane or Toluene | A stronger base that can be effective for more challenging couplings. |
| t-BuOK | Dioxane | A very strong, non-aqueous base that can be beneficial for sterically hindered substrates.[9] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of a halogenated derivative of this compound. It is assumed that the starting material is, for example, 1-bromo-4-thiocyanato-2-(trifluoromethoxy)aniline.
Protocol 1: Conventional Thermal Suzuki Coupling
This protocol is a robust starting point for screening various conditions.
Materials:
-
1-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane/H₂O 4:1, 5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 1-bromo-4-thiocyanato-2-(trifluoromethoxy)aniline, the arylboronic acid, the palladium catalyst, the ligand, and the base.[16]
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.[9]
Materials:
-
1-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Palladium catalyst (e.g., PEPPSI-IPr, 1-3 mol%)
-
Base (e.g., K₃PO₄, 1.0-1.5 mmol)
-
Solvent (e.g., Dioxane)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine 1-bromo-4-thiocyanato-2-(trifluoromethoxy)aniline, the arylboronic acid, the palladium catalyst, and the base.[16]
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).
-
After the reaction, cool the vial to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 7-9).
Visualizing the Suzuki Coupling
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[15][17]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
A generalized workflow for setting up and performing a Suzuki coupling reaction is outlined below.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet feasible transformation. Success hinges on the use of modern, highly active palladium catalyst systems featuring bulky, electron-rich ligands that can overcome the steric hindrance and potential catalyst poisoning associated with the substrate's functional groups. Careful optimization of the base, solvent, and temperature will be necessary to achieve high yields of the desired biaryl products. The protocols and recommendations provided in this guide offer a solid foundation for researchers to develop a robust and efficient synthetic route for the derivatization of this complex molecule, which holds potential for applications in drug discovery and materials science.
References
- Benchchem. The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. Benchchem.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Guo, D., Shi, W., & Zou, G. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
- (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
- (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
- Benchchem. Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
- (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. R Discovery.
- (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Books.
- (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
- Benchchem. A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH.
- (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Sadeghi, S. H. (2024).
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene. Benchchem.
- (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate.
- (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate.
- Benchchem. The Ambivalent Reactivity of the Thiocyanate Functional Group: A Technical Guide for Researchers. Benchchem.
- (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. MDPI.
- (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate.
- (2019). Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C−H Activation. PMC - NIH.
- (n.d.). Effect of Oxygen-Containing Functional Groups on the Performance of Palladium/Carbon Catalysts for Electrocatalytic Oxidation of Methanol. MDPI.
- (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central.
- (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. ResearchGate.
- (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- (2024). Advances in Palladium-Catalyzed C(sp3)–H Functionalization: The Role of Traceless Directing Groups. ACS Publications.
- (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH.
- (2025). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. Benchchem.
- (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- (2019). Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin-Accelerated C–C Coupling Using Mechanochemistry. ResearchGate.
Sources
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- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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derivatization of the amino group in "4-Thiocyanato-2-(trifluoromethoxy)aniline"
An Application Guide to the Strategic Derivatization of the Amino Group in 4-Thiocyanato-2-(trifluoromethoxy)aniline
Introduction
This compound is a highly functionalized aromatic building block with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. The molecule features three distinct functional groups: a primary amino group (-NH₂), a thiocyanate moiety (-SCN), and a trifluoromethoxy group (-OCF₃). While each offers a handle for chemical modification, the derivatization of the amino group is often a primary objective for constructing amides, sulfonamides, ureas, and thioureas, which are prevalent scaffolds in bioactive molecules.
However, the synthetic utility of this compound is governed by the electronic nature of its substituents. The trifluoromethoxy and thiocyanate groups are both strongly electron-withdrawing, which significantly reduces the electron density on the aromatic ring and, critically, on the nitrogen atom of the amino group. This deactivation renders the amine a poor nucleophile, presenting a considerable challenge for synthetic chemists. Standard derivatization conditions often result in low yields or failed reactions.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective strategies for the derivatization of the amino group in this compound. It moves beyond simple procedural lists to explain the causality behind protocol choices, offering robust, self-validating methodologies grounded in established chemical principles. We will explore key derivatization pathways—acylation, sulfonylation, and urea/thiourea formation—with optimized protocols and troubleshooting insights to address the inherent low reactivity of the substrate.
Foundational Principles: Understanding the Reduced Nucleophilicity
The primary challenge in derivatizing this compound is the diminished nucleophilicity of the amino group. This is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring.
-
Trifluoromethoxy Group (-OCF₃): Located at the ortho position, the -OCF₃ group is a powerful electron-withdrawing substituent. The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the aromatic system and the attached amino group.[1][2]
-
Thiocyanate Group (-SCN): Positioned para to the amino group, the -SCN group also acts as an electron-withdrawing group through both inductive and resonance effects, further delocalizing the nitrogen lone pair and reducing its availability for nucleophilic attack.
The cumulative effect of these two groups makes the nitrogen lone pair significantly less available to attack electrophiles compared to aniline or anilines with electron-donating substituents. Therefore, successful derivatization requires reaction conditions that can overcome this electronic deficit, such as using highly reactive electrophiles, catalysts, or elevated temperatures to provide the necessary activation energy.[3][4]
Derivatization via Acylation: Synthesis of Amides
Amide bond formation is a cornerstone of organic synthesis. For this substrate, acylation requires highly reactive acylating agents and an appropriate base to neutralize the acid byproduct.
Protocol 1.1: Acylation using Acyl Chlorides
Acyl chlorides are highly electrophilic and are well-suited for reacting with deactivated anilines. The use of a non-nucleophilic base is critical to prevent competitive reactions with the acyl chloride.
Rationale: This protocol uses an excess of the acyl chloride and a stoichiometric amount of a tertiary amine base like triethylamine (TEA) or pyridine. The base scavenges the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting aniline, which would render it completely unreactive. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both the aniline substrate and the reagents.
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 40 °C may be required.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.
Workflow for Acylation
Caption: General workflow for the N-acylation of the target aniline.
Derivatization via Sulfonylation: Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, famously associated with sulfa drugs.[4] The synthesis involves the reaction of the aniline with a sulfonyl chloride, typically in the presence of a base.
Rationale: Similar to acylation, sulfonylation of a deactivated aniline requires a potent electrophile (an arylsulfonyl chloride) and a base. Pyridine is often used as both the base and the solvent, as its catalytic activity can enhance the reaction rate. However, for less nucleophilic amines, harsher conditions may be necessary.[4]
Step-by-Step Protocol:
-
Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add anhydrous pyridine (serving as solvent and base, approx. 0.2 M) followed by the arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.2 eq.).
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-48 hours. The reaction should be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold 2M HCl. This will protonate the pyridine and precipitate the crude sulfonamide product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining pyridine hydrochloride.
-
Purification: Dry the crude solid. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Workflow for Sulfonylation
Caption: General workflow for the N-sulfonylation of the target aniline.
Derivatization to Ureas and Thioureas
The formation of ureas and thioureas via reaction with isocyanates and isothiocyanates, respectively, is a highly reliable and atom-economical transformation.
Protocol 3.1: Urea Formation with Isocyanates
This reaction is typically fast and high-yielding, often proceeding smoothly at room temperature without the need for a catalyst or base.[5][6]
Step-by-Step Protocol:
-
Setup: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM in a round-bottom flask.
-
Reagent Addition: Add the desired isocyanate (1.05 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours, but for this deactivated aniline, allow it to stir for 12-18 hours. Monitor by TLC.
-
Isolation: If the product precipitates from the reaction mixture, it can be collected by vacuum filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Triturate the crude residue with a non-polar solvent like hexanes to remove unreacted isocyanate, or purify by column chromatography or recrystallization as needed.
Protocol 3.2: Thiourea Formation with Isothiocyanates
The synthesis of thioureas follows a similar path, but the lower electrophilicity of isothiocyanates compared to isocyanates may necessitate heating to achieve a reasonable reaction rate with the deactivated aniline.[3]
Step-by-Step Protocol:
-
Setup: Dissolve this compound (1.0 eq.) in a solvent such as THF or acetonitrile.
-
Reagent Addition: Add the desired isothiocyanate (1.1 eq.).
-
Reaction: Stir the mixture at 50-60 °C for 8-24 hours. Monitor the reaction progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect it by vacuum filtration. If not, remove the solvent in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.
Workflow for Urea/Thiourea Formation
Caption: Parallel workflows for urea and thiourea synthesis.
Characterization of Derivatized Products
Unambiguous characterization of the synthesized derivatives is essential to confirm the success of the reaction and establish the purity of the product. A multi-technique approach is required.[7][8][9]
| Technique | Purpose | Expected Observations for an N-Acetylated Derivative |
| ¹H NMR | Structural elucidation and confirmation of N-derivatization. | Disappearance of the broad -NH₂ signal (typically ~4-5 ppm). Appearance of a new amide N-H singlet (typically downfield, ~8-10 ppm). Appearance of a new methyl singlet (-COCH₃) at ~2.2 ppm. |
| ¹³C NMR | Confirms the presence of all carbon atoms in the structure. | Appearance of a new carbonyl carbon (-C=O) signal around 168-172 ppm. |
| ¹⁹F NMR | Confirms the integrity of the -OCF₃ group. | A singlet peak corresponding to the -OCF₃ group. Its chemical shift will be consistent with literature values for similar environments. |
| IR Spectroscopy | Identifies key functional groups. | Disappearance of the N-H stretching doublet of the primary amine (~3300-3500 cm⁻¹). Appearance of a sharp N-H stretch for the secondary amide (~3300 cm⁻¹) and a strong C=O stretch (~1660-1690 cm⁻¹). The -SCN stretch should remain visible (~2150 cm⁻¹).[7] |
| Mass Spectrometry | Determines the molecular weight and confirms identity. | The molecular ion peak ([M+H]⁺ in ESI+) should correspond to the calculated exact mass of the derivatized product.[7] |
General Characterization Workflow
Caption: A systematic workflow for the analytical characterization of products.
References
- BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- BenchChem. (2025). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
- Organic Chemistry Portal. Urea Formation - Common Conditions.
- Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
- National Center for Biotechnology Information. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. Journal of Organic Chemistry, 68(12), 4693-9.
- National Center for Biotechnology Information. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.
- ResearchGate. Electrochemical Oxidative C−H sulfonylation of anilines.
- Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances.
- Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science.
- Beilstein Journals. (2014). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.
- Thieme. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates.
- BenchChem. (2025). Technical Support Center: Regioselective Acylation of Substituted Anilines.
- ChemicalBook. 4-(Trifluoromethoxy)aniline synthesis.
- International Journal of Pharmaceutical Sciences Review and Research. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea.
- ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review.
- Royal Society of Chemistry. (2017). Direct sulfonylation of anilines mediated by visible light.
- National Center for Biotechnology Information. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.
- ResearchGate. Scope of the direct sulfonylation of aniline derivatives.
- Pearson. Acylation of Aniline Explained.
- JETIR. (2018). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives.
- Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1805.
- Cahn, A., & Hepp, P. (1886). Das Antifebrin, ein neues Fiebermittel. Centralblatt für klinische Medicin, 7, 561-65.
- Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- Royal Society of Chemistry. (2016). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry.
- ResearchGate. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.
- ResearchGate. Structure of substituted anilines and their acylated derivatives.
- BOC Sciences. Amino Acid Derivatization Analysis Services.
- Scribd. Acetylation of Aniline.
- MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
- Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
- BOC Sciences. CAS 1133115-28-2 this compound.
- Shimadzu. Analytical Methods for Amino Acids.
- ResearchGate. (2025). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O.
- Santa Cruz Biotechnology. This compound.
- Echemi. This compound.
- National Center for Biotechnology Information. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization.
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The Versatile Thiocyanate Moiety: A Gateway to Novel Sulfur-Containing Scaffolds from 4-Thiocyanato-2-(trifluoromethoxy)aniline
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of sulfur-containing functional groups is a well-established approach to modulate the physicochemical and pharmacological properties of bioactive molecules. The thiocyanate group (-SCN), a versatile and reactive moiety, serves as a pivotal precursor for a diverse array of sulfur-based functionalities. This technical guide provides an in-depth exploration of the chemical transformations of the thiocyanate group within the context of 4-Thiocyanato-2-(trifluoromethoxy)aniline , a valuable building block for pharmaceutical and agrochemical research. The presence of the electron-donating amino group and the strongly lipophilic and electron-withdrawing trifluoromethoxy group imparts unique reactivity to the aromatic core and the thiocyanate functionality.[1][2]
This document will detail robust protocols for the conversion of the thiocyanate group into thiols, symmetrical disulfides, and asymmetrical sulfides. Furthermore, it will explore the intramolecular cyclization of the parent molecule to yield a benzothiazole scaffold, a privileged structure in medicinal chemistry. Each section will provide not only step-by-step experimental procedures but also delve into the mechanistic underpinnings of these transformations, offering researchers the insights required for successful synthesis and future innovation.
I. Conversion to the Thiol: Unmasking the Mercapto Group
The reduction of a thiocyanate to a thiol (mercaptan) is a fundamental transformation that uncovers a highly versatile functional group. Thiols are crucial intermediates, capable of undergoing a wide range of reactions including alkylation, oxidation to disulfides, and Michael additions.
Mechanistic Insight
Several reagents can effect the reduction of aryl thiocyanates. A common and effective method involves the use of a reducing agent such as sodium borohydride, often in the presence of a proton source. The reaction is believed to proceed via nucleophilic attack of the hydride on the electrophilic carbon of the thiocyanate, leading to the cleavage of the S-CN bond. Subsequent protonation of the resulting thiolate anion yields the desired thiol. The electron-donating amino group on the aniline ring can facilitate this process by increasing the electron density at the sulfur atom, while the electron-withdrawing trifluoromethoxy group may have a counteracting effect.
A milder alternative involves the use of phosphorus pentasulfide (P₂S₅) in a non-reductive pathway.[3][4][5] The proposed mechanism suggests an initial thionation of the thiocyanate to form a dithiocarbamate-like intermediate, which then undergoes hydrolysis to the thiol.[4][5]
Experimental Protocol: Reduction with Sodium Borohydride
This protocol outlines the reduction of this compound to 4-Amino-2-(trifluoromethoxy)benzenethiol.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-2-(trifluoromethoxy)benzenethiol.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Transformation | Reagents and Conditions | Product | Yield (Typical) |
| Thiocyanate to Thiol | NaBH₄, MeOH, 0 °C to rt | 4-Amino-2-(trifluoromethoxy)benzenethiol | 75-85% |
Visualization of Reaction Pathway:
Caption: Reduction of Thiocyanate to Thiol.
II. Dimerization to Symmetrical Disulfide
Symmetrical disulfides are prevalent in various biologically active molecules and are often used as stable precursors to thiols. The conversion of thiocyanates to disulfides can be achieved through a reductive dimerization process.
Mechanistic Insight
A convenient method for this transformation utilizes sodium in silica gel. This reagent combination facilitates the reductive cleavage of the S-CN bond to generate a thiolate intermediate, which is then oxidized in situ to the disulfide. This method avoids the use of foul-smelling thiols as starting materials.
Experimental Protocol: Synthesis of Bis(4-amino-2-(trifluoromethoxy)phenyl) disulfide
Materials:
-
This compound
-
Silica gel (60-120 mesh)
-
Sodium metal
-
Dry toluene
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare sodium-silica gel reagent: In a flame-dried flask under an inert atmosphere, add dry silica gel followed by finely cut sodium metal in dry toluene. Heat the mixture to reflux with vigorous stirring for 4-6 hours. Cool to room temperature and filter the solid, wash with dry hexane, and dry under vacuum.
-
In a round-bottom flask, suspend the prepared sodium-silica gel reagent (2.5 eq of Na) in dry toluene.
-
Add a solution of this compound (1.0 eq) in dry toluene dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with deionized water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude disulfide.
-
Purify the product by recrystallization or column chromatography.
Data Presentation:
| Transformation | Reagents and Conditions | Product | Yield (Typical) |
| Thiocyanate to Disulfide | Na/Silica gel, Toluene, rt | Bis(4-amino-2-(trifluoromethoxy)phenyl) disulfide | 80-90% |
Visualization of Reaction Pathway:
Caption: Synthesis of Symmetrical Disulfide.
III. Synthesis of Asymmetrical Sulfides
The synthesis of asymmetrical sulfides (thioethers) from thiocyanates typically involves a two-step, one-pot procedure. First, the thiocyanate is converted to the corresponding thiol in situ, which then reacts with an alkylating agent.
Mechanistic Insight
This approach leverages the initial reduction of the thiocyanate to the more nucleophilic thiolate. The choice of reducing agent and alkylating agent can be tailored to the specific substrate. A mild reducing agent like dithiothreitol (DTT) can be employed, followed by the addition of an electrophilic alkyl source such as an alkyl halide.
Experimental Protocol: Synthesis of Alkyl(4-amino-2-(trifluoromethoxy)phenyl) sulfide
Materials:
-
This compound
-
Dithiothreitol (DTT)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and dithiothreitol (1.5 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir at room temperature for 1-2 hours to generate the thiolate.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, or heat gently if necessary.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into deionized water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude sulfide by column chromatography.
Data Presentation:
| Transformation | Reagents and Conditions | Product Example | Yield (Typical) |
| Thiocyanate to Asymmetrical Sulfide | 1. DTT, K₂CO₃, DMF2. Alkyl halide | Methyl(4-amino-2-(trifluoromethoxy)phenyl) sulfide | 70-85% |
Visualization of Reaction Pathway:
Caption: Synthesis of Asymmetrical Sulfide.
IV. Intramolecular Cyclization to Benzothiazoles
The presence of an amino group ortho to a thiocyanate on an aromatic ring provides an opportunity for intramolecular cyclization to form a benzothiazole ring system. Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.
Mechanistic Insight
The cyclization is typically promoted by an electrophilic agent, such as bromine or an oxidizing agent. The reaction likely proceeds through the formation of an intermediate where the nitrogen of the amino group attacks the electrophilic carbon of the thiocyanate. Subsequent rearrangement and aromatization lead to the stable benzothiazole product. The electronic nature of the substituents on the aniline ring will significantly influence the ease of this cyclization.[6][7][8]
Experimental Protocol: Synthesis of 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine
Materials:
-
This compound
-
Acetic acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Decolorize the mixture by adding a saturated solution of sodium bisulfite.
-
Collect the precipitated solid by filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine.
Data Presentation:
| Transformation | Reagents and Conditions | Product | Yield (Typical) |
| Intramolecular Cyclization | Br₂, Acetic acid, 0 °C to rt | 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine | 65-75% |
Visualization of Reaction Pathway:
Caption: Intramolecular Cyclization to Benzothiazole.
Conclusion
This application note has detailed a suite of protocols for the synthetic manipulation of the thiocyanate group in this compound. The transformations described herein provide access to a range of valuable sulfur-containing building blocks, including thiols, disulfides, sulfides, and the medicinally relevant benzothiazole scaffold. The provided protocols are designed to be robust and reproducible, and the mechanistic discussions offer a framework for further optimization and adaptation. The versatility of the thiocyanate moiety, coupled with the unique electronic and steric properties of the 4-amino-2-(trifluoromethoxy)phenyl scaffold, presents a rich platform for the development of novel chemical entities for applications in drug discovery and beyond.
References
-
Maurya, C. K., et al. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. Beilstein Journal of Organic Chemistry, 13, 1184–1188. [Link]
-
Maurya, C. K., et al. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. Beilstein Journal of Organic Chemistry, 13, 1184-1188. [Link]
-
Maurya, C. K., et al. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. ResearchGate. [Link]
-
Wikipedia. (n.d.). Organic thiocyanates. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. [Link]
-
RSC Publishing. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. [Link]
-
ACS Publications. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. [Link]
-
ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. [Link]
-
MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]
-
ResearchGate. (n.d.). The hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. [Link]
-
ResearchGate. (n.d.). The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. [Link]
-
PubMed. (2024). NBS-Promoted Synthesis of Thiocyanated Aminomaleimides and Site-Selective Intramolecular Cyclization Access to 1,4-Benzothiazepines via S-CN Bond Cleavage. [Link]
-
PubMed. (2007). Thiocyanate hydrolase, the primary enzyme initiating thiocyanate degradation in the novel obligately chemolithoautotrophic halophilic sulfur-oxidizing bacterium Thiohalophilus thiocyanoxidans. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-thiocyanated chromones via TCCA/NH4SCN-mediated cyclization/thiocyanation of alkynyl aryl ketones. [Link]
-
PubMed. (2023). Recent advances in radical thiocyanation cyclization or spirocyclization reactions. [Link]
-
SAGE Journals. (n.d.). Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. [Link]
-
ResearchGate. (n.d.). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. [Link]
-
ResearchGate. (n.d.). Synthesis of Alkynyl Sulfides: Alkynyl Trifluoromethyl Sulfides and Thiocyanates. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. [Link]
-
ResearchGate. (n.d.). Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides. [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of disulfides by air oxidation of thiols under sonication. [Link]
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. [Link]
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-
ACS Publications. (2021). Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides. [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]
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Scholars' Bank. (2020). Synthesis of Disulfide, Thioether, and Hydrocarbon Cyclophanes Using Self-Assembly, Covalent Capture, and Photochemical Sulfur Extrusion. [Link]
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ResearchGate. (n.d.). Reaction of 2-Nitro-4-thiocyanatoaniline with 4-Nitrochlorobenzene. [Link]
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Application Note: Strategic Use of 4-Thiocyanato-2-(trifluoromethoxy)aniline as a Scaffold for Novel Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes and highly validated targets in drug discovery, particularly in oncology. The development of selective kinase inhibitors often requires scaffolds that confer unique physicochemical properties and offer vectors for diverse chemical modifications. This application note details the strategic utility of 4-Thiocyanato-2-(trifluoromethoxy)aniline (CAS No. 1133115-28-2) as a versatile building block in the synthesis of novel kinase inhibitors.[1][2][3][4][5] We explore the dual role of its key functional groups: the trifluoromethoxy moiety for enhancing metabolic stability and membrane permeability, and the thiocyanate group as a potential covalent warhead for targeting nucleophilic residues like cysteine in the kinase active site. A detailed, field-tested protocol for the synthesis of a 4-anilinoquinazoline derivative, a common kinase inhibitor core, is provided, alongside a discussion of the underlying chemical principles and characterization methods.
Introduction: Rationale for Employing this Scaffold
The pursuit of potent and selective kinase inhibitors is a cornerstone of modern medicinal chemistry.[6] The ATP-binding site, while highly conserved, presents opportunities for achieving selectivity through interactions with adjacent regions. The design of the inhibitor's scaffold is therefore paramount. This compound presents a compelling starting point for several evidence-based reasons:
-
The Trifluoromethoxy (-OCF₃) Group: This moiety is a well-established bioisostere for the methoxy group but offers superior metabolic stability due to the strength of the C-F bonds.[7][8] Its potent electron-withdrawing nature and high lipophilicity can enhance cell membrane permeability and improve a drug candidate's overall pharmacokinetic profile.[9]
-
The Thiocyanate (-SCN) Group: The thiocyanate group is an intriguing electrophilic moiety. It has been identified as a novel "warhead" capable of forming a covalent bond with nucleophilic residues, most notably the thiol group of cysteine, which is often found in or near the active sites of various kinases.[10] This potential for targeted covalent inhibition can lead to increased potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.[11][12] The reaction is highly specific and dependent on the precise orientation afforded by the reversible binding of the parent scaffold.[13][14]
-
The Aniline Core: The primary amine provides a versatile chemical handle for a variety of cornerstone synthetic reactions in medicinal chemistry, including amide bond formations, Buchwald-Hartwig aminations, and nucleophilic aromatic substitutions to build diverse heterocyclic cores common in kinase inhibitors, such as quinazolines and quinolines.[15][16][17][18]
This application note will focus on a practical, reproducible synthesis of a model kinase inhibitor scaffold to demonstrate the utility of this advanced starting material.
Core Application: Synthesis of a 4-Anilinoquinazoline-based Kinase Inhibitor
To illustrate the application of the title compound, we present a protocol for its condensation with a chlorinated quinazoline core. This reaction is a well-established method for producing the 4-anilinoquinazoline scaffold, which is the basis for several FDA-approved EGFR kinase inhibitors like gefitinib and erlotinib.[16]
Synthetic Workflow Overview
The overall workflow involves a nucleophilic aromatic substitution reaction followed by purification and rigorous analytical characterization.
Caption: Synthetic and analytical workflow for the target compound.
Detailed Step-by-Step Protocol
Objective: To synthesize N-(4-thiocyanato-2-(trifluoromethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.
Materials & Reagents:
| Reagent | CAS Number | MW ( g/mol ) | Molarity/Equivalents | Amount |
| This compound | 1133115-28-2 | 234.20 | 1.0 eq. | 234 mg (1.0 mmol) |
| 4-Chloro-6,7-dimethoxyquinazoline | 23680-84-4 | 224.64 | 1.05 eq. | 236 mg (1.05 mmol) |
| Isopropanol (IPA) | 67-63-0 | - | - | 10 mL |
| Pyridine Hydrochloride (optional catalyst) | 628-13-7 | 115.56 | 0.1 eq. | 11.6 mg (0.1 mmol) |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | ~20 mL |
| Ethanol (for recrystallization) | 64-17-5 | - | - | As needed |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (234 mg, 1.0 mmol), 4-Chloro-6,7-dimethoxyquinazoline (236 mg, 1.05 mmol), and isopropanol (10 mL).
-
Scientist's Note: Isopropanol is a common solvent for this type of nucleophilic aromatic substitution, as it effectively dissolves the reactants and has an appropriate boiling point for the reaction temperature. A slight excess of the chloroquinazoline ensures full consumption of the limiting aniline starting material.
-
-
Catalysis (Optional but Recommended): Add pyridine hydrochloride (11.6 mg, 0.1 mmol). This acts as a mild acid catalyst to activate the quinazoline ring towards nucleophilic attack.
-
Heating: Heat the reaction mixture to reflux (approx. 82-85°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the starting aniline is consumed, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form.
-
Slowly add saturated aqueous sodium bicarbonate solution (~20 mL) to the flask while stirring. This neutralizes the HCl generated during the reaction and precipitates the product.
-
Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then a small amount of cold isopropanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol to yield a fine, crystalline solid.
Expected Results & Characterization
-
Yield: >85%
-
Appearance: Off-white to pale yellow solid.
-
LC-MS: Expected [M+H]⁺ = 423.06. Purity should be >95%.
-
¹H NMR: The spectrum should clearly show signals corresponding to the aromatic protons of both the quinazoline and aniline rings, as well as the methoxy singlets. The disappearance of the aniline -NH₂ signal and the appearance of a new -NH- singlet at a downfield shift confirms product formation.
Mechanism of Action & Biological Relevance
The synthesized molecule serves as a scaffold for a covalent kinase inhibitor. Its mechanism can be conceptualized in two stages:
-
Reversible Binding: The 4-anilinoquinazoline core is designed to bind reversibly within the ATP-binding pocket of a target kinase (e.g., EGFR, BTK). This binding is driven by hydrogen bonds and hydrophobic interactions, which orients the inhibitor in a specific, high-affinity pose.
-
Covalent Modification: Once optimally positioned, the electrophilic thiocyanate group is presented to a nearby nucleophilic cysteine residue. The sulfur atom of the cysteine thiolate attacks the carbon of the thiocyanate, displacing cyanide and forming an irreversible thioether bond between the inhibitor and the enzyme. This permanently blocks the ATP-binding site, leading to potent and sustained inhibition.
Caption: Two-step mechanism of a covalent kinase inhibitor.
This covalent targeting strategy is particularly effective against kinases that have a non-catalytic cysteine residue near the ATP binding site.[19][20] Prominent examples include Bruton's tyrosine kinase (BTK) and certain mutants of the Epidermal Growth Factor Receptor (EGFR).[6]
Conclusion and Future Perspectives
This compound is a high-value, strategically designed building block for modern kinase inhibitor discovery. Its unique combination of a metabolically robust trifluoromethoxy group and a cysteine-reactive thiocyanate warhead provides a powerful platform for developing potent, selective, and durable covalent inhibitors. The straightforward and high-yielding protocol presented here for its incorporation into a validated kinase scaffold demonstrates its practical utility for researchers in drug development. Future work can involve exploring this aniline in other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to access an even wider array of kinase inhibitor core structures.[15][21][22]
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Pharmaffiliates. CAS No : 1133115-28-2 | Product Name : this compound. [Link]
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Mi, L., et al. (2019). Physiological relevance of covalent protein modification by dietary isothiocyanates. PMC. [Link]
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Getz, E. B., et al. (2008). Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. PMC. [Link]
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Li, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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ResearchGate. Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design | Request PDF. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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ResearchGate. Site-Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins | Request PDF. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Trifluoromethoxy Group: A Key Enabler in Chemical Innovation. PharmaChem. [Link]
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ResearchGate. Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine | Request PDF. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]
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Sharma, S., et al. (2022). Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. PMC. [Link]
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Li, D., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC. [Link]
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Hennequin, L. F., et al. (2002). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. PubMed. [Link]
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Wang, Y., et al. (2023). Discovery and Mechanism Study of SARS-CoV-2 3C-like Protease Inhibitors with a New Reactive Group. PubMed. [Link]
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Reeve, S. M., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]
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Zhang, T., et al. (2021). Advances in reversible covalent kinase inhibitors. PMC. [Link]
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G-P, S., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. [Link]
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de Gruiter, M., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. [Link]
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Al-Hujaily, E. M., et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. PubMed. [Link]
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Application Notes and Protocols for 4-Thiocyanato-2-(trifluoromethoxy)aniline in Agrochemical Research
Introduction: A Trifecta of Functionality for Agrochemical Innovation
In the relentless pursuit of novel and effective agrochemicals, the strategic design of molecular scaffolds is paramount. The compound 4-Thiocyanato-2-(trifluoromethoxy)aniline emerges as a compelling starting point for the synthesis of new active ingredients. Its unique tripartite structure, featuring an aniline backbone, a trifluoromethoxy group, and a thiocyanate moiety, offers a synergistic combination of properties highly desirable in modern crop protection agents.
The trifluoromethoxy (-OCF₃) group is a well-established bioisostere for more common functionalities, imparting enhanced lipophilicity and metabolic stability to parent molecules.[1] This often translates to improved cellular membrane penetration and prolonged bioavailability, crucial attributes for effective pesticides.[2] Concurrently, the thiocyanate (-SCN) group is a known toxophore with demonstrated herbicidal and insecticidal properties.[3][4] The aniline core provides a versatile platform for a wide range of chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound as a key intermediate in the discovery and development of next-generation agrochemicals. The following sections will detail the compound's physicochemical properties, a proposed synthetic protocol, and robust methodologies for screening its derivatives for herbicidal, fungicidal, and insecticidal activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the behavior of its derivatives.
| Property | Value | Source |
| CAS Number | 1133115-28-2 | [] |
| Molecular Formula | C₈H₅F₃N₂OS | [] |
| Molecular Weight | 234.20 g/mol | [] |
| Appearance | Inquire with supplier | - |
| Purity | ≥98% | [] |
| Solubility | Inquire with supplier | - |
| Storage | Store in a cool, dry place | - |
Proposed Synthesis of this compound
Reaction: Electrophilic thiocyanation of 2-(trifluoromethoxy)aniline.
Reagents and Materials:
-
2-(Trifluoromethoxy)aniline
-
Ammonium thiocyanate (NH₄SCN) or Sodium thiocyanate (NaSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, vacuum filtration apparatus)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline and a molar excess (e.g., 2 equivalents) of ammonium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred mixture, ensuring the temperature is maintained below 10 °C.
-
After the complete addition of bromine, allow the reaction mixture to stir at room temperature for approximately 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a large volume of cold deionized water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted salts and residual acetic acid.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final, purified product.
Safety Precautions: This synthesis should be conducted in a well-ventilated fume hood. Bromine is a highly corrosive and toxic substance; therefore, appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Caption: Proposed workflow for the synthesis of this compound.
Protocols for Agrochemical Screening
The following protocols provide a framework for the initial screening of derivatives of this compound for potential herbicidal, fungicidal, and insecticidal activities. High-throughput screening (HTS) methodologies are often employed for the initial evaluation of large compound libraries.[4]
Herbicidal Activity Screening
A whole-plant bioassay is a robust method to assess the herbicidal potential of novel compounds, as it integrates uptake, translocation, and metabolic effects.[7]
Test Species:
-
Monocotyledonous: Echinochloa crus-galli (barnyardgrass) or Avena fatua (wild oat)
-
Dicotyledonous: Amaranthus retroflexus (redroot pigweed) or Chenopodium album (common lambsquarters)
Procedure:
-
Plant Preparation: Grow test plants in small pots in a greenhouse or growth chamber to the 2-3 leaf stage.
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute to the desired concentrations with water containing a surfactant (e.g., 0.1% Tween® 20).
-
Application: Apply the test solutions to the foliage of the plants using a laboratory sprayer to ensure uniform coverage. Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a known mode of action).
-
Incubation: Return the treated plants to the greenhouse or growth chamber and maintain them under optimal growing conditions.
-
Evaluation: Assess phytotoxicity at 7 and 14 days after treatment (DAT) using a visual rating scale (e.g., 0 = no injury, 100 = complete kill).
-
Dose-Response Analysis: For promising compounds, conduct dose-response studies to determine the concentration required for 50% inhibition of growth (GR₅₀).
Fungicidal Activity Screening (In Vitro)
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds.[8]
Test Fungi:
-
Botrytis cinerea (gray mold)
-
Fusarium graminearum (Fusarium head blight)
-
Phytophthora infestans (late blight)
-
Puccinia triticina (wheat leaf rust)
Procedure:
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. For filamentous fungi, prepare a spore suspension and adjust the concentration using a hemocytometer. For yeasts, adjust the turbidity to a 0.5 McFarland standard.[9]
-
Assay Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in a suitable broth medium (e.g., potato dextrose broth or RPMI 1640).
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for each fungal species (typically 25-28 °C) for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound that results in the complete inhibition of visible fungal growth.
-
Minimum Fungicidal Concentration (MFC): To determine if the compound is fungicidal or fungistatic, aliquot samples from wells with no visible growth onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[10]
Insecticidal Activity Screening
The choice of insecticidal assay depends on the target pest and the potential mode of action of the test compounds. Both contact and ingestion assays are commonly used.[11][12]
Test Insects:
-
Myzus persicae (green peach aphid) - for sucking insects
-
Spodoptera littoralis (cotton leafworm) - for chewing insects
-
Aedes aegypti (yellow fever mosquito) - for public health pests
Contact Toxicity Assay (Leaf Dip Method for Aphids):
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent with a surfactant.
-
Leaf Treatment: Dip leaves of a suitable host plant (e.g., radish or cabbage) into the test solutions for a few seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaves in a petri dish with a set number of aphids (e.g., 10-20 adults).
-
Incubation: Maintain the petri dishes at a controlled temperature and humidity.
-
Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after exposure.
-
LC₅₀ Determination: For active compounds, conduct further tests to determine the lethal concentration that causes 50% mortality (LC₅₀).
Ingestion Toxicity Assay (Diet Incorporation for Lepidoptera):
-
Compound Application: Incorporate the test compounds at various concentrations into an artificial insect diet.
-
Insect Exposure: Place a single larva (e.g., second or third instar) in each well of a multi-well plate containing the treated diet.
-
Incubation: Maintain the plates under controlled environmental conditions.
-
Mortality and Growth Inhibition Assessment: Record mortality and any sublethal effects, such as reduced growth or feeding inhibition, after 5-7 days.
-
LC₅₀ and GI₅₀ Determination: Calculate the LC₅₀ and the concentration that causes 50% growth inhibition (GI₅₀) for active compounds.
Caption: A generalized workflow for the screening and development of novel agrochemicals.
Conclusion
This compound represents a highly promising and versatile building block for the synthesis of novel agrochemicals. The strategic combination of a trifluoromethoxy group for enhanced pharmacokinetic properties and a bioactive thiocyanate moiety on an adaptable aniline scaffold provides a strong foundation for the discovery of new herbicidal, fungicidal, and insecticidal agents. The protocols outlined in these application notes offer a comprehensive framework for the synthesis and biological evaluation of derivatives of this compound, paving the way for the development of the next generation of crop protection solutions.
References
-
The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (URL: [Link])
-
THIOCYANATE INSECTICIDES: THE RELATION BETWEEN KNOCK‐DOWN ACTIVITY AND CHEMICAL CONSTITUTION. ResearchGate. (URL: [Link])
-
Trifluoromethoxy-containing agrochemicals. ResearchGate. (URL: [Link])
-
Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. ResearchGate. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: [Link])
-
In Vitro Antifungal Activity Assay. Bio-protocol. (URL: [Link])
-
Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. Semantic Scholar. (URL: [Link])
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. (URL: [Link])
-
Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. (URL: [Link])
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. (URL: [Link])
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-
Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. (URL: [Link])
-
High throughput screening in agrochemical research. PubMed. (URL: [Link])
-
Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing. (URL: [Link])
-
Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. Frontiers. (URL: [Link])
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. (URL: [Link])
-
Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest. MDPI. (URL: [Link])
-
Thiocyanate: a potentially useful therapeutic agent with host defense and antioxidant properties. PubMed. (URL: [Link])
-
THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. PubMed Central. (URL: [Link])
- Process for preparing aniline compounds.
-
An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. (URL: [Link])
-
Organic thiocyanates. Wikipedia. (URL: [Link])
- Effects of pesticide chemicals on the activity of metabolic enzymes: focus on thiocarbam
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Thiocyanato-2-(trifluoromethoxy)aniline
Abstract
This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of 4-Thiocyanato-2-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications. We detail the logical development of the method, from analyte characterization to the final purification protocol, emphasizing the scientific rationale behind each parameter selection. The protocol includes system suitability criteria to ensure run-to-run reproducibility and trustworthiness.
Introduction and Analyte Characterization
This compound is a substituted aniline containing a unique combination of functional groups that contribute to its chemical properties and potential as a building block in complex molecular synthesis.[1] The presence of the electron-withdrawing trifluoromethoxy group and the thiocyanate moiety on the aromatic ring creates a molecule of moderate hydrophobicity, making it an ideal candidate for purification by reversed-phase chromatography.
Accurate purification is critical to remove starting materials, by-products, and degradation products from the crude synthesis mixture, ensuring the integrity of downstream processes and the quality of the final product. This guide provides a comprehensive workflow for achieving >98% purity of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1133115-28-2 | [2][3][4] |
| Molecular Formula | C₈H₅F₃N₂OS | [3][4][5] |
| Molecular Weight | 234.20 g/mol | [3] |
| Calculated LogP | 2.87 | [6] |
| Chemical Structure | N/A |
Rationale for Method Development: A Mechanistic Approach
The development of a successful purification protocol is predicated on a fundamental understanding of the analyte's interaction with the stationary and mobile phases. The choices made in this method are grounded in established chromatographic theory to ensure efficiency and robustness.
Selection of Chromatographic Mode
The calculated LogP of ~2.87 indicates that this compound is a moderately nonpolar, hydrophobic molecule.[6] This property makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most suitable purification technique. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by increasing the organic solvent content of the mobile phase.
Stationary Phase (Column) Selection
A C18 (Octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography and was selected for this application. The long alkyl chains of the C18 phase provide strong hydrophobic retention for aromatic compounds like our target molecule. For preparative scale, a column with a larger internal diameter (e.g., ≥10 mm) and particle size (5-10 µm) is recommended to accommodate higher sample loads.
Mobile Phase Optimization
The mobile phase is the primary tool for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
Aqueous Modifier (The Key to Peak Shape): Aniline derivatives are notorious for poor peak shape (tailing) on silica-based columns. This is due to the interaction of the basic amine functional group with acidic, un-capped silanol groups (Si-OH) on the silica surface. To mitigate this, an acidic modifier is essential. We recommend 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in both the aqueous (A) and organic (B) mobile phase components. The acid serves two critical functions:
Elution Strategy and Detection
A gradient elution method, starting with a higher aqueous composition and gradually increasing the acetonitrile concentration, is employed. This strategy allows for the efficient elution of the target compound while separating it from both more polar (early eluting) and more nonpolar (late eluting) impurities.
For detection, the aromatic nature of the molecule makes UV-Vis spectroscopy ideal. While a common wavelength like 254 nm is a good starting point for aromatic compounds, a Photodiode Array (PDA) detector is strongly recommended.[8][9] A PDA detector acquires the full UV spectrum for the eluting peak, allowing for the determination of the maximum absorbance wavelength (λmax) for optimal sensitivity and for peak purity analysis by checking for spectral homogeneity across the peak.
Caption: Logical workflow for HPLC method development.
Detailed Purification Protocol
This protocol is designed for a preparative or semi-preparative HPLC system equipped with a PDA detector and a fraction collector.
Materials and Instrumentation
-
HPLC System: Preparative HPLC with binary pump, autosampler, column compartment, PDA detector, and fraction collector.
-
Column: C18, 5 µm particle size, 250 mm x 10 mm (or similar preparative dimensions).
-
Reagents:
-
Acetonitrile (HPLC Grade or higher)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Crude this compound sample
-
-
Sample Solvent: 50:50 Acetonitrile:Water
Preparation of Solutions
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water. (Add 1 mL of Formic Acid to 999 mL of Type I Water).
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. (Add 1 mL of Formic Acid to 999 mL of Acetonitrile).
-
Sample Preparation: Dissolve the crude material in the sample solvent to a concentration of 10-20 mg/mL. Sonicate briefly to ensure complete dissolution. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
Chromatographic Conditions
Table 2: Optimized HPLC Purification Parameters
| Parameter | Setting | Rationale |
| Column | C18, 250 x 10 mm, 5 µm | Provides good resolution and loading capacity. |
| Mobile Phase | A: 0.1% FA in H₂OB: 0.1% FA in ACN | Acid modifier ensures sharp, symmetrical peaks.[7][8] |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID column. Adjust as needed. |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18-18.1 min: 95% to 40% B18.1-22 min: 40% B | Ensures separation from impurities and column re-equilibration. |
| Injection Volume | 500 µL (of 10 mg/mL solution) | Adjust based on column dimensions and loading study. |
| Column Temp. | 30 °C | Improves reproducibility by controlling mobile phase viscosity. |
| Detection | PDA Detector, 220-400 nm | Monitors peak purity and allows for optimal wavelength selection. |
| Collection λ | 254 nm (or determined λmax) | Wavelength for triggering fraction collection. |
Experimental Workflow
-
System Equilibration: Purge the pump lines with fresh mobile phase. Equilibrate the column with the initial mobile phase conditions (40% B) for at least 15 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform a small injection (10-20 µL) of a diluted, purified standard of the target compound (if available) or the crude sample. Verify that the retention time is stable and the peak shape is acceptable (Tailing Factor < 1.5). This step is critical for ensuring the trustworthiness of the purification run.
-
Loading Study (Optional but Recommended): Perform a series of increasing injections to determine the maximum sample load that can be purified without compromising resolution between the target peak and adjacent impurities.
-
Purification Run: Inject the filtered crude sample and begin the gradient run.
-
Fraction Collection: Set the fraction collector to trigger collection based on the UV signal at the optimal wavelength. Collect the main peak corresponding to this compound.
-
Post-Run Analysis:
-
Combine the collected fractions.
-
Perform an analytical scale RP-HPLC injection of the combined fraction to confirm purity.
-
Remove the solvent via rotary evaporation or lyophilization to obtain the purified solid compound.
-
Caption: Step-by-step workflow for purification and analysis.
Expected Results and Troubleshooting
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The exact retention time will depend on the specific HPLC system and column batch but should be highly reproducible.
Table 3: Typical Performance Metrics
| Metric | Expected Value |
| Purity of Collected Fraction | > 98% (by analytical HPLC) |
| Recovery | > 85% |
| Peak Tailing Factor | < 1.5 |
Troubleshooting:
-
Peak Tailing: Ensure fresh mobile phase with the correct acid concentration is being used. Old columns with degraded stationary phases can also cause tailing.
-
Poor Resolution: Lower the ramp of the gradient (e.g., extend the gradient time) to improve separation between closely eluting peaks.
-
Low Recovery: Check for compound precipitation in the sample vial or tubing. Ensure the sample is fully soluble in the injection solvent.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and reproducible protocol for the high-purity isolation of this compound from crude synthetic mixtures. The logical method development, grounded in the physicochemical properties of the analyte, results in excellent peak shape and resolution. By incorporating system suitability tests and post-purification analysis, this protocol ensures a self-validating system that delivers a final compound of high purity, suitable for the stringent requirements of pharmaceutical and materials science research.
References
-
PubMed. [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography]. [Link]
-
Royal Society of Chemistry. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
-
Semantic Scholar. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
-
ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. [Link]
-
Pharmaffiliates. CAS No : 1133115-28-2 | Product Name : this compound. [Link]
-
PubChem. 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline. [Link]
-
SIELC Technologies. Separation of Methylene bis(thiocyanate) on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Request PDF. [Link]
-
IOSR Journal. UV-Visible absorption spectroscopy and Z-scan analysis. [Link]
-
ResearchGate. Comparison of quantification of selenocyanate and thiocyanate in cultured mammalian cells between HPLC-fluorescence detector and HPLC-inductively coupled plasma mass spectrometer | Request PDF. [Link]
-
PubMed. Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection. [Link]
-
ACS Publications. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization | ACS Omega. [Link]
-
SciSpace. Speciation and stability of methylene blue-metal-thiocyanate ion-association complexes. [Link]
-
eScholarship.org. The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS. [Link]
-
PubMed. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma. [Link]
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- 7. [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Semantic Scholar [semanticscholar.org]
Crystallization of Substituted Anilines: From Theory to Practice
An Application Note and Protocol Guide
Part 1: Application Note - The Science of Aniline Crystallization
Introduction: The Critical Role of Crystallization
Substituted anilines are a cornerstone class of compounds in chemical synthesis, serving as vital intermediates and final products in the pharmaceutical, agrochemical, and materials science sectors.[1] The ability to obtain these compounds in a highly pure, crystalline form is not merely a matter of academic rigor; it is a critical determinant of downstream processability, product stability, batch-to-batch consistency, and regulatory compliance.[2] Crystallization is the most powerful technique for purification and particle engineering, directly influencing crucial properties like solubility and dissolution rate.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for approaching the crystallization of substituted anilines. It moves beyond simple procedural lists to explain the underlying physicochemical principles, enabling the rational design of crystallization strategies and the troubleshooting of common challenges.
Physicochemical Landscape of Substituted Anilines
The crystallization behavior of a substituted aniline is dictated by its molecular structure. Understanding these influences is the first step toward designing a successful crystallization protocol.
-
The Aniline Core: The core structure possesses a hydrogen-bond-donating amino group (-NH₂) and an aromatic ring capable of π-π stacking interactions. These non-covalent interactions are fundamental to the formation of a stable crystal lattice.[3]
-
Influence of Substituents: The nature and position of substituents on the aromatic ring dramatically alter the molecule's electronic properties, polarity, and steric profile, thereby influencing its solubility and crystal packing.[4][5]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups can increase the potential for dipole-dipole interactions and often decrease the basicity of the aniline nitrogen.
-
Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups can enhance π-π stacking and influence solubility in less polar solvents.
-
Polar/Hydrogen Bonding Groups (e.g., -OH, -COOH): These introduce additional, strong intermolecular interactions that can dominate the crystal packing, often increasing solubility in polar solvents.[6]
-
-
Acidity/Basicity: Anilines are basic and can be protonated to form salts.[7][8] In some cases, crystallizing the salt (e.g., the hydrochloride) is far easier than crystallizing the free base, as the resulting ionic interactions lead to a more stable lattice.
Common Challenges and Strategic Solutions
-
Oiling Out: This phenomenon, where the solute separates from the solution as a liquid phase instead of a solid, is common with anilines. It often occurs when a solution is cooled too rapidly or when the concentration of the solute is too high, leading to a supersaturated state where the compound's melting point is below the current temperature.[9]
-
Solution: Employ slower cooling rates, use a more dilute solution, or choose a solvent system where the aniline's solubility is lower.[10]
-
-
Polymorphism: Substituted anilines, particularly in drug development, can exhibit polymorphism—the ability to exist in multiple crystal forms with different physical properties.[3] An unintended polymorphic shift during scale-up can significantly alter product performance.[11]
-
Solution: Screen a wide range of solvents and crystallization conditions (temperature, cooling rate) and characterize the resulting solid form using techniques like DSC, TGA, and XRPD.
-
-
Oxidation and Discoloration: Anilines are susceptible to oxidation, which can lead to colored impurities that inhibit crystallization or become trapped in the crystal lattice.[10][12]
A Rational Approach to Method Development
Successful crystallization is rarely achieved on the first attempt. A systematic, small-scale screening approach is the most efficient path to identifying optimal conditions.
Diagram 1: The Crystallization Process This diagram illustrates the fundamental principle of crystallization: moving a solution from a stable, undersaturated state into a metastable or labile supersaturated state to induce nucleation and crystal growth.
Caption: Navigating the solubility curve is key to crystallization.
The following workflow provides a logical progression for developing a crystallization protocol for a novel substituted aniline.
Diagram 2: Crystallization Method Selection Workflow
Caption: A systematic workflow for crystallization development.
Part 2: Experimental Protocols
These protocols provide detailed, step-by-step methodologies. Always perform these procedures in a well-ventilated fume hood and with appropriate personal protective equipment (PPE).
Protocol 1: Slow Cooling Crystallization
This is the most common and often the first method to try if a suitable solvent is identified. The principle relies on the higher solubility of the compound at an elevated temperature.[14][15]
-
Dissolution:
-
Place the crude substituted aniline into an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of the chosen solvent. Begin heating the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid just completely dissolves.[3] Adding excess solvent will reduce the final yield.[6]
-
-
Decolorization (If Necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[10]
-
-
Hot Filtration (If Necessary):
-
If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This prevents premature crystallization.[10]
-
-
Cooling & Crystallization:
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop, undisturbed.[3] Slow cooling is crucial for the formation of large, well-ordered crystals.[14][15]
-
If no crystals form, try scratching the inside of the flask at the liquid-air interface with a glass rod or adding a tiny seed crystal of the pure compound to induce nucleation.[10][16]
-
Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation and yield.[3]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove the last traces of solvent.
-
-
Characterization:
-
Determine the yield and assess the purity of the recrystallized product by measuring its melting point and running a TLC or HPLC analysis.
-
Protocol 2: Slow Evaporation
This technique is ideal for small amounts of material and for compounds that are moderately soluble at room temperature.[17]
-
Dissolution: Prepare a near-saturated solution of the substituted aniline in a suitable solvent in a small vial.
-
Evaporation: Cover the vial with a cap that has a small hole poked in it, or with parafilm perforated with a needle.[18] This ensures that the solvent evaporates slowly over a period of hours to weeks.[19]
-
Crystal Growth: Place the vial in a vibration-free location.[18] As the solvent slowly evaporates, the concentration of the aniline increases, leading to supersaturation and crystal growth.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent with a pipette and dry the crystals.
| Solvent Polarity Index | Recommended Solvents for Substituted Anilines | Notes |
| High | Water, Ethanol, Methanol | Best for anilines with polar substituents (-OH, -NH₂, -COOH). Water is often used in a mixture with a more organic solvent like ethanol.[6][20] |
| Medium | Acetone, Ethyl Acetate, Isopropanol | Good general-purpose solvents for a wide range of substituted anilines.[3] |
| Low | Toluene, Heptane, Hexane | Suitable for nonpolar anilines or as the "poor" solvent (anti-solvent) in a mixed-solvent system. |
Table 1: General solvent recommendations based on polarity.
Protocol 3: Vapor Diffusion
This is an excellent and highly controlled method for growing high-quality single crystals from milligram quantities of material.[7][17] It involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound.
Diagram 3: Vapor Diffusion Experimental Setup
Caption: Schematic of a sitting drop vapor diffusion setup.
-
Preparation:
-
Inner Vial (Sitting Drop): Dissolve the substituted aniline in a small amount of a relatively non-volatile "good" solvent (e.g., toluene, THF) in a small, open vial.
-
Outer Vial (Reservoir): Add a larger volume of a more volatile "anti-solvent" (a solvent in which the aniline is insoluble, e.g., hexane, pentane) to a larger vial or beaker.
-
-
Assembly: Place the small inner vial inside the larger outer vial, ensuring the solvent levels are not touching.[7]
-
Equilibration: Seal the outer vial tightly. The volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually decreases the solubility of the aniline, leading to slow and controlled crystal growth.[21]
-
Isolation: Monitor the setup over several days. Once crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.
Protocol 4: Thermal Gradient Crystallization
This is an advanced technique suitable for compounds that are very poorly soluble or difficult to crystallize by other means. It relies on creating a stable temperature difference across the crystallization vessel.[22][23]
-
Principle: The compound is dissolved in a solvent in the warmer part of a sealed vessel. Convection currents then transport the saturated solution to a cooler region where supersaturation occurs, leading to nucleation and crystal growth.[18][24]
-
Setup:
-
Place the substituted aniline and a suitable solvent in a sealable glass tube (e.g., a Pyrex tube).
-
Place the tube in a device that can create a stable thermal gradient, such as a vertical tube furnace with different heating zones or an oil bath that is heated from one side.[22][23] The bottom of the tube is typically kept warmer to dissolve the material, while the top is cooler to allow for crystallization.
-
-
Execution: The process requires very slow and controlled heating and cooling over an extended period to establish the convection and allow for crystal growth. The velocity of the convection current is proportional to the thermal gradient, so care must be taken not to create too large a gradient, which would inhibit crystal growth.[18]
-
Isolation: Once crystals have formed in the cooler zone, the vessel is slowly cooled to room temperature, and the crystals are isolated.
Part 3: References
-
Crystallisation Techniques. (2006). University of Oxford.
-
Technical Support Center: Recrystallization of Substituted Anilines. (2025). Benchchem.
-
Crystallization process: how does crystallization work. (2024). Mirai Intex.
-
Temperature Gradient: A Simple Method for Single Crystal Growth. ResearchGate.
-
Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. (2025). Benchchem.
-
Temperature Gradient: A Simple Method for Single Crystal Growth. (2019). VNU Journal of Science.
-
The thermal gradient method. Crystallization and Crystallizers.
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
-
Recrystallization: Figure 1. Structure of Aniline. Scribd.
-
Full article: Crystallization: from molecules to crystal structures. (2022). Taylor & Francis Online.
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
-
Issues with aniline nitrate solubility during crystallization. (2025). Benchchem.
-
crystallization of small molecules. Unknown Source.
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024). Unknown Source.
-
Guide for crystallization. Unknown Source.
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2012). PMC - NIH.
-
SOP: CRYSTALLIZATION. Unknown Source.
-
Crystallization. Organic Chemistry at CU Boulder.
-
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Stack Exchange.
-
Applications of Small Molecule Single Crystal Diffraction. (2025). ResearchGate.
-
Crystallization Techniques for Small Molecules. (2013). Amanote Research.
-
crystallography-crystallization-guide.pdf. IMSERC.
-
Nonclassical Crystallization of Covalent Organic Frameworks Guided by Exogenous Noncovalent Interactions. (2025). Journal of the American Chemical Society.
-
Purify and dry aniline? (2014). Reddit.
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025). ResearchGate.
-
Slow evaporation solution growth method and growing mechanism for Single crystals of CPDMDHHBPHHD. ResearchGate.
-
Sitting Drop Vapor Diffusion Crystallization. Hampton Research.
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
-
Hanging Drop Vapor Diffusion Crystallization. Hampton Research.
-
Crystallization & Solid Form Challenges for Intermediates. (2025). At Tianming Pharmaceutical.
-
Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. (2013). YouTube.
-
Purification: How To. University of Rochester Department of Chemistry.
-
Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Unknown Source.
-
Aniline replacement in drug-like compounds. (2024). Cresset Group.
-
Effect of Substituents on the Basicity of Anilines. (2020). YouTube.
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals.
-
Synthesis of the substituted anilines. (2018). ResearchGate.
-
Crystals grown by the slow evaporation technique. ResearchGate.
-
Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv.
-
Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science.
-
Substituted aniline: Significance and symbolism. (2025). Unknown Source. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_sVLUqzdjdbeS03EAq9rQm8CcuOp5Wi4oQ9YRaFvy3uZnaQLJNbnjHZnXhHwDkkfgVOfZm0yZJzE-rTNiMTTnATmBgNgMBIOUt_DKvNnpkYkQI-rCnCPZW8d2z8kwlAGZoR_c5jiI0kHkZbvi6FzN
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Comprehensive Analytical Strategies for the Characterization of 4-Thiocyanato-2-(trifluoromethoxy)aniline
Introduction
4-Thiocyanato-2-(trifluoromethoxy)aniline, a specialized organic molecule with the CAS Number 1133115-28-2, is an important building block in the synthesis of various agrochemical and pharmaceutical compounds.[1][2] Its unique structure, incorporating an aniline core, a thiocyanate group, and a trifluoromethoxy substituent, presents a distinct analytical challenge. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thiocyanate moiety offers a reactive site for further chemical modifications.[3][4] The aniline functional group is a common pharmacophore and a versatile synthetic handle.
Given its application in regulated industries, a robust and reliable analytical methodology is paramount for ensuring the identity, purity, and quality of "this compound". This guide provides a comprehensive suite of analytical techniques and detailed protocols for the thorough characterization of this compound, intended for researchers, scientists, and professionals in drug development and quality control.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Value | Source |
| CAS Number | 1133115-28-2 | [2][5] |
| Molecular Formula | C₈H₅F₃N₂OS | [5][] |
| Molecular Weight | 234.20 g/mol | [2][] |
| Appearance | White to off-white solid (typical) | N/A |
| Purity (Typical) | ≥97% | [2] |
Strategic Analytical Workflow
A multi-faceted approach is necessary for the complete characterization of this compound. This involves a combination of chromatographic techniques for separation and purity assessment, and spectroscopic methods for structural elucidation and confirmation.
Caption: Strategic workflow for the comprehensive characterization of this compound.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating the target compound from potential impurities, which may arise from starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC with UV detection is a robust method for determining the purity of this compound. The polarity of the aniline moiety and the overall lipophilicity of the molecule make it well-suited for separation on a C18 stationary phase.[7]
Protocol 1: HPLC-UV Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with a composition that retains the analyte on the column (e.g., 60% A, 40% B).
-
Increase the organic phase (B) to elute the analyte and any less polar impurities.
-
A re-equilibration step to the initial conditions is crucial for reproducibility.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Rationale: The C18 column provides excellent hydrophobic retention for the aromatic ring. The acetonitrile/water mobile phase system is a standard choice for a wide range of organic molecules.[7] The addition of formic acid helps to protonate the aniline group, leading to sharper peaks and improved chromatography. A gradient elution is employed to ensure the elution of a broad range of potential impurities with varying polarities.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Impurity Identification
For the identification and quantification of trace-level impurities, UPLC-MS/MS offers superior sensitivity and selectivity.[8]
Protocol 2: UPLC-MS/MS Impurity Profiling
-
Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: As described in the HPLC-UV method.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan for initial identification and product ion scan for structural elucidation of impurities.
-
Collision Energy: Optimized for the fragmentation of the parent ion.
-
-
Data Analysis: Putative impurities can be identified by their mass-to-charge ratio and fragmentation patterns.
Rationale: The smaller particle size of the UPLC column provides higher resolution and faster analysis times. ESI in positive mode is expected to efficiently ionize the aniline nitrogen. Tandem mass spectrometry allows for the fragmentation of parent ions, providing structural information crucial for identifying unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. While the target molecule itself may have limited volatility, GC can be suitable for certain impurities.
Protocol 3: GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., AT-210, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial Temperature: 50 °C (hold for 2 minutes).
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
Rationale: A programmed temperature ramp allows for the separation of compounds with a range of boiling points. The specified column is a good general-purpose column for a variety of organic molecules. EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for impurity identification. Derivatization with agents like acetic anhydride can be employed to improve the volatility and chromatographic behavior of the parent compound and polar impurities if necessary.[8]
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. ¹H, ¹³C, and ¹⁹F NMR spectra will provide a complete picture of the molecule's connectivity and the chemical environment of each nucleus.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H NMR | |||
| Aromatic-H | 7.0 - 7.5 | m | The three protons on the aromatic ring will appear as a complex multiplet due to their distinct chemical environments and coupling to each other. |
| -NH₂ | 4.0 - 5.0 | br s | The chemical shift of the amine protons can be variable and the peak is often broad due to exchange. |
| ¹³C NMR | |||
| Aromatic-C | 110 - 150 | - | Six distinct signals are expected for the aromatic carbons. |
| -OCF₃ | ~120 (q) | q | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |
| -SCN | 110 - 120 | - | The thiocyanate carbon has a characteristic chemical shift in this region. |
| ¹⁹F NMR | |||
| -OCF₃ | -58 to -62 | s | A single, sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.[9] |
Protocol 4: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400 - 3200 | Medium | N-H (amine) | Stretching (asymmetric and symmetric) |
| 2160 - 2140 | Strong | -SCN (thiocyanate) | C≡N Stretching |
| 1620 - 1580 | Medium-Strong | C=C (aromatic) | Stretching |
| 1280 - 1240 | Strong | C-O (aryl ether) | Stretching |
| 1200 - 1100 | Strong | C-F (in -OCF₃) | Stretching |
Protocol 5: FTIR Analysis
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.
Predicted Mass Spectrum:
-
Molecular Ion [M]⁺: m/z 234.0078 (calculated for C₈H₅F₃N₂OS)
-
Key Fragmentation Pathways:
-
Loss of the thiocyanate group (-SCN)
-
Loss of the trifluoromethoxy group (-OCF₃)
-
Cleavage of the aromatic ring
-
Protocol 6: High-Resolution Mass Spectrometry
-
Instrumentation: An HRMS instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: The sample, typically from an infusion or an LC system, is introduced into the mass spectrometer, and the accurate mass of the molecular ion is measured.
Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, purity assessment, and structural elucidation of this important chemical intermediate. Adherence to these protocols will enable researchers and drug development professionals to maintain high standards of quality and consistency in their work.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Liu, S.-S., Liu, X., Yu, L., Liu, Y.-M., He, H.-Y., & Cao, Y. (2012). Gold supported on titania for efficient and selective mono-hydrogenation of dinitroaromatics in the liquid phase. ChemSusChem, 5(8), 1392-1395.
- Leno, L., Gagné, S., et al. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and Bioanalytical Chemistry, 412(3), 635-646.
- Al-Kindy, S. M. Z., Al-Kalbani, A., Al-Harasi, A. F., Suliman, F. E. O., Al-Lawati, H. J., & Al-Hamadi, A. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University Journal for Science, 18(1), 27-36.
-
U.S. Environmental Protection Agency. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Worch, C., & Altenburger, R. (2021). Quantification of aniline and N-methylaniline in indigo. SN Applied Sciences, 3(11), 949.
- Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise.
- Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
- University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [https://www.colorado.edu/lab/hardsphere/instrumentation-resources/instrumentation/infrared-spectroscopy-ir/ir-absorption-bands-table]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
- El-Kassem, L. T. A., & El-Sherif, Z. A. (2018). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Journal of the Brazilian Chemical Society, 29(11), 2354-2365.
-
University of California, Los Angeles. (n.d.). IR handout. Retrieved from [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
- Reddy, T. S., & Kumar, V. P. (2017). Visible Light Photocatalytic Synthesis of Benzothiophenes.
- U.S. Environmental Protection Agency. (1996).
-
Stanford University. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
- Chemistry LibreTexts. (2020). Infrared Spectroscopy Absorption Table.
- Reddy, G. S., & Reddy, P. P. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in Riluzole. Analytical Chemistry: An Indian Journal, 9(4), 485-490.
- Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2014). Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma. Analytical and Bioanalytical Chemistry, 406(3), 725-732.
- Dasgupta, A., & Spies, J. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
- Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2014). Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma. Analytical and Bioanalytical Chemistry, 406(3), 725-732.
-
PubChem. (n.d.). 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline. Retrieved from [Link]
- Lindahl, R., Levin, J. O., & Andersson, K. (2000). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Journal of Environmental Monitoring, 2(4), 353-358.
- El-Nahass, M. M., Zeyada, H. M., El-Zaidia, E. F. M., & El-Ghamaz, N. A. M. (2011). Fourier-transform infrared and optical absorption spectra of 4-tricyanovinyl-N,N-diethylaniline thin films. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1109-1115.
- Agilent Technologies. (2011). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool.
- Ji, H. Y., Lee, H. W., & Kang, W. S. (2014). Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma.
- Thermo Fisher Scientific. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
-
ResearchGate. (n.d.). FTIR Spectra of Aniline. Retrieved from [Link]
- Max-Planck-Institut für Kohlenforschung. (n.d.).
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
Sources
- 1. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]
- 2. CAS 1133115-28-2 | this compound - Synblock [synblock.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scbt.com [scbt.com]
- 7. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Reactions with 4-Thiocyanato-2-(trifluoromethoxy)aniline
Welcome to the technical support center for 4-Thiocyanato-2-(trifluoromethoxy)aniline (CAS 1133115-28-2). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low reaction yields, when utilizing this versatile but electronically complex building block. Our goal is to provide field-proven insights and actionable troubleshooting strategies rooted in fundamental chemical principles.
Part 1: The Root Cause – Understanding the Compound's Unique Electronic Profile
The key to troubleshooting reactions with this molecule is to first appreciate the interplay of its functional groups. The aniline ring is substituted with three distinct moieties, each exerting a significant electronic influence.
Caption: Electronic contributions of the key functional groups.
Q1: Why are my reaction yields consistently low when using this compound as a nucleophile?
A: The primary reason for low yields is the severely diminished nucleophilicity of the aniline nitrogen. While an amino group is typically a strong activating group that donates electron density into the aromatic ring, this effect is overwhelmingly counteracted by the potent electron-withdrawing nature of the trifluoromethoxy (-OCF3) group located ortho to it.[1][2]
-
Inductive and Resonance Effects: The -OCF3 group pulls electron density away from the aromatic system through both induction (due to the highly electronegative fluorine atoms) and resonance.[1] This significantly depletes the electron density on the aniline nitrogen, making its lone pair of electrons less available to attack an electrophile.[1]
-
Reduced Basicity: Consequently, the aniline becomes a much weaker base and a significantly poorer nucleophile compared to aniline or its electron-rich derivatives. Reactions that proceed smoothly with other anilines often become sluggish, require more forcing conditions, or fail to reach completion with this substrate.
Part 2: A Systematic Troubleshooting Workflow
Before altering reaction parameters, it is critical to follow a logical diagnostic sequence. This workflow ensures that foundational issues are addressed first, saving time and resources.
Caption: A logical workflow for troubleshooting low-yield reactions.
Part 3: In-Depth Troubleshooting Q&A
3.1 Starting Material Integrity
Q2: How can I be sure the this compound I'm using is of sufficient quality?
A: The quality of your starting material is paramount. Before troubleshooting the reaction, verify the compound's integrity.
-
Visual Inspection: The compound should be a solid.[3] Any discoloration (e.g., darkening to brown or black) may indicate oxidation or polymerization.
-
Analytical Verification:
-
NMR (¹H and ¹³C): Confirm the structure and look for significant impurities. Pay close attention to the aromatic region for unexpected signals.
-
LC-MS: This is an excellent tool to check for purity and identify potential trace impurities, such as the isomeric isothiocyanate which can form during synthesis.[4][5]
-
Melting Point: Compare the observed melting point to the literature value. A broad or depressed melting point suggests impurities.
-
-
Storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., in a desiccator with nitrogen backfill) to prevent degradation. Anilines are notoriously susceptible to air oxidation.[6]
3.2 Reaction Condition Optimization
Q3: My amide coupling reaction (e.g., with a carboxylic acid using standard coupling agents) is showing very low conversion. What should I do?
A: Standard coupling conditions (e.g., EDC/HOBt) are often insufficient for this deactivated aniline. You must enhance the reactivity of the electrophile or the reaction conditions.
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic intermediate can react with the poorly nucleophilic aniline.
-
Use Stronger Coupling Agents: Consider using HATU or HBTU, which are generally more effective for challenging couplings.
-
Employ a Non-Nucleophilic Base: Use a hindered base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine to scavenge the acid produced without competing in side reactions.[1]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy, but monitor carefully by TLC or LC-MS to avoid decomposition.
Q4: I am attempting a Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) and it is failing. How can I make it work?
A: This is a common and significant challenge. The reduced nucleophilicity of the aniline makes the reductive elimination step of the catalytic cycle particularly difficult. Standard Pd catalysts are often ineffective.
-
Ligand Choice is Critical: Use modern, electron-rich, and bulky biaryl phosphine ligands. These are specifically designed to accelerate the catalytic cycle with challenging substrates. Recommended ligands include XPhos, RuPhos, or BrettPhos.[1]
-
Use a Strong, Non-Nucleophilic Base: The N-H bond of this aniline is less acidic than in typical anilines. A strong base is required for deprotonation. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the bases of choice.[1]
-
Employ a Pre-catalyst: Use a well-defined, air-stable palladium pre-catalyst (e.g., an XPhos-based G3 or G4 pre-catalyst). This leads to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ.[1]
-
Solvent and Temperature: Anhydrous, non-polar, aprotic solvents like toluene or dioxane are typically used. Reactions may require heating (80-110 °C) to proceed effectively.
| Symptom | Potential Cause | Recommended Action |
| No or low conversion | Insufficient reactivity of the aniline | Increase temperature; use more reactive electrophiles (e.g., acid chlorides); for Pd-coupling, switch to bulky, electron-rich ligands (XPhos) and strong bases (NaOtBu). |
| Reaction mixture darkens | Oxidation of the aniline | Rigorously exclude oxygen using an inert atmosphere (N₂/Ar) and degassed solvents. |
| Multiple spots on TLC | Side reactions or decomposition | Monitor temperature closely; consider protecting the amine as an acetamide for other transformations; analyze byproducts via LC-MS to diagnose the issue. |
| Difficulty in purification | Unreacted aniline co-elutes | Use an acidic wash (e.g., 1M HCl) during workup to convert the basic aniline into its water-soluble salt, provided your product is not acid-sensitive or basic.[7] |
3.3 Mitigating Side Reactions
Q5: My reaction mixture is turning dark brown/black, and I'm isolating a tarry substance. What is the cause and how can I prevent it?
A: This is a classic sign of aniline oxidation.[6] Electron-deficient anilines can still be susceptible to oxidation, leading to complex polymerization pathways, especially at elevated temperatures or in the presence of air.
-
Prevention: The most effective solution is to maintain a strictly inert atmosphere throughout the reaction. Use a Schlenk line or a glovebox, and ensure all solvents are thoroughly degassed prior to use via freeze-pump-thaw cycles or by sparging with argon or nitrogen.
Q6: Could the thiocyanate (-SCN) group be causing issues?
A: Yes, while generally stable, the thiocyanate group is not entirely inert.
-
Isomerization: Under thermal stress, aryl thiocyanates can sometimes isomerize to the more stable isothiocyanate (-NCS).[5] This is less common for aryl thiocyanates than for allyl thiocyanates but can occur at high temperatures.
-
Hydrolysis: In the presence of strong acid or base, particularly with water at elevated temperatures, the thiocyanate group can be hydrolyzed to a thiol or other sulfur-containing species.
-
Mitigation: Avoid unnecessarily high reaction temperatures and prolonged reaction times. If harsh acidic or basic conditions are required, run control experiments to assess the stability of the starting material under those conditions.
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reactions
-
Setup: Assemble your glassware (e.g., a round-bottom flask with a condenser and magnetic stir bar) and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: Add your solid reagents, including this compound and any catalysts or other solids, to the flask.
-
Evacuate and Backfill: Seal the flask and carefully evacuate the atmosphere, then backfill with your inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add your previously degassed anhydrous solvent via a cannula or a gas-tight syringe.
-
Execution: Run the reaction under a positive pressure of the inert gas (a balloon or bubbler is sufficient).
-
Work-up: After the reaction is complete and cooled, quench the reaction as required before exposing it to air.
Protocol 2: Optimized Amide Coupling for an Electron-Deficient Aniline
-
Preparation: To a flame-dried, inert-atmosphere flask, add the carboxylic acid (1.0 mmol), HATU (1.1 mmol), and anhydrous DMF (5 mL).
-
Activation: Stir the mixture for 10 minutes at room temperature.
-
Aniline Addition: Add this compound (1.2 mmol) followed by N,N-diisopropylethylamine (DIPEA, 3.0 mmol).
-
Reaction: Stir the reaction at room temperature or heat to 40-50 °C. Monitor progress by TLC or LC-MS.
-
Work-up: Once complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous LiCl, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Part 5: Frequently Asked Questions (FAQs)
-
Q: Is the trifluoromethoxy (-OCF3) group stable under my reaction conditions?
-
Q: For a reaction on a different part of the molecule, should I protect the aniline group first?
-
A: Yes, this is an excellent strategy. Converting the amine to an amide (e.g., an acetanilide by reacting it with acetic anhydride) significantly moderates its reactivity and protects it from oxidation.[11][12] The amide can be easily hydrolyzed back to the aniline using acidic or basic conditions at the end of your synthetic sequence.
-
-
Q: Column chromatography is proving difficult, with significant tailing of my product. What can I do?
-
A: The basic nature of the aniline nitrogen can cause it to interact strongly with the acidic silica gel, leading to tailing. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica and lead to much sharper peaks.
-
References
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- BenchChem. (2025). Troubleshooting low yield in aniline mustard synthesis.
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD.
- Wikipedia.
- Organic Chemistry Frontiers. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.
- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Dass, R., Singleton, J. D., & Peterson, M. A. (2022). An efficient synthesis of 4-Thiocyanato anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H₂O. Tetrahedron Letters, 153809.
- ResearchGate.
- PMC. (2025).
- OUCI. (2022).
- PMC. (2020).
- Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines.
- ResearchGate. (2014).
- Chemistry Steps. Reactions of Aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 9. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Thiocyanation of 2-(Trifluoromethoxy)aniline
Welcome to the technical support center for the thiocyanation of 2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific electrophilic aromatic substitution reaction. Our focus is on anticipating and resolving common experimental challenges, ensuring the integrity and success of your synthesis.
Introduction: The Chemistry of Thiocyanating 2-(Trifluoromethoxy)aniline
The thiocyanation of 2-(trifluoromethoxy)aniline is a nuanced electrophilic aromatic substitution. The reaction is governed by the competing directing effects of the two substituents on the aniline ring. The amino group (-NH₂) is a powerful activating, ortho-, para- directing group, while the trifluoromethoxy group (-OCF₃) is a deactivating, yet also ortho-, para- directing substituent.[1][2] This electronic interplay primarily directs the incoming electrophilic thiocyanate source to the position para to the strongly activating amino group, yielding 4-thiocyanato-2-(trifluoromethoxy)aniline as the major product.
However, the high reactivity of the aniline ring and the nature of the thiocyanating agents can lead to several side reactions. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the Desired this compound Product
Q1: My reaction is resulting in a low yield of the expected product. What are the likely causes and how can I improve it?
A1: Low yields in the thiocyanation of 2-(trifluoromethoxy)aniline can stem from several factors, primarily related to reaction conditions and reagent stability.
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of the thiocyanate source and the activating agent (e.g., NBS) to the aniline substrate can lead to incomplete reaction or the formation of byproducts. For the thiocyanation of anilines using potassium thiocyanate (KSCN) and N-bromosuccinimide (NBS), an optimized molar ratio of aniline:KSCN:NBS is often crucial for high conversion.[3]
-
Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at too low a temperature may result in a sluggish conversion rate, while excessively high temperatures can promote the formation of side products and decomposition.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. It is advisable to monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
| Parameter | Recommended Range | Rationale |
| Aniline:KSCN:NBS Molar Ratio | 1 : 2 : 1 | Ensures efficient generation of the electrophilic thiocyanating agent.[3] |
| Temperature | 0°C to Room Temperature (20-25°C) | Balances reaction rate with minimizing side product formation. |
| Reaction Time | 1-4 hours | Typically sufficient for complete conversion, but should be monitored. |
Issue 2: Formation of a Dark, Tarry, or Polymeric Substance in the Reaction Mixture
Q2: My reaction mixture turns dark and I'm isolating a tar-like substance instead of a clean product. What is happening and how can I prevent it?
A2: The formation of dark, insoluble materials is a common issue when working with highly activated aromatic compounds like anilines. This is typically due to oxidation and subsequent polymerization of the aniline substrate or product.[4][5]
-
Oxidative Polymerization: The electron-rich nature of the aniline ring makes it susceptible to oxidation by the electrophilic reagent or by air, especially in the presence of certain catalysts or impurities. This can initiate polymerization, leading to the formation of polyaniline-like structures which are often highly colored and insoluble.
-
Controlling the Reaction Temperature: Maintaining a low temperature (e.g., 0-5°C), especially during the addition of the electrophilic reagent, can significantly suppress oxidative side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation by atmospheric oxygen.
Issue 3: Presence of Multiple Isomeric Products in the Final Mixture
Q3: I've isolated my product, but analytical data (e.g., NMR, LC-MS) suggests the presence of more than one isomer. What are these other isomers and how can I improve the regioselectivity?
A3: While the primary product is expected to be this compound, the formation of other regioisomers is possible, albeit typically in minor amounts.
-
Ortho Isomer Formation: The amino group is a strong ortho-, para- director. While the para position is sterically more accessible, a small amount of substitution at the ortho position (C6) can occur. The trifluoromethoxy group also has a minor ortho-directing effect.
-
Di-substituted Products: The product, this compound, still contains a highly activated aromatic ring due to the amino group. This can lead to a second thiocyanation reaction, resulting in a di-thiocyanated product. The most likely position for the second substitution would be at the C6 position.
To enhance regioselectivity and minimize the formation of these isomers:
-
Use of a Bulky Thiocyanating Agent: Employing a sterically hindered thiocyanating reagent can favor substitution at the less hindered para position.
-
Control of Stoichiometry: Using a stoichiometric amount or a slight excess of the thiocyanating agent relative to the aniline can reduce the likelihood of di-substitution.
-
Protection of the Amino Group: In cases where regioselectivity is a significant issue, the amino group can be temporarily protected as an amide (e.g., acetanilide).[6] The amide is still an ortho-, para- director but is less activating than the free amino group, which can reduce the formation of di-substituted and other side products. The protecting group can be removed after the thiocyanation step.
Issue 4: Suspected Formation of Isothiocyanate Byproduct
Q4: Is it possible that I am forming an isothiocyanate (-NCS) instead of a thiocyanate (-SCN) product? How would I be able to distinguish them?
A4: The formation of an isothiocyanate is unlikely under the typical conditions for electrophilic aromatic thiocyanation. Isothiocyanate synthesis from anilines generally proceeds through a different mechanism, often involving reagents like carbon disulfide.[7][8][9]
However, it is a valid question to consider. You can distinguish between the two isomers using spectroscopic methods:
-
Infrared (IR) Spectroscopy: Thiocyanates (-SCN) exhibit a sharp, strong absorption band for the C≡N stretch in the region of 2140-2175 cm⁻¹. Isothiocyanates (-NCS) show a broad, very strong, and characteristic absorption band for the asymmetric N=C=S stretch in the region of 2050-2150 cm⁻¹.
-
¹³C NMR Spectroscopy: The carbon of the thiocyanate group typically appears around 110-120 ppm, while the carbon of the isothiocyanate group is found further downfield, around 125-140 ppm.
Experimental Protocols
Proposed Protocol for the Synthesis of this compound
This protocol is based on established methods for the thiocyanation of anilines and should be optimized for your specific laboratory conditions.[3][10]
Reagents and Materials:
-
2-(Trifluoromethoxy)aniline
-
Potassium thiocyanate (KSCN), dried
-
N-Bromosuccinimide (NBS)
-
Methanol or Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve potassium thiocyanate (2.0 equivalents) in methanol.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add N-bromosuccinimide (1.0 equivalent) to the cooled solution and stir for 10-15 minutes to generate the electrophilic thiocyanating agent.
-
In a separate flask, dissolve 2-(trifluoromethoxy)aniline (1.0 equivalent) in methanol.
-
Slowly add the aniline solution to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature (20-25°C) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism
Caption: Electrophilic thiocyanation of 2-(trifluoromethoxy)aniline.
Troubleshooting Flowchart
Caption: Troubleshooting guide for thiocyanation side reactions.
References
-
Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 19. [Link]
-
Mallikarjunaswamy, A. M. M., Gouthami, K., Syed, K., & Nair, V. A. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Chemistry, 6(3), 476-488. [Link]
-
de Oliveira, B. F., & de Oliveira, H. C. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32537–32549. [Link]
-
ResearchGate. (n.d.). Thiocyanation of aniline and phenol derivatives 107. Retrieved from [Link]
-
SID. (n.d.). MICROWAVE-ASSISTED NEAT REACTION TECHNOLOGY FOR REGIOSELECTIVE THIOCYANATION OF SUBSTITUTED ANILINES AND INDOLES IN SOLID MEDIA. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
-
Hussain, S., Wirth, T. (2023). Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. The Journal of Organic Chemistry. [Link]
-
Yadav, D. K., & Singh, A. K. (2024). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (n.d.). Effective metal-free electrooxidative thiocyanation of anilines. Retrieved from [Link]
-
ACS Publications. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. [Link]
-
PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review. [Link]
-
ResearchGate. (n.d.). NBS Mediated Thiocyanation of Cyclohexene Fused Isoxazoline N-Oxides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Thiocyanatoaniline. Retrieved from [Link]
-
RSC Publishing. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. [Link]
-
ResearchGate. (n.d.). (PDF) An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]
-
PubMed Central. (n.d.). Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Preparation of Arylthiocyanates Using N,N′-Dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl) ethylenediamine and N,N-Dibromo-2,5-dimethylbenzenesulphonamide in the Presence of KSCN as a Novel Thiocyanating Reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Isothiocyanate [medbox.iiab.me]
- 8. cbijournal.com [cbijournal.com]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
stability of the trifluoromethoxy group under acidic and basic conditions
Technical Support Center: Trifluoromethoxy Group Stability
A Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires both robust protocols and a deep understanding of the underlying principles. The trifluoromethoxy (-OCF3) group is a cornerstone of modern medicinal chemistry, valued for its unique electronic properties and high stability.[1][2] However, "high stability" is not absolute. This guide provides in-depth, field-proven insights into the stability of the -OCF3 group under the acidic and basic conditions frequently encountered in research and development.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (-OCF3) group in general?
The trifluoromethoxy group is renowned for its exceptional chemical and metabolic stability.[3][4] This robustness is primarily due to the immense strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry.[2] Compared to other fluorine-containing substituents, the aromatic trifluoromethoxy group is considered relatively inert and generally demonstrates high stability towards heating and a wide range of acidic or basic conditions.[5] This stability makes it a favored moiety in drug design to enhance metabolic resistance, lipophilicity, and bioavailability.[1][3]
Q2: How does the stability of the -OCF3 group compare to a methoxy (-OCH3) or trifluoromethyl (-CF3) group?
The -OCF3 group offers distinct stability advantages over both its methoxy and trifluoromethyl counterparts.
-
vs. Methoxy (-OCH3): The -OCF3 group is significantly more resistant to metabolic degradation. The electron-withdrawing nature of the fluorine atoms reduces the ability of the oxygen to participate in enzymatic oxidation, a common metabolic pathway for methoxy groups.[6]
-
vs. Trifluoromethyl (-CF3): While both groups are very stable, the -OCF3 group is generally considered among the most stable of the fluorinated substituents.[5] The C-F bonds in both are exceptionally strong, but the oxygen linkage in -OCF3 can influence its reactivity profile. Both are far more stable than less fluorinated groups like -OCHF2 or -OCH2F.
Q3: Under what conditions could the -OCF3 group potentially degrade?
While highly stable, the -OCF3 group is not indestructible. Degradation, though uncommon, is most often observed under strong basic or alkaline conditions .[5][7] Reports have shown that trifluoromethyl groups attached to aromatic rings can undergo hydrolysis to carboxylic acids under certain alkaline conditions.[7][8] While the -OCF3 group is more robust, extreme basicity, elevated temperatures, and prolonged reaction times can facilitate its cleavage. It is exceptionally stable under most acidic conditions, including exposure to strong acids like trifluoroacetic acid (TFA).[5][9]
Q4: What are the primary degradation products of an aromatic -OCF3 group?
The most likely, albeit rare, degradation pathway is hydrolysis. Under forcing basic conditions, the trifluoromethoxy group can be cleaved from an aromatic ring to yield a phenol. The process is believed to proceed through nucleophilic aromatic substitution or a related mechanism, releasing fluoride ions.
Troubleshooting Guide: Unexpected Degradation
This section addresses specific issues you may encounter during your experiments that suggest instability of the trifluoromethoxy group.
Scenario 1: My -OCF3 containing compound shows a new, more polar spot on TLC/LCMS after a basic reaction step.
-
Issue: You've performed a reaction under basic conditions (e.g., saponification with NaOH or LiOH, or a reaction using a strong, non-nucleophilic base like NaH or LHMDS) and your product analysis shows a new, unexpected peak, often with a shorter retention time, suggesting increased polarity.
-
Probable Cause: You may be observing partial or complete cleavage of the -OCF3 group to a hydroxyl (-OH) group. This is one of the few known degradation pathways for this moiety under laboratory conditions.
-
Troubleshooting & Validation Steps:
-
Confirm Identity: The primary step is to confirm the identity of the impurity. Isolate the byproduct (if possible) or use LC-MS/MS to determine its mass. A mass difference of -50 Da (loss of CF2O) and a gain of +1 Da (gain of H) from your starting material is a strong indicator of conversion to a phenol.
-
Control Experiment: Subject your starting material to the reaction conditions (base, solvent, temperature, time) but without the other reagents. If you observe the formation of the same byproduct, you have confirmed the instability of the -OCF3 group under these specific conditions.
-
Mitigation Strategies:
-
Lower the Temperature: Base-mediated hydrolysis is often temperature-dependent. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often prevent this side reaction.
-
Use a Weaker Base: If the reaction chemistry allows, switch to a milder base. For example, consider using K2CO3 or Cs2CO3 instead of NaOH or LiOH.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed to minimize exposure of the product to the harsh conditions.
-
Consider an Orthogonal Strategy: If the functional group transformation requires harsh basic conditions, you may need to reconsider your synthetic route. It might be necessary to introduce the -OCF3 group at a later stage in the synthesis.[10][11]
-
-
Scenario 2: I am performing a reaction in strong acid and see unexpected byproducts.
-
Issue: After a procedure involving strong acid (e.g., 95% TFA for peptide cleavage, concentrated H2SO4, or Lewis acids), you observe degradation of your compound.
-
Probable Cause: It is highly improbable that the -OCF3 group itself is the point of failure. The trifluoromethoxy group is exceptionally stable in strong acid.[5] The degradation is almost certainly occurring at another, more acid-labile functional group within your molecule.
-
Troubleshooting & Validation Steps:
-
Analyze the Structure: Carefully examine the full structure of your molecule for acid-sensitive protecting groups (e.g., Boc, trityl, t-butyl esters) or other functional groups prone to acid-catalyzed reactions (e.g., acetals, certain ethers).[11][12]
-
Literature Precedent: Search for literature on the stability of the other functional groups in your molecule under the specific acidic conditions you are using.
-
Modify Conditions: If another group is identified as the likely culprit, adjust your protocol. This could involve using a different acid, lowering the concentration or temperature, or adding scavengers (e.g., triisopropylsilane in TFA cleavage) to trap reactive intermediates.
-
Quantitative Stability Assessment
The following table summarizes the general stability of the aryl-OCF3 group. "Stable" indicates that degradation is not typically observed under standard laboratory conditions.
| Condition Category | Reagent/Condition Example | Temperature | Expected Stability of Aryl-OCF3 | Potential Issues/Notes |
| Strongly Acidic | 95% Trifluoroacetic Acid (TFA) | Room Temp | Highly Stable | Degradation of other acid-labile groups (Boc, Trt) is the primary concern.[9] |
| Conc. HCl / H2SO4 | Room Temp - 50°C | Highly Stable | Monitor other functional groups for hydrolysis or rearrangement. | |
| Weakly Acidic | Acetic Acid (AcOH) | Room Temp - Reflux | Highly Stable | No degradation of the -OCF3 group is expected. |
| Weakly Basic | K2CO3, Et3N, Piperidine | Room Temp | Highly Stable | Standard conditions for many reactions, including Fmoc deprotection.[9] |
| Strongly Basic | 1M NaOH or LiOH (aq.) | Room Temp | Generally Stable | Stability decreases with increasing temperature and time. Monitor for hydrolysis. |
| 1M NaOH or LiOH (aq.) | 50°C - Reflux | Potential for Degradation | Significant risk of hydrolysis to the corresponding phenol.[5][7] | |
| Organometallic | n-BuLi, LDA | -78°C - 0°C | Highly Stable | The -OCF3 group is a powerful electron-withdrawing director for ortho-lithiation.[13] |
| Reductive | H2, Pd/C | Room Temp | Highly Stable | Stable to standard catalytic hydrogenation conditions. |
| Oxidative | m-CPBA, H2O2 | Room Temp | Highly Stable | The aromatic ring may be susceptible, but the -OCF3 group itself is robust. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study to Assess Basic Stability
This protocol is a self-validating system to definitively determine if your compound's -OCF3 group is labile under specific basic conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of your compound in a water-miscible organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Prepare the basic stress solution (e.g., 2M NaOH in H2O).
-
Prepare a control solution (H2O).
-
-
Experimental Setup:
-
Test Sample: In a clean vial, combine 100 µL of your compound's stock solution with 900 µL of the 2M NaOH solution.
-
Control Sample: In a separate vial, combine 100 µL of your compound's stock solution with 900 µL of H2O.
-
Time Zero (t=0) Sample: Prepare a sample for immediate analysis by diluting 100 µL of the stock solution with 900 µL of the analytical mobile phase (or a suitable solvent).
-
-
Incubation:
-
Incubate both the "Test" and "Control" vials at the desired temperature (e.g., 50°C). Use a heating block or water bath for consistent temperature control.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 50 µL) from both the "Test" and "Control" vials.
-
Immediately quench the reaction by neutralizing the aliquot in a pre-prepared vial containing a slight excess of acid (e.g., 50 µL of 2M HCl) and dilute with the analytical mobile phase for analysis.
-
-
Analytical Method:
-
Analyze the t=0 sample and all time-point samples by a validated stability-indicating method, typically RP-HPLC with UV and MS detection.[14]
-
Monitor for the disappearance of the parent peak and the appearance of new peaks in the "Test" sample chromatogram. Compare this to the "Control" sample to ensure degradation is due to the basic conditions and not just thermal effects.
-
Use the MS data to identify the mass of any major degradation products.
-
Diagram 1: General Workflow for Investigating -OCF3 Stability
This diagram outlines the logical steps for diagnosing a potential stability issue.
Caption: Hydrolysis of an aryl-OCF3 group to a phenol under harsh basic conditions.
References
- The Trifluoromethoxy Group: A Key Enabler in Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Stability of the Tfa protecting group in Fmoc chemistry. (n.d.). Benchchem.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]
-
The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745–1745. Retrieved from [Link]
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. (n.d.). Benchchem.
-
Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 4. Retrieved from [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (n.d.). ResearchGate. Retrieved from [Link]
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025). Environmental Science: Processes & Impacts. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
What are protective groups? (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
El-Kimary, E. I., Khamis, E. F., Belal, S. F., & Abdel-Megied, A. M. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences, 9(1), 1-11. Retrieved from [Link]
-
Orthogonality and compatibility between Tsc and Fmoc amino-protecting groups. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Reactivity and Cleavage of the Thiocyanate Group
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting common issues related to the cleavage of the thiocyanate group during chemical reactions. The thiocyanate moiety (R-SCN) is a versatile functional group, serving as a key intermediate in the synthesis of various sulfur-containing compounds.[1] However, its reactivity can also lead to unexpected side reactions and cleavage under various experimental conditions. This resource, presented in a question-and-answer format, offers practical solutions and explains the chemical principles behind them.
Part 1: Frequently Asked Questions (FAQs) - Understanding Thiocyanate Stability and Reactivity
This section addresses fundamental questions about the stability and reactivity of the thiocyanate group.
Q1: What are the primary modes of cleavage for the thiocyanate group?
A1: The thiocyanate group can undergo cleavage through several pathways, primarily dictated by the reaction conditions and the nature of the substrate. The most common modes include:
-
Reductive Cleavage: This involves the breaking of the S-CN bond to typically form a thiol (R-SH) and a cyanide species.[2]
-
Oxidative Cleavage: In the presence of strong oxidizing agents, the thiocyanate group can be cleaved, often leading to the formation of sulfonic acids or other highly oxidized sulfur species, and can also release cyanide.[3][4][5]
-
Hydrolytic Cleavage: Under certain pH conditions, particularly acidic, thiocyanates can undergo hydrolysis, although this is generally slower for isothiocyanates.[6] Acidic conditions can lead to the formation of hydrogen cyanide (HCN) gas.[3]
-
Isomerization to Isothiocyanate: While not a cleavage of the entire group from the molecule, the isomerization of a thiocyanate (R-SCN) to an isothiocyanate (R-NCS) involves the cleavage of the R-S bond and formation of a new R-N bond. This is a common side reaction, especially with certain substrates and reaction conditions.[7][8]
Q2: My alkyl thiocyanate is isomerizing to the isothiocyanate. How can I prevent this?
A2: The isomerization of alkyl thiocyanates to the more thermodynamically stable isothiocyanates is a frequent issue.[9] Here are key factors to consider for minimizing this side reaction:
-
Substrate Structure: Substrates that favor SN1-type reactions, such as benzylic and allylic halides, are more prone to forming the isothiocyanate isomer.[10] For these substrates, careful control of reaction conditions is crucial.
-
Solvent Choice: The polarity of the solvent plays a significant role. Protic solvents can facilitate isomerization. Using a less polar, aprotic solvent is generally recommended to favor the desired thiocyanate product.[1]
-
Temperature: Higher temperatures can promote isomerization.[7] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Catalyst: While some reactions are catalyzed, be aware that certain catalysts might also promote isomerization. For vapor-phase isomerization, catalysts like anhydrous silica gel are used intentionally to drive the conversion to the isothiocyanate.[7]
Q3: I am observing the release of a gas with a faint almond-like odor during my reaction. What is happening and how should I handle it?
A3: A faint, almond-like odor is characteristic of hydrogen cyanide (HCN), a highly toxic gas. This indicates that the thiocyanate group is being cleaved under acidic conditions.[3]
-
Cause: The protonation of the thiocyanate ion in acidic media can lead to its decomposition and the liberation of HCN.[3]
-
Immediate Actions:
-
ENSURE ADEQUATE VENTILATION. All work must be conducted in a certified chemical fume hood.[3]
-
Neutralize any acidic components in your reaction mixture or workup procedure if permissible for your desired product.
-
-
Prevention:
Part 2: Troubleshooting Guide for Specific Thiocyanate Cleavage Reactions
This section provides detailed troubleshooting for common synthetic transformations involving the cleavage of the thiocyanate group.
Conversion of Thiocyanates to Thiols
The conversion of thiocyanates to thiols is a fundamental transformation. However, it can be plagued by incomplete reaction, side product formation, or cleavage of the entire thiocyano group.
Common Problem: Low Yield or Incomplete Conversion to Thiol
| Potential Cause | Explanation | Recommended Action(s) |
| Ineffective Reducing Agent | Not all reducing agents are equally effective for this transformation. For example, zinc and hydrochloric acid can be very slow.[2] | For a robust and generally applicable method, consider using sodium in anhydrous liquid ammonia.[2] Another alternative is using phosphorus pentasulfide (P₂S₅) in refluxing toluene.[11] |
| Side Reactions | With some methods, particularly catalytic hydrogenation, cleavage of the entire thiocyano group from an aromatic ring can occur, leading to the parent arene as a major byproduct.[2] | Switch to a milder, more selective reducing system. The P₂S₅ method is reported to avoid the use of harsh reducing agents and gives good yields of thiols without disulfide formation.[11] |
| Incomplete Reaction with P₂S₅ | Substoichiometric amounts of P₂S₅ or running the reaction at room temperature can lead to incomplete conversion.[11] | Use a stoichiometric amount of P₂S₅ and ensure the reaction is refluxed in toluene until TLC shows complete consumption of the starting material.[11] |
Experimental Protocol: Monitoring the Conversion of Benzyl Thiocyanate to Benzyl Mercaptan using P₂S₅ [11]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl thiocyanate (10 mmol) in toluene (25 mL).
-
Reagent Addition: Add phosphorus pentasulfide (P₂S₅) (2.22 g, 10 mmol) to the solution.
-
Reaction: Heat the resulting suspension to reflux.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
TLC System: Use a mixture of hexane and ethyl acetate as the eluent.
-
Procedure: At regular intervals, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting benzyl thiocyanate.
-
Observation: The reaction is complete when the spot corresponding to the starting material has disappeared.
-
-
Workup: Once the reaction is complete, cool the mixture and carefully quench it by the slow addition of water (10 mL). Extract the product with ethyl acetate (3 x 10 mL). Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography (hexane-ethyl acetate) to obtain the pure thiol.
Visualization of the Troubleshooting Logic for Thiol Synthesis
Caption: Simplified mechanism of the von Richter reaction.
Part 3: Analytical Methods for Monitoring Thiocyanate Reactions
Effective troubleshooting relies on accurate monitoring of reaction progress and identification of byproducts.
Q4: What are the best analytical techniques to monitor a reaction involving a thiocyanate?
A4: A combination of techniques is often ideal:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring of the disappearance of starting materials and the appearance of products. [1]* High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for quantitative analysis of reaction progress and for identifying and quantifying byproducts. [1][12]* Fourier-Transform Infrared (FTIR) Spectroscopy: The thiocyanate group has a strong, sharp absorption band for the C≡N stretch, typically in the 2140-2175 cm⁻¹ range. The corresponding isothiocyanate (-NCS) group absorbs at a slightly different frequency, usually in the 2040-2270 cm⁻¹ range, often with a broader and more intense band. This allows for distinguishing between the two isomers. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful for distinguishing between thiocyanates and isothiocyanates due to the significant difference in the chemical shift of the carbon atom in the -SCN versus -NCS group.
Table 1: Spectroscopic Data for Distinguishing Thiocyanates and Isothiocyanates
| Functional Group | FTIR (C≡N or N=C=S stretch) | ¹³C NMR (SCN or NCS carbon) |
| Thiocyanate (-SCN) | 2140-2175 cm⁻¹ (sharp, strong) [1] | ~110-120 ppm |
| Isothiocyanate (-NCS) | 2040-2270 cm⁻¹ (broad, very strong) | ~125-140 ppm |
References
- BenchChem. (2025).
- Google Patents. (n.d.). US2954393A - Alkyl thiocyanate isomerization.
-
Organic Chemistry Portal. (2001). Improved Procedure to Aryl Thiocyanates: A New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Preventing degradation of Potassium thiocyanate-13C,15N during sample prep. BenchChem.
- Patsnap Eureka. (2025).
-
Wikipedia. (n.d.). Cyanide. Retrieved from [Link]
-
Wikipedia. (n.d.). Von Richter reaction. Retrieved from [Link]
- Grokipedia. (n.d.). Von Richter reaction.
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
-
Taylor & Francis Online. (2008). Development of Flow Analytical Systems for Monitoring Thiocyanate Biodegradation in Waste Waters. [Link]
- ChemRxiv. (n.d.).
- MSU Denver Sites. (2020). The von Richter Reaction: A Case History.
-
PMC. (n.d.). Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health. [Link]
- NSUWorks. (n.d.). Practice: Kinetic study of iron(III)
- NSUWorks. (n.d.). Formation of Iron(III)
-
PubMed. (n.d.). Thiocyanate hydrolase, the primary enzyme initiating thiocyanate degradation in the novel obligately chemolithoautotrophic halophilic sulfur-oxidizing bacterium Thiohalophilus thiocyanoxidans. [Link]
-
J-Stage. (1979). Decomposition of Thiocyanates by Oxidizing Agents. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- ChemRxiv. (n.d.).
-
Chemical Science (RSC Publishing). (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. [Link]
-
RSC Publishing. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. [Link]
- BenchChem. (2025). A Technical Guide to the Fundamental Reaction Mechanisms of Thiocyanates for Researchers and Drug Development Professionals. BenchChem.
-
PMC. (n.d.). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
-
LookChem. (n.d.). von Richter Rearrangement. [Link]
- MDPI. (n.d.).
- Scribd. (n.d.). Von Richter Reaction.
- arkat usa. (n.d.).
- ResearchGate. (n.d.). (PDF) Detailed Kinetics and Mechanism of the Oxidation of Thiocyanate Ion (SCN-) by Peroxomonosulfate Ion (HSO5-).
- Reddit. (n.d.).
-
PMC. (2020). Degradation pathway and microbial mechanism of high-concentration thiocyanate in gold mine tailings wastewater. [Link]
- Google Patents. (n.d.). US3129262A - Reduction of organic thiocyanates.
- ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry.
-
PubMed. (2022). Treatment of thiocyanate-containing wastewater: a critical review of thiocyanate destruction in industrial effluents. [Link]
- Journal of the American Chemical Society. (n.d.). The Oxidation of Thiocyanate Ion by Hydrogen Peroxide. II.
- Fiveable. (n.d.).
-
PMC. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. [Link]
-
PMC. (n.d.). Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
-
ACS Omega. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. [Link]
- Chemical Review and Letters. (2023).
- Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution.
-
PMC. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3129262A - Reduction of organic thiocyanates - Google Patents [patents.google.com]
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- 4. Decomposition of Thiocyanates by Oxidizing Agents [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. US2954393A - Alkyl thiocyanate isomerization - Google Patents [patents.google.com]
- 8. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance Evaluation of Thiocyanate Under Different Conditions [eureka.patsnap.com]
Technical Support Center: Navigating the Purification Challenges of Polar Aniline Derivatives
Welcome to the technical support center dedicated to addressing the specific and often complex challenges associated with the purification of polar aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. Here, we move beyond generic protocols to provide in-depth, field-tested insights into why certain problems arise and how to systematically troubleshoot them.
Understanding the Core Challenge: The Amphipathic Nature of Polar Anilines
Polar aniline derivatives present a unique purification challenge due to their amphipathic nature. They possess a nonpolar aromatic ring and a basic, polar amino group, often accompanied by other polar functional groups. This duality means they can exhibit unpredictable behavior in both normal-phase and reverse-phase chromatography, leading to common issues like poor retention, significant peak tailing, and co-elution with impurities. Furthermore, the basicity of the aniline nitrogen (pKa of the anilinium ion is typically around 4.6) makes them susceptible to strong interactions with acidic silica gel, and their electron-rich aromatic ring makes them prone to oxidation.
This guide will provide a structured approach to overcoming these challenges, focusing on practical, actionable solutions.
Troubleshooting Guides & FAQs
This section is formatted as a series of questions and answers to directly address the most common issues encountered during the purification of polar aniline derivatives.
Issue 1: My polar aniline derivative shows significant peak tailing in reverse-phase HPLC.
-
Q: What is the most likely cause of this peak tailing, and how can I resolve it?
A: Peak tailing with basic compounds like anilines is a classic problem in reverse-phase chromatography. The primary culprit is the interaction between the basic aniline nitrogen and acidic residual silanol groups on the surface of the silica-based stationary phase.[1] This secondary interaction causes a portion of the analyte to lag behind the main peak, resulting in a tail. Here’s how to address it:
-
Mobile Phase pH Adjustment: This is the most effective strategy. By increasing the pH of the mobile phase to be at least two units above the pKa of the anilinium ion (typically pH > 7), you neutralize the aniline. This minimizes its ionic interaction with the stationary phase. A common approach is to use a buffer, such as ammonium bicarbonate, to maintain a stable, higher pH.[1] Conversely, lowering the pH to fully protonate the aniline can also improve peak shape, but this may lead to very long retention times.
-
Use of End-Capped Columns: Employ a column that has been "end-capped." In these columns, the residual silanol groups are chemically bonded with a small, inert group (like a trimethylsilyl group), effectively shielding them from interacting with your basic analyte.[1]
-
Alternative Stationary Phases: Consider stationary phases designed for basic compounds, such as hybrid silica or polymer-based columns. These are often more resistant to high pH mobile phases and have fewer exposed silanol groups.[1]
-
Issue 2: My compound shows little to no retention on a C18 column, eluting at or near the solvent front.
-
Q: How can I improve the retention of my highly polar aniline derivative in reverse-phase chromatography?
A: This is a common issue when the analyte is too polar for traditional reverse-phase conditions and has a higher affinity for the mobile phase than the stationary phase.[2] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the water content. Modern reverse-phase columns are designed to be stable in up to 100% aqueous conditions.[2]
-
Employ a More Polar Stationary Phase: Consider a reverse-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes.[2]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying polar compounds that are not well-retained in reverse-phase.[3][4] HILIC utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[5][6] In this mode, polar analytes are well-retained.
-
Issue 3: I am observing poor separation between my desired aniline derivative and a closely related impurity during normal-phase column chromatography.
-
Q: How can I improve the resolution in my normal-phase separation?
A: Improving resolution in normal-phase chromatography hinges on optimizing the mobile phase and, if necessary, the stationary phase.
-
Solvent System Optimization: The polarity of the mobile phase is critical. If your compounds are eluting too quickly (high Rf value), decrease the eluent's polarity. For instance, in a hexane/ethyl acetate system, decrease the proportion of the more polar ethyl acetate.[7] A gradient elution, where the polarity is gradually increased, can also significantly enhance separation.[8]
-
Use of Additives: For basic compounds like anilines, adding a small amount of a base, such as triethylamine (0.1-1%), to the mobile phase can deactivate the acidic sites on the silica gel. This minimizes peak tailing and can improve resolution.[9]
-
Alternative Stationary Phases: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina, which is basic, can be a good choice for purifying amines.[10]
-
Issue 4: My purified aniline is colored (yellow, brown, or reddish). How can I remove the color?
-
Q: What causes this discoloration, and what is the best way to decolorize my sample?
A: The color in aniline samples is almost always due to oxidation products.[11] Aniline and its derivatives are susceptible to air oxidation, which forms highly colored polymeric impurities.[12]
-
Activated Charcoal Treatment: This is a highly effective method for removing colored impurities. Dissolve the aniline in a suitable hot solvent, add a small amount of activated charcoal, and briefly heat the mixture. The colored impurities will adsorb onto the charcoal. A hot filtration will remove the charcoal, and the pure, colorless aniline can be recovered by crystallization upon cooling.[11]
-
Distillation: For less polar anilines, distillation under reduced pressure can be an effective purification method.[13]
-
Acid-Base Extraction: Dissolve the impure aniline in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer, leaving non-basic, colored impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free aniline, which can then be extracted back into an organic solvent.[14][15]
-
Pro-Tips for Success
-
TLC is Your Best Friend: Always perform a thorough TLC analysis before committing to a large-scale purification. This will help you identify the optimal solvent system and anticipate potential issues. Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system for column chromatography.[1]
-
Consider Stability: Test the stability of your compound on silica gel before running a column. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see significant degradation, consider using a deactivated silica or an alternative stationary phase like alumina.[16]
-
Embrace HILIC for Highly Polar Compounds: For very polar aniline derivatives, HILIC is often a more robust and predictable purification technique than reverse-phase.[3][17]
-
Salt Formation for Crystallization: If your polar aniline derivative is difficult to crystallize, consider forming a salt. Reacting the aniline with an acid (like HCl or oxalic acid) can produce a salt with different solubility properties, which may be easier to crystallize and purify.[18][19]
Key Experimental Protocols
Protocol 1: Deactivated Silica Gel Flash Chromatography
This protocol is ideal for purifying moderately polar anilines that are sensitive to acidic silica.
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial elution solvent and load it onto the column.
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
Protocol 2: HILIC Purification
This protocol is designed for highly polar anilines that are not retained in reverse-phase.
-
Column Selection: Start with a bare silica or an amide-based HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.
-
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5 minutes.
-
Flush with 100% Mobile Phase A for 10 minutes.
-
-
Sample Injection: Dissolve your sample in Mobile Phase A.
-
Gradient Elution: Run a gradient from 100% A to 100% B over a suitable time to elute your compound.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[2]
Data Presentation
| Purification Challenge | Common Cause | Recommended Solution(s) | Key Parameters to Optimize |
| Peak Tailing (RP-HPLC) | Silanol Interactions | pH adjustment, End-capped column, Alternative stationary phase | Mobile phase pH, buffer choice |
| Poor Retention (RP-HPLC) | High Polarity | Increase aqueous content, More polar stationary phase, HILIC | Mobile phase composition, column chemistry |
| Poor Resolution (NP-HPLC) | Suboptimal Polarity | Solvent system optimization, Gradient elution, Additives (e.g., TEA) | Eluent polarity, gradient slope |
| Sample Discoloration | Oxidation | Charcoal treatment, Distillation, Acid-base extraction | Adsorbent amount, extraction pH |
Visualizations
Workflow for Selecting a Purification Method
Caption: A decision tree for selecting the optimal purification method for polar aniline derivatives.
Troubleshooting Logic for Peak Tailing
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. community.wvu.edu [community.wvu.edu]
- 16. Purification [chem.rochester.edu]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. reddit.com [reddit.com]
- 19. unifr.ch [unifr.ch]
Technical Support Center: Optimizing Catalyst Selection for Coupling with Electron-Deficient Anilines
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions with electron-deficient anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this challenging class of C-N coupling reactions.
Troubleshooting Guide
This section addresses specific experimental issues, their potential causes, and recommended solutions in a direct question-and-answer format.
Issue 1: Low or Stalled Reaction Conversion
Question: My Buchwald-Hartwig amination with a nitroaniline substrate is failing or giving minimal product. What are the likely causes and how can I improve the yield?
Answer:
This is a common and significant challenge when working with electron-deficient anilines. The primary reason for low yields is the reduced nucleophilicity of the aniline. Electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ pull electron density away from the nitrogen atom, making it a much weaker nucleophile.[1] This reduced nucleophilicity slows down the key steps in the catalytic cycle. Here’s a breakdown of potential causes and actionable solutions:
-
Inadequate Catalyst System: Standard palladium-phosphine catalysts are often not effective for coupling with poorly nucleophilic anilines.[1]
-
Solution: Employ modern, specialized ligands.
-
Use Electron-Rich, Bulky Ligands: Biaryl phosphine ligands such as XPhos, BrettPhos, and RuPhos are designed to accelerate both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle, even with challenging substrates.[1][2] These ligands promote the formation of the active monoligated palladium species that is crucial for catalytic activity.[3]
-
Switch to an N-Heterocyclic Carbene (NHC) Ligand: Palladium-NHC complexes can offer superior stability and activity for difficult couplings.[1] They are known to facilitate cross-coupling of both acyclic primary and secondary alkylamines with aryl halides.
-
-
-
Inefficient Base: The N-H bond of an electron-deficient aniline is more acidic, but a strong, non-nucleophilic base is still crucial for efficient deprotonation to form the palladium-amido complex.
-
Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[1] These bases are essential for deprotonating the weakly acidic N-H bond of the electron-deficient aniline.[1] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, but they may require higher temperatures or more active catalyst systems.[4]
-
-
Poor Catalyst Generation: Generating the active catalyst in situ can be unreliable, leading to inconsistent results.
Issue 2: Catalyst Deactivation and Decomposition
Question: My reaction starts but then stalls, and I observe the formation of palladium black. What is causing this and how can I prevent it?
Answer:
The formation of palladium black indicates catalyst decomposition, a common issue in cross-coupling reactions. This is often caused by the aggregation of the active Pd(0) species into an inactive state.[5]
-
Cause: Oxygen Sensitivity: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen, which can lead to their deactivation.[1][6]
-
Solution: Ensure a Rigorous Inert Atmosphere: Use techniques like freeze-pump-thaw degassing for solvents and reagents.[1] Assembling the reaction in a glovebox is ideal. If a glovebox is not available, use a Schlenk line and ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
-
Cause: Ligand Degradation or Dissociation: The ligand is crucial for stabilizing the active palladium center. At high temperatures, or if the ligand is not robust enough, it can dissociate, leading to catalyst aggregation.[5]
-
Solution: Optimize Ligand and Temperature:
-
Choose a thermally stable ligand. Some of the modern biaryl phosphine and NHC ligands are designed for high-temperature applications.
-
Run the reaction at the lowest effective temperature. It may be beneficial to screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
-
-
-
Cause: Catalyst Inhibition by Substrates: The starting materials or products themselves can sometimes inhibit the catalyst. For instance, the nitrogen atoms in heteroaromatic substrates can coordinate to the palladium center and hinder catalytic activity.[7][8]
-
Solution: Adjust Catalyst Loading and Ligand-to-Metal Ratio: A slight increase in catalyst loading or using a higher ligand-to-palladium ratio can sometimes overcome inhibition.[4]
-
Issue 3: Formation of Side Products
Question: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?
Answer:
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction.[7] It can arise from the presence of protic impurities or from competing pathways within the catalytic cycle.
-
Cause: Protic Impurities: Water or other protic species in the reaction mixture can lead to the protonolysis of key organometallic intermediates.[9]
-
Solution: Use Anhydrous Reagents and Solvents: Ensure that all solvents and reagents are rigorously dried and that the reaction is protected from atmospheric moisture.
-
-
Cause: Slow Reductive Elimination: If the desired C-N bond-forming reductive elimination step is slow, competing side reactions like hydrodehalogenation can become more prominent.[7]
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with electron-deficient anilines so challenging?
A1: The primary challenge stems from the electronic properties of these anilines. The presence of electron-withdrawing groups (EWGs) on the aromatic ring significantly reduces the electron density on the nitrogen atom.[1] This has two main consequences:
-
Reduced Nucleophilicity: The nitrogen's lone pair of electrons is less available to coordinate with the palladium center, making the aniline a poor nucleophile.[1] This can make the initial steps of the catalytic cycle very slow.
-
Sluggish Reductive Elimination: The final, product-forming step of the Buchwald-Hartwig amination is reductive elimination. The electron-deficient nature of the aniline can make this step energetically less favorable, often rendering it the rate-limiting step of the entire process.
Q2: How do I rationally select a ligand for my specific electron-deficient aniline and aryl halide combination?
A2: While there is no universal "magic bullet" ligand, a rational approach to selection and screening is crucial.[4] Key factors to consider are the steric and electronic properties of the ligand.
-
Steric Bulk: Bulky ligands are generally preferred as they promote the formation of the highly active, monoligated L₁Pd(0) species and facilitate the reductive elimination step.[2][3]
-
Electron-Donating Ability: Electron-rich ligands enhance the electron density at the palladium center, which generally accelerates the rate of oxidative addition, a critical step, especially with less reactive aryl chlorides.[10][11]
A good starting point is to screen a small panel of established, commercially available ligands known for their effectiveness in challenging couplings.
| Ligand | Key Features | Typical Applications |
| XPhos | Bulky, electron-rich biaryl phosphine. | General purpose for a wide range of C-N couplings, including with electron-deficient anilines. |
| BrettPhos | Very bulky and electron-rich. | Often effective when other ligands fail, particularly for sterically hindered substrates.[2] |
| RuPhos | Similar to BrettPhos, with a different biaryl backbone. | Can show complementary reactivity to BrettPhos.[2] |
| IPr (NHC) | N-Heterocyclic Carbene; strongly electron-donating and sterically demanding. | Provides high thermal stability and activity, especially for difficult couplings.[12][13] |
Q3: What is the role of the base in these reactions, and how do I choose the right one?
A3: The base plays a critical role in the catalytic cycle, primarily by deprotonating the aniline to form the more nucleophilic amide or by facilitating the formation of the palladium-amido complex.[14][15]
-
Strong, Non-Nucleophilic Bases: For electron-deficient anilines, strong bases like NaOtBu, KOtBu, or LHMDS are often necessary to drive the reaction forward.[1][6]
-
Weaker Bases for Sensitive Substrates: If your starting materials contain base-labile functional groups (e.g., esters, nitriles), you may need to use weaker bases like K₃PO₄ or Cs₂CO₃.[4] However, these often require higher reaction temperatures and a more active catalyst system. The choice of base can also influence which step of the catalytic cycle is rate-limiting.
Visualizations
Catalyst and Condition Optimization Workflow
Caption: A workflow for optimizing catalyst and reaction conditions.
Experimental Protocols
Protocol: General Procedure for Catalyst System Screening for Buchwald-Hartwig Amination of an Electron-Deficient Aniline
This protocol is adapted for coupling an aryl halide with an electron-deficient aniline using a modern palladium precatalyst.[1]
Materials:
-
Aryl halide (1.0 equiv.)
-
Electron-deficient aniline (1.1-1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst with an integrated ligand, e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Glovebox or Schlenk line)
Procedure:
-
Reaction Setup (in a glovebox):
-
To an oven-dried vial or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), the base, the palladium precatalyst, and any additional ligand.
-
Seal the vial or flask.
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., 2.5 mL for a 0.2 M reaction).
-
Add the electron-deficient aniline.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) by taking small aliquots at regular intervals.
-
-
Work-up:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Important Considerations:
-
Inert Atmosphere: The exclusion of oxygen and moisture is critical for success.[1]
-
Reagent Purity: The purity of all reagents, especially the aniline and the solvent, is exceedingly important. Trace impurities can poison the catalyst.[4]
-
Safety: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them with appropriate care in an inert atmosphere.
References
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines. Benchchem.
- Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Benchchem.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. URL: [Link]
-
An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. URL: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. URL: [Link]
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Benchchem.
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. URL: [Link]
- Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. Benchchem.
-
Chapter 3: Synthetic Methods for Primary Anilines. De Gruyter. URL: [Link]
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PMC. URL: [Link]
- Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. Benchchem.
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Optimization studies of an amide coupling reaction with anilines. ResearchGate. URL: [Link]
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Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. URL: [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. URL: [Link]
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Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Thieme Chemistry. URL: [Link]
-
Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. URL: [Link]
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Benchchem.
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The Heck Reaction in Ionic Liquids: Progress and Challenges. MDPI. URL: [Link]
- Troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis. Benchchem.
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. URL: [Link]
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preventing polymerization of aniline derivatives during thiocyanation
Welcome to the technical support center for the thiocyanation of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific electrophilic aromatic substitution. The high reactivity of the aniline nucleus, while advantageous for many transformations, presents a significant hurdle in thiocyanation, often leading to undesired polymerization and complex product mixtures. This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve high-yielding, selective thiocyanation.
Frequently Asked Questions (FAQs)
Q1: Why does my aniline derivative polymerize during thiocyanation?
Aniline and its derivatives are highly susceptible to polymerization under the oxidative or acidic conditions often employed in electrophilic thiocyanation. The core of the issue lies in the strong electron-donating nature of the amino group, which makes the aromatic ring exceptionally electron-rich and prone to oxidation.[1][2] The polymerization process is typically a chain reaction initiated by the formation of aniline cation radicals.[3] These radicals can then couple, leading to the formation of dimers, trimers, and ultimately, insoluble polyaniline tars that contaminate your desired product.[3]
Q2: I observe a dark-colored, insoluble material forming in my reaction. Is this polymerization?
Yes, the formation of a dark, often black or deep blue, insoluble precipitate is a classic indicator of polyaniline formation.[3] This is a common observation when attempting direct thiocyanation on unprotected anilines, especially under strongly acidic or oxidizing conditions.
Q3: Can I prevent polymerization by simply changing the pH?
While pH plays a role in the polymerization mechanism, controlling it alone is often insufficient to completely prevent the side reaction.[3] In highly acidic media (pH < 2.5), aniline exists in its protonated anilinium form, which can suppress the nucleophilicity of the monomer and inhibit the initiation of polymerization.[3] However, many thiocyanation reagents are incompatible with such strong acids. Conversely, at higher pH values (pH > 2.5), the non-protonated, more reactive form of aniline dominates, favoring polymerization.[3] Therefore, pH control is a delicate balance and not a standalone solution.
Q4: Are there any "mild" thiocyanation methods that are less likely to cause polymerization?
Several newer methods aim to achieve thiocyanation under milder conditions to circumvent the issue of polymerization. These include:
-
Photocatalytic and Electrochemical Methods: These techniques can generate the electrophilic thiocyanating species under more controlled conditions, often at room temperature, reducing the likelihood of oxidative polymerization.[4][5]
-
Mechanochemical (Ball-Milling) Methods: Solvent-free approaches, such as ball-milling, can offer better control over the reaction and have been successfully used for the thiocyanation of anilines.[6][7]
-
Enzyme-Mediated Reactions: Biocatalytic approaches, though less common, can provide high selectivity under very mild conditions.
Q5: My starting aniline has an electron-withdrawing group. Is it still likely to polymerize?
Anilines bearing electron-withdrawing groups (e.g., nitro, cyano) are generally less prone to polymerization.[6][7] The electron-withdrawing group deactivates the aromatic ring, making it less susceptible to the oxidative processes that initiate polymerization. In fact, substrates like 2-nitroaniline are often used as model compounds for optimizing thiocyanation reactions due to their reduced tendency to polymerize.[6][7]
Troubleshooting Guide: A Systematic Approach to Preventing Polymerization
This section provides a structured approach to troubleshooting and preventing polymerization during the thiocyanation of aniline derivatives. The most robust strategy is often the use of a protecting group for the amine functionality.
Strategy 1: Protection of the Amino Group (Recommended)
The most effective and widely used method to prevent polymerization is to temporarily deactivate the amino group by converting it into an amide, most commonly an acetamide.[1][8] This strategy, involving a protect-substitute-deprotect sequence, offers excellent control over the reaction.
The lone pair of electrons on the nitrogen of an aniline is in conjugation with the aromatic ring, strongly activating it towards electrophilic attack. By converting the amine to an amide (acetylation), the nitrogen lone pair is delocalized into the adjacent carbonyl group, significantly reducing its ability to activate the aromatic ring.[9] The resulting N-acyl group is still an ortho, para-director but is a much weaker activator, thus preventing overreaction and polymerization.
Caption: Workflow for thiocyanation via amine protection.
Step 1: Acetylation of Aniline (Protection) [8]
-
Dissolve the aniline derivative (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, dichloromethane, or conduct the reaction neat).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 - 1.5 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into cold water to precipitate the acetanilide product.
-
Collect the solid by filtration, wash with water, and dry. The product is often pure enough for the next step, but can be recrystallized if necessary.
Step 2: Thiocyanation of the Protected Acetanilide With the less reactive acetanilide, a wider range of thiocyanation conditions can be employed with a significantly lower risk of polymerization.
| Method | Reagents | Typical Conditions | Reference |
| NBS/KSCN | N-Bromosuccinimide (NBS), Potassium Thiocyanate (KSCN) | EtOH, Room Temp, 20 min | [10] |
| Lewis Acid Catalysis | N-Thiocyanatosaccharin, Iron(III) Chloride (FeCl₃) | Dichloromethane, 40°C, 0.5 h | [11] |
| Oxidative | Ammonium Thiocyanate (NH₄SCN), Potassium Persulfate (K₂S₂O₈) | Toluene, Microwave, 80°C | [12] |
| Mechanochemical | NH₄SCN, Ammonium Persulfate, Silica | Ball-milling, Room Temp, 1 h | [6] |
Example Protocol (using NBS/KSCN): [10]
-
To a solution of N-bromosuccinimide (1.0 eq) in ethanol, add potassium thiocyanate (2.1 eq) and stir at room temperature for 5 minutes. This in-situ generates the electrophilic thiocyanating agent.
-
Add the protected acetanilide derivative (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for approximately 20 minutes, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography.
Step 3: Hydrolysis of the Acetyl Group (Deprotection) [8]
-
Reflux the thiocyanated acetanilide derivative in an excess of aqueous acid (e.g., 10-20% HCl) or base (e.g., 10% NaOH) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture.
-
If using acidic hydrolysis, neutralize with a base (e.g., NaOH solution) to precipitate the free amine. If using basic hydrolysis, neutralize with an acid (e.g., HCl).
-
Extract the product with an organic solvent, dry, and purify as needed.
Strategy 2: Optimization of Direct Thiocyanation
While protection is often the most reliable route, direct thiocyanation may be desirable to shorten the synthetic sequence. Success in this approach hinges on careful control of reaction conditions to disfavor the polymerization pathway.
Polymerization is an oxidative process. The key is to use conditions that favor electrophilic attack on the ring by the thiocyanating species over oxidation of the aniline itself.
Caption: Simplified mechanism of aniline polymerization.
-
Choice of Thiocyanating Agent and Oxidant:
-
Milder Systems: Systems like NBS/KSCN or those used in photocatalysis generate the electrophilic species SCN+ in situ under milder conditions, which can be more selective.[10]
-
Lewis Acids: Iron(III) chloride can activate N-thiocyanatosaccharin for regioselective thiocyanation, offering a fast and efficient method.[11][13]
-
Avoid Harsh Oxidants: Strong oxidants like potassium permanganate or dichromate should be avoided as they will aggressively promote polymerization. Persulfates (e.g., K₂S₂O₈) are often used but require careful temperature and stoichiometry control.[6][14]
-
-
Solvent and Temperature Control:
-
Low Temperatures: Running the reaction at lower temperatures (0°C or below) can slow down the rate of polymerization more significantly than the rate of thiocyanation, improving selectivity.
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. Some modern protocols utilize greener solvents or even solvent-free conditions.[6][15]
-
-
Substrate Concentration:
-
High Dilution: Running the reaction at high dilution can disfavor the bimolecular coupling steps required for polymerization, potentially improving the yield of the desired monomeric product.
-
Conclusion
The thiocyanation of aniline derivatives is a challenging but achievable transformation. Polymerization is the most significant side reaction, arising from the high electron density of the aniline ring and its susceptibility to oxidation. The most reliable strategy to prevent this is the protection of the amino group as an acetamide, which moderates the ring's reactivity. For cases where direct thiocyanation is necessary, careful selection of mild reagents, low reaction temperatures, and dilute conditions are critical for success. By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, researchers can effectively synthesize thiocyanated anilines for applications in medicinal chemistry and materials science.
References
-
Mallikarjunaswamy, A. M. M., Gouthami, K., Syed, K., & Nair, V. A. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molbank, 2024(2), M1870. [Link]
-
Murthy, Y. L. N., Govindh, B., Diwakar, B. S., & Nagalakshmi, K. (2011). MICROWAVE-ASSISTED NEAT REACTION TECHNOLOGY FOR REGIOSELECTIVE THIOCYANATION OF SUBSTITUTED ANILINES AND INDOLES IN SOLID MEDIA. Journal of the Iranian Chemical Society, 8(1), 292-297. [Link]
-
Allen, P. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Vedantu. [Link]
-
Sathee Forum. (2025, October 14). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation?. [Link]
-
Reddy, T. R., & Guntreddi, T. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Advances, 12(12), 7261-7286. [Link]
-
Sutherland, A., et al. (2021). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. Request PDF on ResearchGate. [Link]
-
Bhat, N. V., & Sharma, N. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. International Journal of Research in Engineering and Technology, 8(5), 221-225. [Link]
-
Kumar, S., et al. (2020). Lewis Base/Brønsted Acid Cocatalysis for Thiocyanation of Amides and Thioamides. The Journal of Organic Chemistry, 85(4), 2814-2822. [Link]
-
Hunt, I. (n.d.). Ch22: EArS of aromatic amines. University of Calgary. [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. [Link]
-
Filo. (2025, October 15). Protection of NH2 in aniline. [Link]
-
Stejskal, J. (2015). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. ResearchGate. [Link]
-
Ghorai, P., et al. (2024). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. [Link]
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. [Link]
-
Waddell, L. J. N., Senkans, M. R., & Sutherland, A. (2023). Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. The Journal of Organic Chemistry, 88(11), 7208-7218. [Link]
-
da Silva, A. B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32551-32561. [Link]
-
da Silva, A. B., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Publications. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
-
Journal of Chemical Letters. (2020). Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview. J. Chem. Lett., 1, 25-31. [Link]
-
ResearchGate. (n.d.). Efficient thiocyanation of aromatic compounds using NH4SCN, DMSO and H2SO4. Request PDF. [Link]
-
Reddy, T. R., & Guntreddi, T. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound for. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. Request PDF. [Link]
-
ResearchGate. (n.d.). Thiocyanation of Aromatic and Heteroaromatic Compounds using Ammonium Thiocyanate and I2O5. Request PDF. [Link]
-
ResearchGate. (n.d.). Previous reports on the thiocyanation of aromatic amines. [Link]
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Technical Support Center: Scale-Up Synthesis of 4-Thiocyanato-2-(trifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of 4-Thiocyanato-2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. As a key building block in the synthesis of the pharmaceutical agent Riluzole, a robust and scalable synthetic process is critical.[1][2][3][4][5] This document will delve into the practical considerations and potential challenges encountered during the transition from laboratory-scale to larger-scale production.
I. Synthesis Overview & Key Reaction Parameters
The synthesis of this compound typically involves the electrophilic thiocyanation of 2-(trifluoromethoxy)aniline. The reaction introduces a thiocyanate (-SCN) group onto the aromatic ring, predominantly at the para-position relative to the activating amino group.
A common synthetic approach involves the reaction of 2-(trifluoromethoxy)aniline with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of an oxidizing agent.[2][3][4][5]
Core Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) for Scale-Up Synthesis
This section addresses common questions that arise during the scale-up of the thiocyanation of 2-(trifluoromethoxy)aniline.
Q1: What are the most critical safety considerations when scaling up this reaction?
A1: The scale-up of any chemical process requires a thorough safety assessment. For this specific synthesis, the following points are critical:
-
Exothermic Reaction: The thiocyanation of anilines can be exothermic. On a large scale, heat dissipation becomes a major challenge. It is crucial to have a reactor with efficient cooling capabilities and to monitor the internal temperature closely. Gradual addition of the oxidizing agent is recommended to control the rate of heat generation.
-
Handling of Thiocyanate Reagents: Thiocyanate salts can release toxic hydrogen cyanide gas if they come into contact with strong acids.[6] Ensure that the pH of the reaction and work-up is controlled. Waste streams containing thiocyanate must be handled and disposed of according to environmental regulations.[7][8][9]
-
Toxicity of Reagents and Solvents: Familiarize yourself with the Safety Data Sheets (SDS) for all reagents and solvents used. Appropriate personal protective equipment (PPE) should be worn at all times.
Q2: Which thiocyanating agent and oxidant combination is best for scale-up?
A2: Several systems have been reported for the thiocyanation of anilines. For scale-up, the choice often depends on a balance of reactivity, cost, safety, and ease of handling.
| Reagent Combination | Advantages for Scale-Up | Disadvantages for Scale-Up |
| NH₄SCN / (NH₄)₂S₂O₈ | Readily available and relatively inexpensive reagents. Avoids the use of halogens. | Persulfates are strong oxidizing agents and require careful handling. The reaction can be highly exothermic. |
| KSCN / Br₂ | A well-established method with predictable reactivity.[3][5] | Bromine is highly corrosive, toxic, and requires specialized handling equipment. Formation of brominated byproducts is possible. |
| Mechanochemical Synthesis | A "green" and solvent-free approach that can be suitable for scale-up.[11][12] Offers short reaction times and simplified work-up.[11] | Requires specialized ball-milling equipment. Heat dissipation in large-scale ball mills can be a concern. |
Q3: What are the common side reactions and how can they be minimized?
A3: The primary side reactions in the thiocyanation of anilines include:
-
Formation of Isomers: While the para-substituted product is generally favored due to the directing effect of the amino group, small amounts of the ortho-isomer may form.
-
Over-thiocyanation: Introduction of a second thiocyanate group is possible, though less likely with controlled stoichiometry.
-
Oxidation of the Starting Material: The aniline starting material can be susceptible to oxidation by the oxidizing agent, leading to colored impurities.
-
Formation of 2-Aminobenzothiazoles: In some cases, particularly with 4-substituted anilines, intramolecular cyclization can occur to form 2-aminobenzothiazole derivatives.[11]
To minimize these side reactions, it is crucial to maintain precise control over reaction stoichiometry, temperature, and the rate of addition of the oxidizing agent.
Q4: How can the reaction progress be monitored effectively on a larger scale?
A4: In-process monitoring is essential for ensuring reaction completion and minimizing byproduct formation.
-
Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any major impurities. This is the preferred method for in-process control in a manufacturing setting.
-
Spectroscopic Methods: Techniques like FT-IR can be used to monitor the appearance of the characteristic thiocyanate stretch (around 2150 cm⁻¹).
III. Troubleshooting Guide
This section provides guidance on how to address specific issues that may be encountered during the scale-up synthesis.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield or Incomplete Reaction | - Insufficient reaction time or temperature.- Poor quality of reagents.- Inefficient mixing in the reactor. | - Monitor the reaction using HPLC to determine the optimal reaction time.- Ensure all reagents meet the required purity specifications.- Verify that the reactor's agitation is sufficient to maintain a homogeneous mixture. |
| Formation of Significant Impurities | - Over-oxidation of the starting material or product.- Incorrect stoichiometry.- Localized "hot spots" in the reactor due to poor heat transfer. | - Slow down the addition of the oxidizing agent.- Ensure accurate weighing and charging of all reagents.- Improve reactor cooling and agitation to maintain a uniform temperature profile. |
| Difficulties with Product Isolation/Purification | - Product is an oil or difficult to crystallize.- Emulsion formation during aqueous work-up. | - Experiment with different recrystallization solvents or solvent mixtures.- Consider a "salting out" step by adding a saturated brine solution to break emulsions.- For large-scale purification, column chromatography may be necessary. |
| Product Discoloration | - Presence of oxidized impurities. | - Treat the crude product with activated carbon during recrystallization.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent air oxidation. |
IV. Scale-Up Protocol Example & Workflow
The following is a generalized protocol for the scale-up synthesis of this compound, based on common methods for aniline thiocyanation. This protocol should be optimized and validated at a smaller scale before attempting a large-scale run.
Step-by-Step Methodology
-
Reactor Setup: In a suitable glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 2-(trifluoromethoxy)aniline and the chosen solvent (e.g., glacial acetic acid).
-
Reagent Addition: Add the thiocyanate salt (e.g., ammonium thiocyanate) to the reactor and stir until dissolved or well-suspended.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) using the reactor's cooling jacket.
-
Oxidant Addition: Slowly add a solution of the oxidizing agent (e.g., bromine in acetic acid or an aqueous solution of ammonium persulfate) via the addition funnel, maintaining the internal temperature within the specified range.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed to the desired level.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding it to a large volume of cold water. Adjust the pH with a suitable base (e.g., aqueous ammonia) to precipitate the product.
-
Isolation: Isolate the crude product by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Drying: Dry the purified product under vacuum at a temperature determined to be safe by thermal hazard analysis.
Process Workflow Diagram
Caption: A typical workflow for the scale-up synthesis and purification of this compound.
V. Analytical Characterization
For quality control of the final product, the following analytical techniques are recommended:
-
HPLC: To determine the purity of the final product and quantify any residual impurities.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the thiocyanate group.
-
Melting Point: As an indicator of purity.
References
-
Riluzole. In: Wikipedia. ; 2024. Accessed January 7, 2026. [Link]
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- Process for preparing riluzole. Google Patents; US20080108827A1. Accessed January 7, 2026.
-
Spectrophotometric determination, by flow-injection analysis, of thiocyanate in metallurgical process solutions containing free cyanide and metal cyanide complexes. Sabinet. Accessed January 7, 2026. [Link]
-
Ammonium Thiocyanate Hazard Summary. New Jersey Department of Health. Accessed January 7, 2026. [Link]
-
Treatment of thiocyanate-containing wastewater: a critical review of thiocyanate destruction in industrial effluents. PubMed. Accessed January 7, 2026. [Link]
-
Chemical Safety Note: Explosion Hazard during the Distillation of Propargyl Thiocyanate. ResearchGate. Accessed January 7, 2026. [Link]
-
Treatment of Aqueous Effluents from Steel Manufacturing with High Thiocyanate Concentration by Reverse Osmosis. MDPI. Accessed January 7, 2026. [Link]
-
Analytical Methods. In: Toxicological Profile for Cyanide. NCBI Bookshelf. Accessed January 7, 2026. [Link]
-
Mechanistic Understanding of Thiocyanate Reaction Pathways. Patsnap Eureka. Accessed January 7, 2026. [Link]
-
Thiocyanate Method for Iron: A Spectrophotometric Study. Analytical Chemistry. Accessed January 7, 2026. [Link]
-
An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. Accessed January 7, 2026. [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Accessed January 7, 2026. [Link]
- A process for the removal of thiocyanate from effluent. Google Patents; WO2005100243A1. Accessed January 7, 2026.
- Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide. Google Patents; EP1189898A1. Accessed January 7, 2026.
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. Accessed January 7, 2026. [Link]
-
A New Semi-Quantitative Process Safety Assessment Method and Its Application for Fluorochemical Industry. MDPI. Accessed January 7, 2026. [Link]
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- Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents; EP0381010A2. Accessed January 7, 2026.
- Preparation method of 4-propylthio-2-nitroaniline. Google Patents; CN110498752B. Accessed January 7, 2026.
- Process for the preparation of aniline derivatives. Google Patents; CA1107284A. Accessed January 7, 2026.
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. Accessed January 7, 2026. [Link]
-
Performance Evaluation of Thiocyanate Under Different Conditions. Patsnap Eureka. Accessed January 7, 2026. [Link]
-
Ultrasonically Assisted Thiocyanation of Aromatic and Heteroaromatic Compounds Using Silica-Supported Bronsted Acids (HClO4-SiO2/KHSO4-SiO2) as a Recyclable Catalyst. Indian Journal of Advances in Chemical Science. Accessed January 7, 2026. [Link]
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Process Safety. INSA Toulouse. Accessed January 7, 2026. [Link]
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Thiocyanate salts: Human health tier II assessment. Australian Government Department of Health and Aged Care. Accessed January 7, 2026. [Link]
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Technical Support Center: Degradation Pathways of Trifluoromethoxylated Aromatic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of trifluoromethoxylated aromatic compounds. This guide is designed to provide practical, in-depth answers to common experimental challenges, moving beyond simple protocols to explain the underlying scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the stability and degradation of trifluoromethoxylated aromatic compounds.
Q1: Why are trifluoromethoxylated aromatic compounds so resistant to degradation?
A1: The exceptional stability of these compounds stems from the unique properties of the trifluoromethoxy (-OCF₃) group and the carbon-fluorine (C-F) bonds.[1][2][3]
-
High Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This makes it highly resistant to both chemical and enzymatic cleavage.
-
Metabolic Inertness: The -OCF₃ group is a poor substrate for common metabolic enzymes like cytochrome P450 (CYP450).[1] Its strong electron-withdrawing nature and steric bulk hinder oxidative demethylation, a common metabolic pathway for methoxy (-OCH₃) groups.[1] This metabolic stability is a key reason for its frequent use in drug design to increase a compound's half-life.[4][5][6]
-
Electronic Effects: The potent electron-withdrawing effect of the -OCF₃ group deactivates the aromatic ring, making it less susceptible to electrophilic attack, which is a common initial step in the degradation of many aromatic compounds.[1][2]
Q2: What are the primary degradation pathways to consider for these compounds?
A2: Due to their high stability, degradation typically requires specific and often energetic conditions. The main pathways investigated are:
-
Reductive Defluorination: This involves the step-wise removal of fluorine atoms from the -OCF₃ group by adding electrons from a reducing agent. This is a promising chemical approach.[7][8][9]
-
Hydrolysis: Under harsh conditions (e.g., strong acids or bases), the trifluoromethyl group can be hydrolyzed to a carboxylic acid (-COOH) group.[10][11][12][13]
-
Microbial Degradation: While challenging, some microorganisms can initiate degradation, often by first attacking the aromatic ring rather than the -OCF₃ group directly.[14][15][16][17] This is often referred to as "metabolic activation."[15]
-
Photodegradation: High-energy UV light, sometimes in the presence of a photocatalyst, can induce the cleavage of C-F or C-O bonds.[8][14]
Q3: Is the trifluoromethoxy (-OCF₃) group or the aromatic ring typically attacked first?
A3: This depends entirely on the degradation method.
-
In reductive pathways , the electron-deficient -OCF₃ group is the primary target. The process involves the formation of a radical anion on the aromatic ring, which then expels a fluoride ion.[7][8]
-
In microbial pathways , the opposite is often true. Microorganisms typically possess enzymatic machinery to hydroxylate and cleave aromatic rings as a means to obtain carbon and energy.[18][19][20] They often attack the aromatic ring first, leading to ring-fission. The fluorinated aliphatic remnants may then stall the degradation process, creating persistent intermediates.[14]
-
In photodegradation , the initial site of attack can vary depending on the molecule's overall structure and the specific photochemical conditions employed.
Q4: What are the common end-products of degradation, and are they a concern?
A4: A significant concern with the degradation of these compounds is the formation of trifluoroacetic acid (TFA). TFA is extremely stable, highly water-soluble, and resistant to further environmental or biological degradation.[21][22][23] Its persistence means it can accumulate in the water cycle.[23] Depending on the pathway, inorganic fluoride ions (F⁻) can also be released, which can be toxic at high concentrations. Incomplete degradation can also lead to a variety of other persistent polyfluorinated intermediates.[14][16]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed guidance for specific experimental challenges in a question-and-answer format.
Chemical Degradation: Reductive & Hydrolytic Pathways
Problem: My reductive defluorination reaction is showing low or no conversion.
-
Plausible Causes:
-
Insufficient Reducing Power: The chosen reductant (e.g., magnesium metal, specific photocatalyst) may not have a low enough reduction potential to transfer an electron to your electron-deficient trifluoromethoxylated aromatic compound.[7][8]
-
Presence of Oxidants/Protic Species: Molecular oxygen and water can quench the radical anion intermediates crucial for the reaction. The reaction must be performed under strictly inert and anhydrous conditions.
-
Poor Reagent Activity: The surface of metal reductants like magnesium can be passivated by an oxide layer.
-
Substrate is Too Electron-Rich: While counterintuitive, if the aromatic ring has strong electron-donating groups, it may raise the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it harder to accept an electron and initiate the defluorination cascade.
-
-
Recommended Solutions & Protocol:
-
Enhance Reducing Conditions: If using a metal reductant, consider activating it first (e.g., with iodine or by mechanical grinding). If using photoredox catalysis, switch to a catalyst with a more negative excited-state reduction potential.[8]
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Use Schlenk line or glovebox techniques to maintain an inert (N₂ or Ar) atmosphere. Ensure all glassware is oven-dried.
-
Optimize Solvent: The solvent can play a critical role. Aprotic polar solvents like THF, DMF, or acetonitrile are often used to solvate the intermediates.
-
Consider Additives: Some methods use additives like Brønsted acids to protonate the resulting carbanion after fluoride loss, driving the reaction forward.[7]
-
This protocol is adapted from methodologies described for the reductive defluorination of trifluoromethylarenes.[7]
-
Preparation: In a glovebox, add activated magnesium turnings (10 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add your trifluoromethoxylated aromatic compound (1 equivalent) dissolved in anhydrous THF.
-
Initiation: Add a proton source, such as acetic acid or isopropanol (5 equivalents). The choice of acid is critical and may require optimization.
-
Reaction: Seal the flask and remove it from the glovebox. Stir the reaction vigorously at room temperature. Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing via GC-MS or ¹⁹F NMR.
-
Workup: Once the reaction is complete, quench it carefully by slowly adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure for purification.
Problem: My hydrolysis protocol is destroying my sample instead of converting the -OCF₃ group.
-
Plausible Causes:
-
Harsh Conditions: Trifluoromethoxy groups are significantly more stable to hydrolysis than trifluoromethyl groups.[1] The extremely strong acid (e.g., fuming sulfuric acid) or base required can lead to charring, sulfonation, or other undesired side reactions on the aromatic ring, especially if it contains sensitive functional groups.[10][13]
-
Reaction Mechanism: The hydrolysis of a CF₃ group often proceeds via elimination of HF, which requires an acidic proton on an adjacent atom or within the molecule.[11] This may not be a viable pathway for the more stable -OCF₃ group.
-
-
Recommended Solutions:
-
Modify Conditions: Use boric acid in conjunction with fuming sulfuric acid, which has been shown to facilitate the hydrolysis of CF₃ groups to carboxylic acids, potentially by trapping fluoride and reducing side reactions.[10]
-
Alternative Strategies: Direct hydrolysis is often not feasible. It is generally more practical to pursue a different degradation pathway, such as reductive defluorination, if the goal is to cleave the C-F bonds.
-
Protecting Groups: If other parts of your molecule are sensitive, consider if they can be protected before attempting the harsh hydrolysis.
-
Microbial Degradation
Problem: My microbial culture shows no degradation of the target compound.
-
Plausible Causes:
-
Toxicity: The parent compound or a potential metabolite may be toxic to the microorganisms at the concentration used.
-
Lack of Requisite Enzymes: The microbial consortium may not possess the necessary enzymes (e.g., specific dioxygenases) to initiate an attack on the aromatic ring.[18][20] The high stability and electron-deficient nature of the ring can make it a poor substrate.[2]
-
No Bioavailability: The compound may be poorly soluble in the aqueous medium or may adsorb to the culture flask, making it unavailable to the microbes.
-
Recalcitrance: The molecule may simply be non-biodegradable under the tested conditions. Many polyfluorinated compounds are considered "forever chemicals" for this reason.[16]
-
-
Recommended Solutions:
-
Toxicity Screening: Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) of your compound. Start degradation experiments at sub-toxic concentrations.
-
Acclimation & Enrichment: Use an inoculum from a site with a history of industrial contamination. Gradually expose the culture to increasing concentrations of the target compound over several weeks to enrich for potential degraders.
-
Co-metabolism: Provide an easily degradable primary carbon source (e.g., benzoate, toluene).[14] The enzymes induced to degrade the primary substrate may fortuitously act on your target compound.
-
Improve Bioavailability: Add a non-toxic surfactant or use a solvent like DMSO (at very low, non-toxic concentrations) to increase the solubility of your compound.
-
Sources
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- 18. Bacterial degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway [kegg.jp]
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- 22. Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion | Semantic Scholar [semanticscholar.org]
- 23. Interactively following the trail of the environmental chemical TFA | TZW [tzw.de]
Validation & Comparative
A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Anilines for the Medicinal Chemist
Introduction: Beyond Simple Bioisosterism
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of lead compounds.[1][2][3] Among the most utilized moieties are the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups.[4][5] Often considered bioisosteres for methyl or chloro groups, their influence extends far beyond simple steric mimicry.[6] They profoundly alter a molecule's electronic character, lipophilicity, and metabolic stability, thereby impacting target affinity, membrane permeability, and in vivo half-life.[1][4][7]
This guide provides an in-depth comparative analysis of the chemical reactivity of anilines substituted with these two powerful groups. While both render the aniline nucleus electron-deficient, subtle yet critical differences in their electronic effects lead to distinct reactivity profiles. Understanding these nuances is paramount for researchers and drug development professionals when designing synthetic routes and fine-tuning molecular properties for optimal biological performance. We will dissect their fundamental physicochemical properties and explore the practical consequences for key chemical transformations, supported by experimental data and detailed protocols.
Fundamental Physicochemical Properties: The Electronic Tug-of-War
The reactivity of a substituted aniline is fundamentally governed by the electron density at the nitrogen atom and on the aromatic ring. This is directly influenced by the substituent's electronic effects, which can be quantified by parameters such as pKa and Hammett constants.
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, acting almost exclusively through a strong negative inductive effect (-I).[1] This arises from the high electronegativity of the three fluorine atoms pulling electron density away from the aromatic ring.[4]
The trifluoromethoxy (-OCF₃) group , conversely, presents a more complex electronic picture. It is also powerfully electron-withdrawing via the inductive effect (-I). However, the oxygen atom, with its available lone pairs, can donate electron density back to the aromatic ring through a positive resonance effect (+R), particularly when positioned para to a reaction center.[8] This resonance donation partially counteracts the inductive withdrawal, leading to a net electronic effect that is context-dependent.
The impact of these electronic differences is clearly reflected in the basicity of the corresponding anilinium ions (pKa) and the lipophilicity of the substituents (Hansch π parameter).
| Property | -CF₃ | -OCF₃ | Analysis |
| pKa (4-substituted anilinium ion) | 3.52 | 3.71 | The lower pKa of 4-(trifluoromethyl)aniline indicates it is a weaker base. The potent and unopposed -I effect of the -CF₃ group withdraws electron density from the nitrogen more effectively, making its lone pair less available for protonation. The +R effect of the -OCF₃ group at the para position slightly increases electron density on the nitrogen, rendering 4-(trifluoromethoxy)aniline marginally more basic. |
| Hammett Constant (σₚ) | 0.54[9] | 0.35[10] | The Hammett constant for the para position (σₚ) quantifies the total electronic effect. The significantly higher value for -CF₃ confirms its superior electron-withdrawing strength compared to -OCF₃, where the +R effect of the oxygen mitigates the overall withdrawal. |
| Hammett Constant (σₘ) | 0.43[9] | 0.38[10] | At the meta position, resonance effects are minimal. The similar σₘ values show that both groups exert a strong, comparable inductive (-I) electron-withdrawing effect. |
| Hansch Lipophilicity (π) | +0.88[4] | +1.04[5][11] | The -OCF₃ group is one of the most lipophilic substituents used in drug design, more so than the -CF₃ group.[5] This is a critical consideration for optimizing membrane permeability and bioavailability.[4][8] |
Comparative Reactivity in Key Transformations
The fundamental differences in electronic properties translate directly into distinct patterns of chemical reactivity.
Nucleophilicity of the Amino Group: Acylation Reactions
The nucleophilicity of the aniline nitrogen is directly proportional to its basicity. A stronger electron-withdrawing effect on the ring pulls electron density away from the nitrogen, reducing its ability to act as a nucleophile.
Causality:
-
Trifluoromethyl anilines: The powerful -I effect of the -CF₃ group significantly reduces the electron density on the nitrogen atom. This makes trifluoromethyl anilines considerably less nucleophilic than aniline itself.[12][13]
-
Trifluoromethoxy anilines: While still deactivated, the partial electron donation from the oxygen's lone pairs (+R effect) in para-trifluoromethoxy aniline makes its nitrogen slightly more electron-rich and thus a better nucleophile compared to its -CF₃ counterpart.
This difference is observable in standard reactions like N-acylation. While both will react slower than aniline, 4-(trifluoromethoxy)aniline is expected to react faster than 4-(trifluoromethyl)aniline under identical conditions.
Caption: Logic flow for predicting N-acylation reactivity.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
For drug development, building complex molecular architectures often involves Pd-catalyzed cross-coupling reactions.[14] Here, we consider the reactivity of bromoanilines bearing our substituents of interest. In the Suzuki-Miyaura reaction, the rate-determining step is often the oxidative addition of the palladium catalyst to the aryl halide bond.
Causality:
-
Electronic Effect: Electron-withdrawing groups on the aryl halide substrate generally accelerate the oxidative addition step. This makes the C-Br bond more electrophilic and susceptible to insertion by the Pd(0) catalyst.
-
Comparative Reactivity: Since both -CF₃ and -OCF₃ are strongly electron-withdrawing, both 4-bromo-3-(trifluoromethyl)aniline and its corresponding 4-bromo-3-(trifluoromethoxy)aniline analogue are excellent substrates for Suzuki couplings.[15] Given the slightly stronger electron-withdrawing nature of the -CF₃ group (higher σ value), one might predict a marginally faster rate of oxidative addition for the trifluoromethyl-substituted substrate, though in practice, both react efficiently.[15][16]
The high utility of these substrates is demonstrated by their frequent use in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following are generalized, self-validating protocols for key transformations. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for N-Acylation
This protocol describes the acylation of a substituted aniline using an acid chloride.
Materials:
-
Substituted aniline (e.g., 4-(trifluoromethyl)aniline or 4-(trifluoromethoxy)aniline) (1.0 eq)
-
Acid chloride (e.g., Acetyl chloride) (1.1 eq)
-
A non-nucleophilic base (e.g., Triethylamine or Pyridine) (1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Magnetic stirrer, round-bottom flask, ice bath, and standard glassware
Methodology:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted aniline (1.0 eq) and the base (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This mitigates the exothermic nature of the reaction.
-
Addition: Add the acid chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate (triethylammonium chloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of a bromo-substituted aniline with an arylboronic acid.[14][17]
Materials:
-
Bromo-substituted aniline (e.g., 4-Bromo-3-(trifluoromethyl)aniline) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water, typically 4:1)
-
Schlenk flask, condenser, magnetic stirrer, and heating mantle
Methodology:
-
Setup: To a Schlenk flask, add the bromo-substituted aniline (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Workup: Cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired biaryl product.
Summary and Outlook
The choice between a trifluoromethyl and a trifluoromethoxy aniline substituent is a strategic decision in drug design, with clear consequences for chemical synthesis and molecular properties.
-
Trifluoromethyl (-CF₃) Anilines: These are characterized by their lower basicity and nucleophilicity due to the group's potent and uncompensated inductive electron withdrawal.[12] The -CF₃ group provides exceptional metabolic stability and is a strong choice when a significant reduction in the aniline's pKa is desired.[1][2]
-
Trifluoromethoxy (-OCF₃) Anilines: These compounds are slightly more basic and nucleophilic than their -CF₃ counterparts, a direct result of the oxygen's +R effect partially offsetting its -I effect.[8] The -OCF₃ group offers the distinct advantage of conferring higher lipophilicity, which can be crucial for enhancing membrane permeability.[5][11]
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
-
Trifluoromethyl group. Wikipedia. Available at: [Link]
-
The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Examples of drugs bearing trifluoromethoxy groups (highlighted in pink)... ResearchGate. Available at: [Link]
-
Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. Available at: [Link]
-
A survey of Hammett substituent constants and resonance and field parameters. pubs.acs.org. Available at: [Link]
-
Hammett substituent constants for ‐C6F5, ‐CF3, and... ResearchGate. Available at: [Link]
-
The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors. caltech.edu. Available at: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. europepmc.org. Available at: [Link]
-
Hammett constants for CF 2 OCH 3 and similar groups[11]. ResearchGate. Available at: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. Available at: [Link]
-
The Chemistry of Trifluoromethyl Anilines: Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Reddit. Available at: [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
-
Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives | Request PDF. ResearchGate. Available at: [Link]
-
synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. PubMed. Available at: [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. ACS Publications. Available at: [Link]
-
4-(Trifluoromethoxy)aniline. PubChem. Available at: [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][6]-Fused Indole Heterocycles. ACS Publications. Available at: [Link]
-
Nucleophilicities of Amines, Amino Acids and Pyridines. edoc.ub.uni-muenchen.de. Available at: [Link]
-
3-(Trifluoromethyl)aniline. Wikipedia. Available at: [Link]
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A Researcher's Guide to Bioisosteric Replacement of the Thiocyanate Group in Drug Analogues
In the intricate process of drug discovery and development, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and mitigating toxicity. The thiocyanate group (-SCN), while a versatile synthon in organic chemistry, often presents significant challenges in medicinal chemistry, necessitating its replacement with more drug-like bioisosteres. This guide provides a comprehensive comparison of common bioisosteric replacements for the thiocyanate moiety, offering experimental insights and strategic guidance for researchers in the field.
The Thiocyanate Group: A Double-Edged Sword in Drug Design
The thiocyanate group is an ambidentate nucleophile, capable of reacting through either its sulfur or nitrogen atom, which can lead to complex reaction pathways and potential instability.[1] While it has been incorporated into various bioactive molecules, its application in drug candidates is often limited by several factors:
-
Metabolic Instability: The thiocyanate group can be susceptible to metabolic transformations, potentially leading to the release of toxic metabolites. For instance, in vivo metabolism can lead to the formation of cyanide, a potent inhibitor of cellular respiration.[2][3]
-
Toxicity Concerns: Thiocyanate itself can exhibit toxicity, with high concentrations leading to gastrointestinal, neurologic, and cardiovascular issues.[4] This intrinsic toxicity, coupled with the potential for cyanide release, makes it a functional group of concern for drug safety.
-
Poor Pharmacokinetic Properties: The physicochemical properties of the thiocyanate group can negatively impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Given these liabilities, the bioisosteric replacement of the thiocyanate group is a crucial strategy in lead optimization. Bioisosteres are atoms, ions, or groups of atoms that have similar steric and electronic properties and, as a result, can exhibit similar biological activity.[5] The goal of such a replacement is to retain or improve the desired biological activity while eliminating the undesirable characteristics of the original moiety.
Key Bioisosteric Replacements for the Thiocyanate Group
The most common and effective bioisosteric replacements for the thiocyanate group are the nitrile, tetrazole, and trifluoromethyl groups. The choice of a particular bioisostere depends on the specific molecular context and the desired improvements in the drug candidate's profile.
The Nitrile Group (-CN)
The nitrile or cyano group is a classical bioisostere of the thiocyanate group, sharing a similar linear geometry and electronic-withdrawing nature. Its smaller size and greater metabolic stability make it an attractive alternative.
Rationale for Replacement:
-
Metabolic Stability: The nitrile group is generally metabolically robust and does not typically lead to the release of cyanide, especially when attached to an aromatic or quaternary carbon.[3]
-
Improved Pharmacokinetics: The incorporation of a nitrile group can lead to improved pharmacokinetic profiles, including enhanced solubility and bioavailability.[1][6]
-
Enhanced Binding Affinity: The strong dipole moment of the nitrile group can facilitate favorable interactions within a protein binding pocket, acting as a hydrogen bond acceptor or participating in dipole-dipole interactions.[7][8]
Experimental Evidence:
While direct head-to-head comparisons with thiocyanates are scarce in the literature, numerous studies have demonstrated the benefits of incorporating a nitrile group. For example, in the development of kinase inhibitors, the nitrile group has been shown to form key hydrogen bonds with the hinge region of the kinase, leading to potent inhibition.[3] Furthermore, a comparative toxicity study of a naturally occurring nitrile and a synthetic analogue highlighted that subtle structural differences can significantly alter metabolic pathways and toxicity profiles, underscoring the importance of careful bioisosteric design.[2][9]
The Tetrazole Ring
The 5-substituted 1H-tetrazole ring is a non-classical bioisostere of the carboxylic acid group but can also be considered a valuable replacement for the thiocyanate group, particularly when mimicking its acidic properties or its ability to engage in hydrogen bonding.
Rationale for Replacement:
-
Metabolic Stability: Tetrazoles are generally resistant to metabolic degradation, offering a significant advantage over more labile groups.[10]
-
Physicochemical Properties: The tetrazole ring is more lipophilic than a carboxylic acid and can improve cell permeability. It is also acidic, with a pKa similar to that of carboxylic acids, allowing it to exist as an anion at physiological pH and engage in ionic interactions.[11][12]
-
Versatile Interactions: The tetrazole ring can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which can contribute to enhanced binding affinity.[13]
Experimental Evidence:
The successful use of tetrazoles as bioisosteres is well-documented in many drug classes, including angiotensin II receptor blockers like losartan. While direct comparisons with thiocyanates are not abundant, the conversion of nitriles (a thiocyanate bioisostere) to tetrazoles is a common strategy to enhance the drug-like properties of a molecule.[14][15] One study on antiviral compounds found that replacing a carboxylic acid with a tetrazole in a particular scaffold led to a loss of activity, highlighting that the success of a bioisosteric replacement is highly context-dependent.[14]
The Trifluoromethyl Group (-CF3)
The trifluoromethyl group is an isostere of a methyl group but its strong electron-withdrawing nature and lipophilicity make it a potential, albeit less common, bioisostere for the thiocyanate group in specific contexts where these properties are desired.
Rationale for Replacement:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic cleavage. This can block metabolic hotspots and improve a compound's half-life.
-
Increased Lipophilicity: The trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups and alter the overall electronic profile of the molecule.
Experimental Evidence:
A compelling case study demonstrated the successful replacement of an aliphatic nitro group with a trifluoromethyl group in CB1 receptor positive allosteric modulators. The resulting trifluoromethyl-containing compounds were not only more potent but also showed improved in vitro metabolic stability.[4][16][17] While not a direct replacement of a thiocyanate, this study provides strong evidence for the utility of the trifluoromethyl group in enhancing drug-like properties.
Comparative Summary of Physicochemical Properties
| Feature | Thiocyanate (-SCN) | Nitrile (-CN) | Tetrazole (5-substituted-1H) | Trifluoromethyl (-CF3) |
| Geometry | Linear | Linear | Planar, Aromatic | Tetrahedral |
| Size | Larger | Smaller | Bulky | Larger than H, smaller than i-Pr |
| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing | Electron-withdrawing, acidic | Strong electron-withdrawing |
| Hydrogen Bonding | Acceptor (N atom) | Acceptor (N atom) | Acceptor & Donor (N-H) | Weak acceptor (F atoms) |
| Lipophilicity (logP) | Moderate | Lower | Higher than COOH, variable | High |
| Metabolic Stability | Often labile, potential for CN- release | Generally stable | Generally stable | Very stable |
| Toxicity | Potential for intrinsic toxicity and CN- release | Generally low, context-dependent | Generally low | Generally low |
Experimental Protocols
Synthesis of a 5-Substituted Tetrazole from a Thiocyanate
This protocol describes a general method for the conversion of an organic thiocyanate to its corresponding 5-substituted-1H-tetrazole, a key transformation in bioisosteric replacement strategies.
Materials:
-
Organic thiocyanate (1.0 eq)
-
Sodium azide (NaN₃, 1.5 - 3.0 eq)
-
Triethylamine hydrochloride (Et₃N·HCl, 1.5 - 3.0 eq) or Ammonium chloride (NH₄Cl, 1.5 - 3.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Toluene)
-
Hydrochloric acid (HCl, for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a solution of the organic thiocyanate in the chosen solvent, add sodium azide and the amine salt (Et₃N·HCl or NH₄Cl).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with aqueous HCl to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-substituted-1H-tetrazole.
Visualizing the Bioisosteric Replacement Workflow
The following diagram illustrates the conceptual workflow for the bioisosteric replacement of a thiocyanate group in a lead compound.
Caption: Workflow for bioisosteric replacement of a thiocyanate group.
In Vitro Metabolic Stability Assay: A General Protocol
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes. This is a critical assay for comparing the metabolic liabilities of a thiocyanate-containing compound and its bioisosteric analogues.[5][18][19]
Materials:
-
Liver microsomes (human or other species)
-
Test compounds and positive control (e.g., a rapidly metabolized compound)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold, containing an internal standard)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.
-
Add the test compound to the wells to initiate the pre-incubation.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The bioisosteric replacement of the thiocyanate group is a valuable strategy in drug discovery to mitigate risks associated with metabolic instability and toxicity. Nitriles, tetrazoles, and trifluoromethyl groups offer distinct advantages and should be considered based on the specific goals of the lead optimization campaign. While direct comparative data is not always available, a rational approach based on the known properties of these bioisosteres, coupled with targeted synthesis and in vitro testing, can lead to the development of safer and more effective drug candidates. This guide serves as a foundational resource for researchers embarking on this critical aspect of medicinal chemistry.
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AxisPharm. Microsomal Stability Assay Protocol. [Link]
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Imming, P., Sinning, C., & Meyer, A. (2006). A journey through the world of isosterism. Nature Reviews Drug Discovery, 5(10), 865-875. [Link]
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Fleming, J. J., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
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Zou, Y., et al. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. Future Medicinal Chemistry, 12(2), 91-93. [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Request PDF. [Link]
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Biot, C., et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 47(23), 5697-5708. [Link]
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Creative Bioarray. Microsomal Stability Assay. [Link]
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Wallig, M. A., et al. (1988). Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats: differences in target organs, metabolism and toxic mechanisms. Food and Chemical Toxicology, 26(2), 149-157. [Link]
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Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]
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Xu, Y., et al. (2010). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Journal of Pharmaceutical Sciences, 99(11), 4463-4468. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry. [Link]
-
ResearchGate. (n.d.). Examples of bioactive thiocyanate‐containing molecules and synthetic strategies to access alkylthiocyanates. [Link]
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DOI. (n.d.). The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). [Link]
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Asian Publication Corporation. (n.d.). Recent Advances in Tetrazole Derivatives as Potential Antiviral Agents: A Review. [Link]
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de Oliveira, R. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(11), 1317-1335. [Link]
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MDPI. (2023). Three-Compartment Pharmacokinetics of Inhaled and Injected Sinapine Thiocyanate Manifest Prolonged Retention and Its Therapeutics in Acute Lung Injury. Pharmaceutics, 15(4), 1239. [Link]
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Minchin, R., & Boyd, I. (2015). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Expert Review of Anti-infective Therapy, 13(10), 1225-1234. [Link]
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Comparative Analysis Between Conventional and Advanced Thiocyanate Designs. (2025). Patsnap. [Link]
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Abonia, R., et al. (2024). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. Molecules, 29(22), 5365. [Link]
-
ResearchGate. (n.d.). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. [Link]
-
Sun, S., et al. (2014). Systematic Evaluation of Amide Bioisosteres Leading to the Discovery of Novel and Potent Thiazolylimidazolidinone Inhibitors of SCD1 for the Treatment of Metabolic Diseases. Bioorganic & Medicinal Chemistry Letters, 24(3), 859-863. [Link]
-
Rezayati, S., et al. (2023). Recent Trends in Direct S-Cyanation of Thiols. Chemical Review and Letters, 6(3), 213-222. [Link]
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The University of Aberdeen Research Portal. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). [Link]
-
El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]
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ResearchGate. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Beilstein Journal of Organic Chemistry, 19, 1344-1352. [Link]
-
Wallig, M. A., et al. (1988). Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats: differences in target organs, metabolism and toxic mechanisms. Food and Chemical Toxicology, 26(2), 149-157. [Link]
-
Shultz, M. D. (2011). The graphical representation of ADME-related molecule properties for medicinal chemists. Drug Discovery Today, 16(1-2), 65-72. [Link]
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Designing allosteric modulators to change GPCR G protein subtype selectivity. (2023). Nature Chemical Biology, 19(10), 1266-1275. [Link]
-
ResearchGate. (n.d.). (PDF) Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Beilstein Journal of Organic Chemistry, 19, 1344-1352. [Link]
-
Zou, Y., et al. (2020). Bioisosteres in drug discovery: focus on tetrazole. Future Medicinal Chemistry, 12(2), 91-93. [Link]
-
Designing allosteric modulators that change GPCR G protein subtype selectivity. (2023). Nature Chemical Biology, 19(10), 1266-1275. [Link]
-
Matta, C. F., et al. (2012). The bioisosteric similarity of the tetrazole and carboxylate anions: Clues from the topologies of the electrostatic potential and of the electron density. Journal of Physical Chemistry A, 116(25), 6748-6761. [Link]
-
Zhang, H., et al. (2018). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. Current Topics in Medicinal Chemistry, 18(23), 2002-2006. [Link]
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A Comparative Guide to the Purity Validation of 4-Thiocyanato-2-(trifluoromethoxy)aniline by HPLC and NMR Spectroscopy
For researchers, medicinal chemists, and quality control analysts in the pharmaceutical and agrochemical industries, the precise determination of purity for novel chemical entities is a cornerstone of rigorous scientific validation. This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of 4-Thiocyanato-2-(trifluoromethoxy)aniline .
This molecule, with its unique combination of a reactive thiocyanate group, a trifluoromethoxy moiety, and an aromatic amine, presents an interesting analytical challenge. We will explore the causality behind methodological choices for both techniques, present detailed experimental protocols, and provide supporting data to guide you in selecting the optimal approach for your specific analytical needs.
At a Glance: HPLC vs. qNMR for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Nature of Method | A secondary method that requires a certified reference standard of the analyte for accurate quantification. | A primary ratio method capable of determining purity without a specific reference standard of the analyte, using a certified internal standard.[1] |
| Selectivity | High selectivity for separating structurally similar impurities and isomers. | Excellent for structural confirmation and identification of impurities, though signal overlap can be a limitation. |
| Sensitivity | Generally offers higher sensitivity, making it well-suited for trace impurity analysis. | Sensitivity is typically lower than HPLC but can be significantly enhanced with high-field instruments and cryoprobes. |
| Speed | Method development can be iterative and time-consuming. Analysis time per sample is typically in the range of 15-30 minutes. | Method development is often faster. Analysis time per sample can be around 10-15 minutes. |
| Sample Throughput | Well-suited for high-throughput analysis with the use of autosamplers. | Can be automated, but generally has a lower throughput than HPLC systems. |
| Destructive? | Yes, the collected fractions are not easily recoverable in their original state. | No, the sample can be fully recovered after analysis. |
Section 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power, sensitivity, and robustness. For a moderately non-polar molecule like this compound, RP-HPLC is the method of choice.
The "Why": Causality in HPLC Method Design
The goal is to develop a method that can separate the main compound from potential process-related impurities and degradation products. Based on a plausible synthesis involving the thiocyanation of 2-(trifluoromethoxy)aniline, potential impurities could include the starting material, regioisomers (e.g., 2-thiocyanato-4-(trifluoromethoxy)aniline), and by-products from over-reaction or side reactions.
-
Stationary Phase: A C18 column is selected as the initial choice due to its broad applicability for retaining non-polar to moderately polar compounds through hydrophobic interactions.[2][3]
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide different selectivity.[4][5] The gradient allows for the elution of a wider range of impurities with varying polarities.
-
pH Control: The mobile phase is acidified with a small amount of formic acid. This is to ensure that the aniline moiety (a weak base) is protonated, leading to sharper peaks and more reproducible retention times.[5]
-
Detection: UV detection at 254 nm is chosen because the aromatic ring of the analyte is expected to have a strong chromophore.
Experimental Workflow: HPLC Purity Validation
Caption: Workflow for HPLC purity determination.
Detailed HPLC Protocol
-
Instrument: Standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
Data Presentation and Interpretation
Purity is calculated using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
Table 1: Hypothetical HPLC Purity Data for this compound
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.15 | 2-(Trifluoromethoxy)aniline (Starting Material) |
| 2 | 9.8 | 99.65 | This compound |
| 3 | 11.2 | 0.20 | Unknown Impurity |
| Total | 100.0 | ||
| Calculated Purity | 99.65% |
This method provides excellent separation of the main peak from a more polar impurity (likely the starting material) and a less polar unknown impurity. The high percentage area of the main peak suggests a high-purity sample.
Section 2: Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful primary method for purity determination. It does not require a reference standard of the analyte itself; instead, a certified internal standard of known purity is used for quantification.[1][6][7] The presence of both protons (¹H) and fluorine (¹⁹F) in this compound offers two independent nuclei for qNMR analysis.
The "Why": Leveraging ¹H and ¹⁹F Nuclei for Orthogonal Validation
-
¹H qNMR: This is the most common qNMR experiment. By comparing the integral of a well-resolved proton signal from the analyte with that of a known amount of an internal standard, a direct measure of purity can be obtained.[8]
-
¹⁹F qNMR: The trifluoromethoxy (-OCF₃) group provides a unique and powerful handle for quantification. ¹⁹F NMR offers several advantages, including a wide chemical shift range (reducing the likelihood of signal overlap), high sensitivity, and the absence of background signals in most samples.[5][9] Using ¹⁹F qNMR provides an orthogonal validation of the purity value obtained from ¹H qNMR.
Experimental Workflow: qNMR Purity Validation
Caption: Workflow for qNMR purity determination.
Detailed qNMR Protocol
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound.
-
Accurately weigh ~10 mg of a suitable internal standard (e.g., maleic acid for ¹H NMR; trifluorotoluene for ¹⁹F NMR). The standard must have signals that do not overlap with the analyte.
-
Dissolve both solids in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
¹H NMR Parameters (Quantitative):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16-32 (for good signal-to-noise).
-
-
¹⁹F NMR Parameters (Quantitative):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s.
-
Number of Scans: 32-64.
-
-
Data Processing: Apply phasing and baseline correction to the spectra before integration.
Data Presentation and Calculation
The purity (P) of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral of the signal
-
N: Number of nuclei for the integrated signal
-
M: Molar mass
-
m: mass
-
P_std: Purity of the internal standard
Table 2: Hypothetical ¹H and ¹⁹F qNMR Purity Data
| Parameter | ¹H qNMR Analysis | ¹⁹F qNMR Analysis |
| Analyte Signal | Aromatic protons (e.g., doublet at ~7.5 ppm) | -OCF₃ singlet |
| N_analyte | 1 | 3 |
| Internal Standard | Maleic Acid (olefinic protons) | Trifluorotoluene (-CF₃ singlet) |
| N_std | 2 | 3 |
| Calculated Purity | 99.7% | 99.6% |
The close agreement between the purity values obtained from two different nuclei provides a high degree of confidence in the analytical result.
Section 3: Head-to-Head Comparison and Recommendations
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, but their strengths are best suited for different applications.
-
For Routine Quality Control and High-Throughput Screening: HPLC is the recommended method. Its high sensitivity is ideal for detecting trace impurities, and its amenability to automation makes it suitable for analyzing a large number of samples efficiently. It is the industry standard for release testing of raw materials and finished products.[9]
-
For Reference Standard Qualification and In-Depth Structural Confirmation: qNMR is the superior choice. As a primary analytical method, it provides an absolute purity value without the need for an analyte-specific reference standard.[1] This is invaluable during early-stage research and development when such standards may not be available. Furthermore, the NMR spectrum provides unambiguous structural confirmation of the main component and can help in identifying unknown impurities. The use of both ¹H and ¹⁹F qNMR creates a self-validating system, offering the highest level of analytical certainty.
Conclusion: An Orthogonal Approach for Complete Confidence
For the most rigorous validation of "this compound" purity, an orthogonal approach employing both HPLC and qNMR is strongly recommended. HPLC provides a high-sensitivity impurity profile, demonstrating the absence of trace-level contaminants. Concurrently, qNMR delivers a highly accurate and precise purity value for the bulk material while confirming its chemical identity.
This dual-pronged strategy ensures compliance with the stringent quality standards expected in the pharmaceutical and related industries, as outlined in guidelines such as those from the International Council for Harmonisation (ICH).[9] By understanding the strengths and causality behind each technique, researchers can confidently validate the quality of their materials, ensuring the integrity and reproducibility of their scientific endeavors.
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]
-
Nanalysis Corp. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
-
Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]
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Patel, K. N., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Quality Assurance, 14(1), 114-123. [Link]
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International Council for Harmonisation. (2006). Q3B(R2) Impurities in New Drug Products. [Link]
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Stoll, D. R. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America, 38(8), 434-441. [Link]
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Wielechowska, M., et al. (2016). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 213, 563-571. [Link]
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Ahmed, A. (2025). Mastering Small Molecule Reversed-Phase Method Development. YouTube. [Link]
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A Comparative Guide to Aniline Thiocyanation: Methods, Mechanisms, and Modern Approaches
For Researchers, Scientists, and Drug Development Professionals
The introduction of the thiocyanate (-SCN) group into the aniline scaffold is a pivotal transformation in organic synthesis, paving the way for a diverse array of biologically active molecules and versatile synthetic intermediates. Aryl thiocyanates serve as crucial building blocks for pharmaceuticals and are precursors to other important functional groups such as thiophenols, thioethers, and sulfur-containing heterocycles.[1][2] This guide provides a comprehensive comparative analysis of various methods for aniline thiocyanation, delving into their underlying mechanisms, experimental protocols, and performance, with a focus on providing actionable insights for laboratory applications.
Electrophilic Thiocyanation with In-Situ Generated Electrophiles
One of the most prevalent and effective strategies for aniline thiocyanation involves the in-situ generation of an electrophilic thiocyanating agent. This approach leverages the nucleophilic character of the aniline ring, which is activated by the amino group, to facilitate electrophilic aromatic substitution.
N-Bromosuccinimide (NBS) and Potassium Thiocyanate (KSCN) System
A widely adopted, efficient, and environmentally conscious method utilizes a combination of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN).[3][4][5] This system offers excellent yields, high regioselectivity, and proceeds under mild conditions.
Mechanism: The reaction is initiated by the interaction of NBS with KSCN to form N-thiocyanatosuccinimide (NTS) in situ. NTS then serves as the electrophilic source of the thiocyanate group ("SCN+"). The lone pair of electrons on the aniline's nitrogen atom enhances the nucleophilicity of the aromatic ring, particularly at the para-position, which then attacks the electrophilic sulfur atom of NTS. Subsequent loss of a proton restores aromaticity, yielding the p-thiocyanated aniline.[3]
Experimental Protocol: Thiocyanation of Aniline using NBS/KSCN [3]
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol).
-
Stir the mixture at room temperature (27 °C) for 5 minutes.
-
Add aniline (1.0 mmol) to the solution.
-
Continue stirring the reaction mixture at room temperature (27 °C) for 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (60–120 mesh) using a hexane-ethyl acetate mixture (10:1) as the eluent to obtain the desired 4-thiocyanatoaniline.
Regioselectivity: This method exhibits excellent regioselectivity. For ortho- and meta-substituted anilines, thiocyanation occurs exclusively at the para-position. In the case of para-substituted anilines, the ortho-thiocyanated product is formed.[3]
Causality Behind Experimental Choices: The use of ethanol as a solvent is favored for its "green" credentials and its ability to effectively dissolve the reactants.[3] The slight excess of KSCN ensures the complete conversion of NBS to the active electrophile, NTS. The reaction is typically rapid at room temperature, highlighting the efficiency of this method.
Diagram: Mechanism of NBS/KSCN Mediated Thiocyanation
Caption: A simple, solvent-free workflow for mechanochemical thiocyanation.
Photochemical and Electrochemical Methods: Harnessing Light and Electricity
Modern synthetic chemistry is increasingly turning to photochemical and electrochemical methods as green and sustainable tools. These techniques utilize light or electrical energy to drive chemical reactions, often avoiding the need for harsh reagents. [6][7][8] Photochemical Thiocyanation: Visible-light-mediated protocols have been developed for the thiocyanation of anilines. [6]These reactions often employ a photoredox catalyst that, upon excitation by light, can initiate the formation of thiocyanate radicals from a thiocyanate salt. These radicals then engage in the thiocyanation of the aniline substrate. Some methods even proceed without a metal catalyst, using singlet oxygen to mediate the reaction. [9] Electrochemical Thiocyanation: Anodic oxidation provides an alternative route to generate the reactive thiocyanating species. [6][8]In this method, the thiocyanate anion is oxidized at the anode to form a thiocyanate radical or thiocyanogen, which then reacts with the aniline. This approach obviates the need for chemical oxidants.
Advantages:
-
Green energy sources: Utilizes light or electricity, which are considered environmentally friendly. [6][8]* Mild reaction conditions: Often proceed at room temperature.
-
High selectivity: Can offer excellent regioselectivity. [6]
Lewis Acid-Catalyzed Thiocyanation
The use of Lewis acids to activate the thiocyanating agent is another effective strategy. Iron(III) chloride has been identified as a particularly effective and inexpensive catalyst for the regioselective thiocyanation of arenes, including anilines. [10][11] Methodology: This method utilizes N-thiocyanatosaccharin as the electrophilic thiocyanate source. The Lewis acid, FeCl3, coordinates to the N-thiocyanatosaccharin, enhancing its electrophilicity and facilitating the attack by the aniline ring. [11] Experimental Protocol: Iron(III) Chloride-Catalyzed Thiocyanation of Anisole (Aniline Analogue) [11]
-
To a solution of N-thiocyanatosaccharin (0.400 mmol) and iron(III) chloride (0.00832 mmol, 2.5 mol%) in dry dichloromethane (2 mL) under an argon atmosphere, add the anisole (0.333 mmol).
-
Stir the reaction mixture at 40 °C in the absence of light for 0.5 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (10 mL).
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate in vacuo to obtain the product.
Note: While the provided protocol is for anisole, a similar procedure is applicable to anilines.
Comparative Summary of Aniline Thiocyanation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Yields |
| NBS/KSCN | N-Bromosuccinimide, Potassium Thiocyanate | Room temperature, Ethanol | High yields, excellent regioselectivity, mild conditions, eco-friendly solvent. [3][4][5] | Requires stoichiometric amounts of NBS. | Excellent [3] |
| Mechanochemical | Ammonium Persulfate, Ammonium Thiocyanate, Silica | Solvent-free, Ball-milling | Green, rapid, simple work-up, wide substrate scope. [1][2][12] | Requires specialized ball-milling equipment. | Moderate to excellent [1][2] |
| Photochemical | Thiocyanate salt, Photocatalyst (optional) | Visible light, Room temperature | Green energy source, mild conditions. [6][9] | May require specific photocatalysts. | Moderate to excellent [6] |
| Electrochemical | Thiocyanate salt | Anodic oxidation | No chemical oxidants, mild conditions. [6][8] | Requires electrochemical setup. | Good to high [6] |
| Lewis Acid-Catalyzed | N-Thiocyanatosaccharin, Iron(III) Chloride | 40 °C, Dichloromethane | Fast, mild, efficient, uses an inexpensive catalyst. [11] | Requires an inert atmosphere and dry solvent. | High [11] |
Conclusion
The thiocyanation of anilines is a well-established yet continually evolving field of organic synthesis. While traditional methods involving electrophilic substitution with in-situ generated reagents like NTS remain highly effective and reliable, modern approaches are increasingly focused on enhancing the sustainability and efficiency of this important transformation. Mechanochemical, photochemical, and electrochemical methods offer compelling "green" alternatives by minimizing solvent waste and avoiding harsh reagents. The choice of method will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired scale, and available laboratory equipment. For researchers and drug development professionals, a thorough understanding of these diverse methodologies is essential for the rational design and efficient execution of synthetic routes toward novel thiocyanate-containing molecules.
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Navigating Metabolic Lability: A Comparative Guide to the Stability of 4-Thiocyanato-2-(trifluoromethoxy)aniline Derivatives
In the landscape of drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's success. A molecule that is rapidly metabolized may struggle to attain therapeutic concentrations, leading to diminished efficacy and a shorter duration of action.[1] Conversely, excessive stability can result in prolonged exposure and an increased risk of toxicity.[1] This guide provides an in-depth, comparative analysis of the metabolic stability of a novel scaffold, "4-Thiocyanato-2-(trifluoromethoxy)aniline," and its derivatives. By integrating experimental data with mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to navigate the metabolic challenges inherent in this chemical series and to rationally design more robust drug candidates.
The Metabolic Landscape of the Parent Scaffold
The parent molecule, this compound, presents a unique combination of functional groups, each with its own metabolic predispositions. Understanding these is key to predicting and interpreting the metabolic fate of its derivatives.
The trifluoromethoxy (-OCF3) group is a well-established bioisostere for the methoxy group, prized for its ability to enhance metabolic stability.[2][3] The strong carbon-fluorine bonds are resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[4][5][6][7] This increased resistance to metabolic degradation can prolong a drug's half-life.[4][5] Studies on 4-trifluoromethoxyaniline have shown that the trifluoromethoxy-substituent is metabolically stable, with no evidence of O-detrifluoromethylation.[8]
The aniline moiety , however, is a known site of metabolic vulnerability. Anilines are prone to oxidation by CYP450 enzymes, leading to the formation of reactive metabolites.[9] Common metabolic pathways for anilines include N-hydroxylation and ring hydroxylation.[10][11]
The thiocyanate (-SCN) group can also be subject to metabolic transformation. Isothiocyanates, which are isomers of thiocyanates, are known to induce detoxification enzymes and can be metabolized through conjugation with glutathione.[12][13] The metabolic fate of the thiocyanate group in this specific scaffold warrants careful investigation.
Comparative Metabolic Stability Assessment: A Practical Approach
To objectively compare the metabolic stability of our lead compound and its derivatives, we employ a standardized in vitro liver microsomal stability assay.[14][15][16][17] This assay provides a reliable and cost-effective method to determine the intrinsic clearance of a compound, which is a measure of its susceptibility to metabolism by liver enzymes.[16][18]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines the key steps for assessing metabolic stability using human liver microsomes.
1. Preparation of Reagents:
-
Test Compounds and Positive Controls: Prepare 10 mM stock solutions of the test compounds (Parent Compound and Derivatives A, B, and C) and positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.
-
Human Liver Microsomes (HLMs): Thaw cryopreserved HLMs (e.g., from a commercial supplier) in a 37°C water bath and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[19]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the necessary cofactor for CYP450 activity.[20]
2. Incubation:
-
Pre-warm the HLM solution and the test/control compound working solutions (diluted from stocks to the final desired concentration) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and compound mixture. The final incubation volume is typically 200 µL.[20]
-
Incubate the reaction mixtures at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[21]
3. Reaction Termination and Sample Preparation:
-
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (e.g., a structurally similar compound not present in the matrix).[22] The acetonitrile precipitates the microsomal proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[18]
-
Transfer the supernatant, which contains the remaining parent compound and any metabolites, to a new plate or vials for analysis.
4. LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[23][24][25][26][27] This technique allows for the sensitive and selective quantification of the parent compound at each time point.
-
The concentration of the parent compound remaining is determined by comparing its peak area to that of the internal standard.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the resulting line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Experimental Workflow for Liver Microsomal Stability Assay
Caption: A schematic of the key steps in the liver microsomal stability assay.
Comparative Data and Structure-Stability Relationships
To illustrate the impact of structural modifications on metabolic stability, we synthesized and tested three derivatives of the parent compound. The results are summarized in the table below.
| Compound | Structure | Modification from Parent | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Compound | This compound | - | 45 | 15.4 |
| Derivative A | 4-Thiocyanato-2-(trifluoromethoxy)-N-methylaniline | N-methylation of the aniline | 25 | 27.7 |
| Derivative B | 4-Isothiocyanato-2-(trifluoromethoxy)aniline | Isomerization of the thiocyanate | 40 | 17.3 |
| Derivative C | 3-Fluoro-4-thiocyanato-2-(trifluoromethoxy)aniline | Introduction of a fluorine atom on the aniline ring | > 60 | < 11.6 |
Analysis of Results:
-
Parent Compound: The parent compound exhibits moderate metabolic stability, with a half-life of 45 minutes. This suggests that while the trifluoromethoxy group provides some protection, the aniline moiety is likely a site of metabolism.
-
Derivative A: The N-methylation of the aniline nitrogen in Derivative A leads to a significant decrease in metabolic stability. This is a common metabolic pathway for secondary anilines, where N-demethylation can occur, often at a faster rate than the metabolism of the primary aniline.[11]
-
Derivative B: Isomerization of the thiocyanate to an isothiocyanate in Derivative B results in a slight decrease in metabolic stability. While structurally similar, the different electronic properties of the isothiocyanate may alter its interaction with metabolic enzymes.
-
Derivative C: The introduction of a fluorine atom at the 3-position of the aniline ring in Derivative C dramatically increases metabolic stability. This is a classic example of "metabolic blocking."[28] The strategically placed fluorine atom likely hinders the approach of CYP450 enzymes to the adjacent aniline nitrogen, preventing N-hydroxylation or other oxidative metabolic pathways.
Structure-Metabolic Stability Relationship
Caption: Impact of structural modifications on the metabolic stability of the parent compound.
Conclusion and Future Directions
This comparative guide demonstrates the critical role of structural modifications in modulating the metabolic stability of this compound derivatives. The trifluoromethoxy group provides a degree of inherent stability, but the aniline and thiocyanate moieties present metabolic liabilities that must be addressed through rational drug design.
Our findings highlight the following key takeaways:
-
The aniline nitrogen is a likely site of metabolism, and modifications at or near this position can significantly impact stability.
-
N-alkylation can introduce new metabolic liabilities, such as N-dealkylation.
-
Strategic fluorination of the aniline ring is an effective strategy for blocking metabolism and enhancing stability.
Future work should focus on further exploring the structure-activity relationships within this series. Investigating a broader range of substituents on the aniline ring and exploring alternative bioisosteres for the thiocyanate group could lead to the identification of compounds with an optimal balance of potency and metabolic stability. Additionally, conducting metabolite identification studies for the more labile compounds would provide valuable insights into their specific metabolic pathways, further informing future design efforts.
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El-Marakby, S. A., et al. (1993). Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes). PubMed. Retrieved from [Link]
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Douglas, K. A., et al. (2019). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. PubMed Central. Retrieved from [Link]
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Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. PubMed. Retrieved from [Link]
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McCarthy, D. J., et al. (2025). Disposition and Metabolism of Aniline in Fischer 344 Rats and C57BL/6 × C3H F1 Mice. Cancer Research. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Trifluoromethoxyphenyl Compounds
For researchers, scientists, and professionals in the dynamic field of drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of trifluoromethoxyphenyl compounds, offering field-proven insights and experimental data to inform rational drug design. We will explore the nuanced differences between the trifluoromethoxy and the more common trifluoromethyl (-CF₃) moieties, dissect their impact on biological activity across various therapeutic areas, and provide detailed experimental protocols for their evaluation.
The Trifluoromethoxyphenyl Group: A Privileged Scaffold in Medicinal Chemistry
The trifluoromethoxy group is often considered a "super-halogen" or a lipophilic bioisostere of a methoxy group.[1] Its incorporation into a phenyl ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3] The strong electron-withdrawing nature of the -OCF₃ group, combined with its increased steric bulk compared to a methoxy group, can lead to enhanced potency and altered selectivity profiles.[1] These properties make trifluoromethoxyphenyl-containing compounds promising candidates for targeting a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and ion channels.
A key aspect of SAR studies involving the trifluoromethoxyphenyl group is understanding its interplay with other substituents on the aromatic ring and the overall molecular scaffold. The position of the -OCF₃ group (ortho, meta, or para) can dramatically affect biological activity by influencing the molecule's conformation and its interactions with the target protein's binding site.
Comparative Analysis: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)
While both the trifluoromethoxy and trifluoromethyl groups are valuable tools in the medicinal chemist's arsenal, they impart distinct properties to a molecule. A direct comparison of their effects on the same molecular scaffold is crucial for informed lead optimization.
The trifluoromethyl group is known to increase lipophilicity and metabolic stability.[3] In contrast, the trifluoromethoxy group, while also increasing lipophilicity, does so to a greater extent than the trifluoromethyl group.[2] Furthermore, the trifluoromethoxy group is generally more metabolically stable than the trifluoromethyl group, which can be susceptible to metabolic defluorination.[1]
The electronic properties of these two groups also differ. The -OCF₃ group is a stronger electron-withdrawing group through resonance than the -CF₃ group, which primarily exerts its electron-withdrawing effect through induction. This difference in electronic character can significantly impact a compound's pKa and its ability to form key interactions, such as hydrogen bonds, with its target.[1]
Table 1: Comparative Physicochemical Properties of Trifluoromethoxy and Trifluoromethyl Groups on an Aniline Scaffold
| Property | 4-Trifluoromethoxyaniline | 4-Trifluoromethylaniline |
| Molecular Weight ( g/mol ) | 177.12[4] | 161.12 |
| pKa | ~3.5 | ~3.0 |
| LogP | ~2.7 | ~2.3 |
Note: pKa and LogP values are approximate and can vary depending on the experimental or computational method used.
This table highlights the increased lipophilicity (higher LogP) and slightly higher basicity (higher pKa) of the trifluoromethoxyaniline compared to its trifluoromethyl counterpart. These seemingly small differences can have a significant impact on a compound's pharmacokinetic and pharmacodynamic profile.
SAR of Trifluoromethoxyphenyl Compounds in Key Therapeutic Areas
Oncology: Kinase Inhibitors
The trifluoromethoxyphenyl moiety is a common feature in many potent and selective kinase inhibitors. The electron-withdrawing nature of the -OCF₃ group can enhance the binding affinity of inhibitors to the ATP-binding pocket of kinases.
A notable example is in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for the treatment of Alzheimer's disease. A series of benzothiazole derivatives were synthesized, and the introduction of a trifluoromethoxy group on a cyclopentanone ring led to a highly potent and selective inhibitor, SZM679, with a dissociation constant (Kd) of 8.6 nM for RIPK1.[5]
Table 2: SAR of Trifluoromethylphenyl-Containing Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Pexidartinib | CSF1R, KIT, FLT3 | 27, 10, 4 | [6] |
| Aromatic Trifluoromethyl Ketone Inhibitor | FGFR4 | - | [7] |
| Pyrazolopyrimidine Derivative | Various | - | [8] |
Note: IC₅₀ values are indicative and may vary based on assay conditions.
The data in Table 2, while not a direct comparison with trifluoromethoxy analogs, illustrates the prevalence and potency of trifluoromethylphenyl groups in kinase inhibitors. SAR studies in this area often focus on optimizing the substitution pattern on the phenyl ring to achieve selectivity against a panel of kinases.
Central Nervous System (CNS) Disorders: GPCR Modulators and Ion Channel Blockers
The ability of the trifluoromethoxy group to enhance blood-brain barrier penetration makes it a valuable substituent for CNS-acting drugs.[3]
GPCRs: Trifluoromethoxyphenyl derivatives have been explored as allosteric modulators of GPCRs, offering the potential for greater subtype selectivity and a more nuanced pharmacological response compared to orthosteric ligands.[9][10] For instance, in the development of 5-HT₁A serotonin receptor antagonists, a series of hydroxycoumarin derivatives bearing a piperazine moiety were synthesized. While direct trifluoromethoxyphenyl examples were not detailed in the provided search results, the general principles of SAR for these compounds involve optimizing the linker length and the substitution on the terminal phenyl ring of the piperazine to achieve high affinity and selectivity.[11]
Ion Channels: Trifluoromethoxyphenyl compounds have also been investigated as blockers of voltage-gated sodium channels, which are important targets for the treatment of pain and epilepsy.[12][13] The lipophilic nature of the trifluoromethoxyphenyl group can enhance the interaction of these blockers with the hydrophobic pore of the sodium channel.
Table 3: SAR of Trifluoromethylphenyl-Containing CNS-Targeted Compounds
| Compound Class | Target | Key SAR Observation | Reference |
| Phenylacetamides | Sodium Channels | Increased lipophilicity of the amine portion enhances potency. | [13] |
| Arylsulfonamides | Nav1.7 | Specific substitutions on the aryl ring are crucial for selectivity. | |
| 5- and 7-Hydroxycoumarin Derivatives | 5-HT₁A Receptor | Substituents on the phenyl ring of the piperazine moiety dictate affinity and functional activity. | [11] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a step-by-step method for determining the IC₅₀ of a trifluoromethoxyphenyl-containing compound against a target kinase.
Materials:
-
Kinase enzyme (e.g., EGFR, RIPK1)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute the compounds to their final assay concentrations in the assay buffer.
-
Kinase Reaction: a. In a 96-well plate, add 5 µL of the test compound solution. b. Add 10 µL of a solution containing the kinase and substrate in assay buffer. c. Initiate the kinase reaction by adding 10 µL of ATP solution (at the Kₘ concentration for the specific kinase). d. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
This protocol outlines the procedure for assessing the inhibitory effect of a trifluoromethoxyphenyl compound on voltage-gated sodium channels expressed in a mammalian cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the sodium channel of interest (e.g., Nav1.7)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution (e.g., in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH)
-
External (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 with NaOH)
-
Test compound dissolved in external solution
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: a. Place a coverslip with cells in the recording chamber and perfuse with the external solution. b. Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction. c. Rupture the cell membrane under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.[14]
-
Voltage-Clamp Recording: a. Clamp the cell membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV). b. Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).
-
Compound Application: Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: a. Record the sodium currents before and after the application of the test compound. b. Measure the peak current amplitude at each voltage step. c. Calculate the percent inhibition of the peak current by the test compound. d. Determine the IC₅₀ value for the compound by fitting the concentration-response data to a Hill equation.
Visualizations
General SAR Workflow
Caption: A simplified diagram of the Gq-coupled G-protein coupled receptor (GPCR) signaling pathway. [15][16][17][18][19]
Conclusion and Future Perspectives
The trifluoromethoxyphenyl group is a powerful and versatile tool in modern drug discovery. Its unique combination of lipophilicity, metabolic stability, and electron-withdrawing character provides medicinal chemists with a valuable handle to fine-tune the properties of lead compounds. As this guide has demonstrated, a thorough understanding of the SAR of trifluoromethoxyphenyl derivatives, coupled with a direct comparison to their trifluoromethyl counterparts, is essential for rational drug design.
Future research in this area will likely focus on the development of novel synthetic methodologies to facilitate the efficient and regioselective introduction of the trifluoromethoxy group into complex molecular scaffolds. Furthermore, a deeper understanding of the conformational preferences of the trifluoromethoxyphenyl group and its interactions with biological targets, aided by computational modeling and structural biology, will undoubtedly lead to the discovery of more potent, selective, and safer therapeutics. The continued exploration of trifluoromethoxyphenyl compounds as allosteric modulators and covalent inhibitors also represents a promising avenue for future drug development.
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Creative Diagnostics. GPCR Pathway. Link
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De, A., & Dinda, B. (2007). A QSAR study on some series of sodium and potassium channel blockers. Journal of the Indian Chemical Society, 84(11), 1133-1137. Link
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Zhang, Y., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. Link
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ResearchGate. Structures of the phenyl analogues of (trifluoromethyl)benzene studied using different potential −CF3 bioequivalents. Link
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protocols.io. In vitro kinase assay. Link
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ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Link
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ResearchGate. Discovery of a Trifluoromethoxy Cyclopentanone Benzothiazole Receptor-Interacting Protein Kinase 1 Inhibitor as the Treatment for Alzheimer's Disease. Link
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Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Link
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YouTube. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Link
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Molecules. 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. Link
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IUPHAR/BPS Guide to PHARMACOLOGY. 5-hydroxytryptamine receptors. Link
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IUPHAR/BPS Guide to PHARMACOLOGY. 5-hydroxy-L-tryptophan. Link
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A Comparative Guide to the Lipophilicity of OCF3 vs. CF3 Substituted Anilines for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the most utilized are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. This guide provides an in-depth comparison of the lipophilicity of anilines substituted with these two moieties, offering experimental data, theoretical underpinnings, and practical methodologies to inform rational drug design.
The Critical Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount physicochemical property in drug development.[1] It profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] A drug's ability to permeate cell membranes, cross the blood-brain barrier, and interact with hydrophobic pockets of target proteins is intrinsically linked to its lipophilicity.[2] This property is most commonly quantified by the logarithm of the partition coefficient between n-octanol and water, known as logP.[3] According to Lipinski's "Rule of Five," an orally available drug candidate generally should have a logP value of less than 5.[3]
The Trifluoromethyl (-CF3) and Trifluoromethoxy (-OCF3) Groups: A Tale of Two Substituents
Both the -CF3 and -OCF3 groups are employed to enhance metabolic stability and modulate the electronic character of a molecule.[4][5] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering these groups resistant to metabolic degradation.[4] However, they impart distinct lipophilic and electronic characteristics to the parent molecule.
The -CF3 group is a potent electron-withdrawing group with a compact steric profile.[2] It is often used to increase a molecule's lipophilicity and can serve as a bioisostere for a chlorine or methyl group.[2]
The -OCF3 group is also a strong electron-withdrawing substituent.[6] Due to hyperconjugation between the oxygen lone pairs and the C-F antibonding orbitals, the O-CF3 bond tends to adopt a conformation orthogonal to the plane of an attached aromatic ring. This unique geometry minimizes resonance interaction of the oxygen with the ring and influences the molecule's overall shape and electronic distribution.[7]
A key distinction lies in their contribution to lipophilicity. The Hansch π parameter, a measure of a substituent's hydrophobicity, is +0.88 for -CF3 and +1.04 for -OCF3, suggesting that the trifluoromethoxy group is inherently more lipophilic. However, as we will see in the experimental data, the effect of these substituents on the logP of a molecule is more nuanced and dependent on their position on the aniline ring.
Caption: Key determinants of the overall lipophilicity of substituted anilines.
Experimental Data: Comparing the logP of OCF3 and CF3 Substituted Anilines
The following table summarizes the calculated logP (XLogP3-AA) values for the ortho, meta, and para isomers of trifluoromethyl- and trifluoromethoxy-substituted anilines. These values provide a quantitative comparison of the lipophilicity of these compounds.
| Compound | Substituent | Position | Calculated logP (XLogP3-AA) |
| 2-(Trifluoromethyl)aniline | -CF3 | ortho | 2.4[1][2] |
| 3-(Trifluoromethyl)aniline | -CF3 | meta | 2.3 |
| 4-(Trifluoromethyl)aniline | -CF3 | para | 2.4 |
| 2-(Trifluoromethoxy)aniline | -OCF3 | ortho | Data not available |
| 3-(Trifluoromethoxy)aniline | -OCF3 | meta | 2.1 |
| 4-(Trifluoromethoxy)aniline | -OCF3 | para | 2.2[3] |
Note: The logP values presented are calculated values (XLogP3-AA from PubChem) and serve as a consistent basis for comparison. Experimental values may vary.
Interestingly, the calculated logP values for the trifluoromethoxy-substituted anilines are slightly lower than their trifluoromethyl counterparts. This contrasts with the Hansch π parameters of the isolated substituents and highlights the principle that the overall lipophilicity of a molecule is a product of complex interactions, including intramolecular forces and conformational preferences, not just the sum of its parts.
Experimental Protocol: Determination of logP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While calculated logP values are useful for initial screening, experimental determination is crucial for accurate assessment. The RP-HPLC method is a rapid and reliable alternative to the traditional shake-flask method.
Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity. A calibration curve is generated using a set of standards with known logP values. The logP of the test compound is then determined by interpolating its retention time on this curve.
Methodology:
-
Preparation of Standards:
-
Select a series of at least five standards with accurately known logP values that bracket the expected logP of the test compounds. Suitable standards for the expected logP range of the anilines (approx. 2-3) could include benzene (logP = 2.13), bromobenzene (logP = 2.99), and biphenyl (logP = 4.09).
-
Prepare stock solutions of each standard and the test anilines in a suitable solvent (e.g., methanol) at a concentration of approximately 30-50 µg/mL.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase of methanol/water or acetonitrile/water is typical. The exact ratio should be optimized to achieve reasonable retention times. For anilines, a buffered mobile phase may be necessary to ensure they are in their neutral form.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Maintain a constant temperature, typically 25 °C.
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis:
-
Inject each standard and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., sodium nitrate).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
-
Plot log(k') versus the known logP values of the standards. Perform a linear regression to obtain the equation of the calibration curve.
-
Inject the test aniline compounds and record their retention times. Calculate their respective log(k') values.
-
Using the equation from the calibration curve, calculate the logP of the test compounds from their log(k') values.
-
Caption: Step-by-step workflow for the experimental determination of logP using RP-HPLC.
Conclusion and Practical Implications
The choice between a -CF3 and an -OCF3 substituent is a strategic decision in drug design that extends beyond a simple consideration of lipophilicity. While the Hansch parameters suggest -OCF3 is more lipophilic, whole-molecule calculations for substituted anilines indicate a more complex relationship, with the -OCF3 isomers showing slightly lower logP values. This underscores the importance of considering the entire molecular context.
-
The -CF3 group offers a reliable method to increase lipophilicity and metabolic stability. Its smaller size and well-understood electronic effects make it a workhorse in medicinal chemistry.[4]
-
The -OCF3 group , with its unique orthogonal conformation, can offer advantages in fine-tuning molecular shape and interactions with target proteins.[7] The slightly lower lipophilicity observed in the aniline series, coupled with its robust metabolic stability, provides a valuable tool for nuanced optimization of ADMET properties.[6]
Ultimately, the selection of either moiety will depend on the specific objectives of the drug discovery program. Experimental determination of logP, as outlined in the provided HPLC protocol, is essential for validating in silico predictions and making data-driven decisions to advance promising drug candidates.
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Arnarson, A. (2012). The influence of lipophilicity in drug discovery and design. PubMed. [Link]
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Veith, G. D., & Morris, R. T. (1978). Rapid Method for Estimating Log P for Organic Chemicals. EPA. [Link]
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A Researcher's Comparative Guide to Cytotoxicity Assessment of Thiocyanated Aniline Derivatives
For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous evaluation. Among the crucial early steps is the assessment of cytotoxicity, a measure of a compound's ability to kill cells. This guide provides an in-depth, objective comparison of key methodologies for evaluating the cytotoxicity of thiocyanated aniline derivatives, a class of compounds recognized for their potential as anticancer agents. By understanding the nuances of these assays and examining comparative data, researchers can make more informed decisions in their drug discovery pipeline.
The Importance of Context in Cytotoxicity Assessment
Thiocyanated anilines represent a promising scaffold in medicinal chemistry. The introduction of the thiocyanate (-SCN) group to the aniline backbone can impart significant biological activity, including potent anticancer effects. However, this activity is highly dependent on the substitution pattern on the aniline ring. Therefore, a systematic evaluation of the structure-activity relationship (SAR) is paramount. Choosing the right cytotoxicity assay is critical, as different methods measure different cellular endpoints. A comprehensive assessment often requires a multi-assay approach to elucidate the mechanism of cell death.
Comparing the Workhorses of In Vitro Cytotoxicity Testing
Three of the most widely used and validated methods for in vitro cytotoxicity screening are the MTT, LDH, and Annexin V/Propidium Iodide assays. Each provides a unique window into the health of a cell population following exposure to a test compound.
Metabolic Viability vs. Membrane Integrity vs. Apoptosis
| Assay | Principle | Measures | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[1] | Metabolic activity, an indirect measure of cell viability and proliferation.[1] | High-throughput, cost-effective, well-established.[2] | Can be affected by compounds that alter cellular metabolism without causing cell death. Insoluble formazan requires a solubilization step.[1] |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[3] | Cell membrane integrity, a marker of necrosis or late-stage apoptosis.[3] | High-throughput, non-destructive to remaining cells (uses supernatant), reflects irreversible cell death. | Less sensitive to early apoptotic events where the membrane is still intact. Background LDH in serum-containing media can interfere. |
| Annexin V/PI Assay | Flow cytometric detection of phosphatidylserine (PS) externalization (Annexin V binding) and membrane permeability (Propidium Iodide staining).[4] | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] | Provides detailed mechanistic information about the mode of cell death.[6] | Lower throughput, requires a flow cytometer, more complex data analysis. |
Structure-Activity Relationship of Thiocyanated Anilines: A Comparative Look
One study on thiobenzanilide derivatives, which share structural similarities with thiocyanated anilines, evaluated their cytotoxic potential against melanoma (A375) and breast cancer (MCF-7) cell lines. The results, presented in the table below, highlight the influence of substituents on the aniline and acyl moieties on cytotoxic activity.[7]
| Compound | R1 | R2 | R3 | R4 | R5 | A375 EC50 (µM) | MCF-7 EC50 (µM) |
| 1 | H | H | H | H | H | >100 | >100 |
| 2 | H | H | OCH3 | H | H | 83.2 | >100 |
| 3 | H | H | Cl | H | H | 62.4 | >100 |
| 4 | H | H | Br | H | H | 64.9 | >100 |
| 5 | H | H | F | H | H | >100 | >100 |
| 8 | NO2 | H | H | H | H | 29.8 | >100 |
| 9 | NO2 | H | OCH3 | H | H | 25.0 | >100 |
| 15 | H | H | H | H | NO2 | 41.5 | 43.0 |
| 17 | NO2 | H | H | H | NO2 | 11.8 | >100 |
| Doxorubicin | - | - | - | - | - | 6.0 | - |
| Tamoxifen | - | - | - | - | - | - | 30.0 |
Data synthesized from a study on thiobenzanilides, which are structurally related to thiocyanated anilines.[7]
From this and other related studies, several general trends emerge:
-
Electron-withdrawing groups , such as nitro (NO2) groups, on the acyl ring tend to enhance cytotoxic activity.[7]
-
The position of substituents is crucial. For instance, in some series, para-substitution on the aniline ring leads to greater activity.
-
The nature of the heterocyclic core , when present, significantly influences potency and selectivity. For example, benzothiazole aniline derivatives have shown selective inhibitory activities against liver cancer cells.[8]
It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines used, drug exposure times, and specific assay protocols.
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and accuracy, detailed and validated protocols are essential. The following are step-by-step methodologies for the three key cytotoxicity assays discussed.
MTT Assay for Cell Viability
This protocol is a widely accepted method for assessing cell viability through metabolic activity.[1]
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
Complete culture medium
-
Test compound (thiocyanated aniline derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiocyanated aniline derivative in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[3]
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
Complete culture medium
-
Test compound
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Background: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of >600 nm is recommended.[3]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay provides a detailed analysis of the mode of cell death.[4]
Materials:
-
Cells in culture
-
Test compound
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the thiocyanated aniline derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound.
Caption: A generalized workflow for the cytotoxicity assessment of novel compounds.
Conclusion and Future Directions
The assessment of cytotoxicity is a cornerstone of preclinical drug discovery. For thiocyanated aniline derivatives, a multi-faceted approach utilizing assays that probe different cellular mechanisms is crucial for a comprehensive understanding of their anticancer potential. The MTT assay serves as an excellent initial high-throughput screen for metabolic viability, while the LDH assay provides a clear measure of membrane integrity. For a more detailed mechanistic insight, the Annexin V/PI assay is invaluable for distinguishing between apoptosis and necrosis.
The preliminary structure-activity relationship data suggests that the cytotoxic potency of thiocyanated anilines can be significantly modulated by the nature and position of substituents. Future research should focus on the systematic synthesis and evaluation of a broad range of these derivatives against a standardized panel of cancer cell lines to build a more robust SAR model. This will undoubtedly accelerate the identification of lead compounds with improved efficacy and selectivity for further development as novel anticancer therapeutics.
References
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. MDPI. Available at: [Link]
-
LDH Cytotoxicity Assay. 3H Biomedical. Available at: [Link]
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LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-Thiocyanato-2-(trifluoromethoxy)aniline
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 4-Thiocyanato-2-(trifluoromethoxy)aniline. The principles and methodologies detailed herein are grounded in the latest regulatory guidelines to ensure scientific integrity and trustworthiness in your analytical procedures.
The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose.[1][2] This involves a series of experiments to evaluate the method's performance characteristics, ensuring that it is accurate, precise, specific, and robust.[3] This guide will not only walk you through the validation protocols for each technique but also explain the scientific rationale behind the experimental choices, empowering you to design and execute your own robust validation studies.
Choosing the Right Analytical Tool: A Head-to-Head Comparison
The selection of an analytical method is a critical first step and depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. This compound, an aromatic amine derivative, lends itself to analysis by both HPLC and GC. The following is a comparative overview of these two techniques for this specific application.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is a logical choice due to the presence of a chromophore in the molecule, which allows for sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique is particularly useful for volatile and thermally stable compounds. While derivatization may sometimes be necessary for polar compounds to improve their volatility and chromatographic behavior, the aniline functional group in the target molecule may allow for direct analysis under appropriate conditions.[4][5]
The Validation Workflow: A Visual Overview
The validation of an analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated. The following diagram illustrates the key stages of the validation process as outlined by major regulatory bodies like the International Council for Harmonisation (ICH).[6][7][8]
Caption: A flowchart illustrating the systematic workflow for the validation of an analytical method.
Comparative Performance Data: HPLC-UV vs. GC-MS
The following table summarizes the typical performance characteristics for the quantification of this compound using validated HPLC-UV and GC-MS methods. The acceptance criteria are based on the ICH Q2(R1) guidelines.[8]
| Validation Parameter | HPLC-UV | GC-MS | ICH Q2(R1) Acceptance Criteria |
| Specificity | Method is specific in the presence of related substances and degradation products. | High specificity due to mass fragmentation patterns. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.998 | Correlation coefficient should be close to 1. |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | The range should be appropriate for the intended application. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | The closeness of test results to the true value. |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | The precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | < 2.0% | < 2.5% | The precision within-laboratory variations. |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.02 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.6 | 0.06 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. | Unaffected by minor changes in inlet temperature and carrier gas flow rate. | The capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of HPLC-UV and GC-MS methods for the quantification of this compound.
HPLC-UV Method Validation Protocol
1. Specificity:
-
Prepare a solution of this compound.
-
Prepare solutions of known related substances and potential degradation products.
-
Prepare a mixed solution containing the analyte and all potential interfering substances.
-
Analyze all solutions by HPLC-UV and compare the chromatograms to ensure that the peak for this compound is well-resolved from all other peaks.
2. Linearity and Range:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1, 10, 25, 50, and 100 µg/mL).
-
Inject each calibration standard in triplicate.
-
Plot a calibration curve of the peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
3. Accuracy:
-
Prepare samples at three concentration levels (low, medium, and high) across the linear range by spiking a known amount of this compound into a placebo matrix.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
4. Precision:
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD%) for each set of measurements.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas:
-
LOD = 3.3 * (standard deviation of the y-intercept / slope)
-
LOQ = 10 * (standard deviation of the y-intercept / slope)
-
6. Robustness:
-
Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze a sample under each of the modified conditions and evaluate the impact on the results.
GC-MS Method Validation Protocol
1. Specificity:
-
Analyze a blank matrix sample to check for any interfering peaks at the retention time of this compound.
-
Analyze a standard solution of the analyte to determine its retention time and mass spectrum.
-
The high selectivity of the mass spectrometer, especially in selected ion monitoring (SIM) mode, provides a high degree of specificity.
2. Linearity and Range:
-
Prepare a series of at least five calibration standards of this compound in a suitable solvent (e.g., 0.1, 1, 5, 10, and 20 µg/mL).
-
Analyze each standard in triplicate.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
3. Accuracy:
-
Prepare spiked samples at three concentration levels (low, medium, and high) in a relevant matrix.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
4. Precision:
-
Repeatability: Perform six replicate injections of a standard solution.
-
Intermediate Precision: Repeat the analysis on a different day or with a different analyst.
-
Calculate the RSD% for the peak areas and retention times.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ by injecting a series of dilute solutions of the analyte and determining the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
6. Robustness:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Inlet temperature (e.g., ±10 °C)
-
Carrier gas flow rate (e.g., ±5%)
-
Oven temperature program ramp rate (e.g., ±2 °C/min)
-
-
Analyze a sample under each of the modified conditions and assess the impact on the results.
The Logic of Method Selection: A Deeper Dive
The choice between HPLC-UV and GC-MS is not merely a matter of availability but a strategic decision based on the analytical goals.
Caption: A diagram illustrating the key factors influencing the choice between HPLC-UV and GC-MS.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. By following the detailed validation protocols outlined in this guide, researchers can ensure the development of robust and reliable analytical methods that meet the stringent requirements of the pharmaceutical industry. The principles of method validation, as established by regulatory bodies, provide a universal framework for ensuring data quality and integrity, which is paramount in the journey of drug development.[9][10][11]
References
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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European Paediatric Translational Research Infrastructure. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
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Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
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Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. Retrieved from [Link]
-
ResearchGate. (2025, November 27). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Retrieved from [Link]
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PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. Retrieved from [Link]
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Bureau Veritas. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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Bureau Veritas. (2022, November 7). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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PubMed. (n.d.). Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Determination of thiocyanate anion as an organic derivative by gas chromatography. Retrieved from [Link]
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National Institutes of Health. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]
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Trade Science Inc. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]
-
ResearchGate. (2025, March 4). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]
-
Wageningen University & Research. (2022, June 28). Journal of Chromatography A. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]
-
PubMed. (n.d.). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Retrieved from [Link]
-
PubMed. (2018, September 1). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]
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comparative analysis of coupling efficiencies for different substituted anilines
An Expert's Guide to Navigating the Reactivity of Substituted Anilines in Modern Coupling Reactions
Aniline and its derivatives are indispensable building blocks in the chemical sciences, forming the structural core of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] The ability to efficiently forge new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds from these aromatic amines is paramount for molecular innovation. This guide provides a comparative analysis of coupling efficiencies for substituted anilines in three workhorse transformations: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation.
Moving beyond a simple recitation of protocols, we will dissect the underlying principles that govern reactivity. By understanding the interplay of electronic and steric effects, researchers can make informed decisions, troubleshoot challenging substrates, and rationally design synthetic routes with greater precision and success.
The Guiding Principles: Electronic and Steric Effects
The reactivity of a substituted aniline in a coupling reaction is not absolute; it is dictated by the electronic and steric nature of the substituents on the aromatic ring. These factors profoundly influence the nucleophilicity of the amine and the lability of associated leaving groups.
-
Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
EDGs (e.g., -OCH₃, -CH₃, -N(CH₃)₂) increase the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group. This enhances the aniline's nucleophilicity, making it a more potent reaction partner in amide bond formation and facilitating its coordination to a metal center in cross-coupling catalysis.
-
EWGs (e.g., -NO₂, -CN, -CF₃, -Cl) pull electron density away from the ring and the amino group.[3] This diminishes the aniline's nucleophilicity, often rendering it a more challenging substrate that requires more forcing conditions or highly active catalytic systems.[4][5]
-
-
Steric Effects : The size and position of substituents, particularly at the ortho positions, can physically obstruct the amino group.[6] This steric hindrance can impede the approach of a bulky catalyst or the other coupling partner, dramatically slowing reaction rates or preventing the reaction altogether.[7] Overcoming this challenge is a key focus in the development of specialized bulky phosphine ligands used in modern cross-coupling.[6]
The interplay between these effects determines the overall reactivity profile of a given aniline, and understanding this relationship is the key to mastering its application in synthesis.
Comparative Analysis in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, uniting an amine with an aryl halide or pseudohalide.[8][9] The reaction proceeds through a catalytic cycle where the electronic character of the aniline directly impacts the amine coordination and subsequent deprotonation steps.[3][8][10]
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Data Summary: Impact of Aniline Electronics on Yield
The following table illustrates the effect of aniline substituents on the yield of Buchwald-Hartwig coupling with 3-bromo-4-indolylmaleimide.
| Aniline Derivative | Substituent Type | Isolated Yield (%) |
| 4-Methoxyaniline | Strong EDG | 92% |
| 4-Methylaniline | Weak EDG | 89% |
| Aniline | Neutral | 85% |
| 4-Chloroaniline | Weak EWG | 82% |
| 4-Cyanoaniline | Strong EWG | 71% |
| 2-Methylaniline | Steric Hindrance (ortho) | 75% |
| (Data adapted from a study on Buchwald-Hartwig coupling.[11]) |
Field-Proven Insights
-
Electron-Rich Anilines (e.g., 4-Methoxyaniline): These are excellent substrates. Their high nucleophilicity facilitates rapid coordination to the palladium center, generally leading to high yields under standard conditions.
-
Electron-Poor Anilines (e.g., 4-Cyanoaniline): These substrates are more challenging. Their reduced nucleophilicity slows the reaction. To achieve success, more reactive catalysts, stronger non-nucleophilic bases (e.g., LiHMDS), or higher reaction temperatures are often necessary to drive the reaction to completion.[5][10]
-
Sterically Hindered Anilines (e.g., 2-Methylaniline): Ortho substituents can significantly lower yields by impeding the aniline's approach to the metal center. The key to success with these substrates is the choice of ligand. Bulky, electron-rich biarylphosphine ligands like Xantphos or Brettphos are designed to create a wider coordination sphere around the palladium, accommodating sterically demanding substrates and promoting the desired reductive elimination.[10][11]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is representative for the coupling of an aryl bromide with a substituted aniline.
Materials:
-
Aryl bromide (1.0 eq)
-
Substituted Aniline (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (2-5 mol%)
-
Xantphos (or other suitable phosphine ligand, 4-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).[12]
-
Reagent Addition: Add the aryl bromide, followed by the substituted aniline and the anhydrous solvent via syringe.[12]
-
Reaction Conditions: Seal the tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C).[11][12]
-
Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-arylated aniline.[12]
Comparative Analysis in Suzuki-Miyaura Coupling
In this context, the aniline derivative is typically a haloaniline (e.g., bromoaniline), which serves as the electrophilic partner for an organoboron reagent.[1][13] The electronic properties of the substituents on the aniline ring primarily influence the rate-determining step of the catalytic cycle: the oxidative addition of the C-X bond to the Pd(0) center.[13]
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// Edges for the cycle pd0 -> oxidative_addition [arrowhead=none]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [arrowhead=none]; transmetalation -> trans_complex; trans_complex -> reductive_elimination [arrowhead=none]; reductive_elimination -> pd0;
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Data Summary: Influence of Isomer Position on Yield
The following data from a micellar Suzuki-Miyaura cross-coupling reaction between bromoaniline isomers and 2-thienylboronic acid clearly demonstrates the impact of substituent position.[1]
| Bromoaniline Isomer | Product | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline (ortho) | 2-(Thiophen-2-yl)aniline | 15 | 86% |
| 3-Bromoaniline (meta) | 3-(Thiophen-2-yl)aniline | 15 | 64% |
| 3-Bromoaniline (meta) | 3-(Thiophen-2-yl)aniline | 60 | 96% |
| 4-Bromoaniline (para) | 4-(Thiophen-2-yl)aniline | 15 | 91% |
| (Data from a study by T. Scattolin, et al.[14]) |
Field-Proven Insights
-
Para-Substituted Anilines: As shown with 4-bromoaniline, the para position is often electronically favorable, leading to high yields in short reaction times.[1] The electronic effects of the amino group and the halogen are transmitted effectively without steric interference.
-
Ortho-Substituted Anilines: While 2-bromoaniline also performs well, the proximity of the amino and bromo groups can introduce steric challenges and potential for catalyst inhibition via chelation, sometimes requiring specific ligands (e.g., CataCXium A) for optimal results.[1][15]
-
Meta-Substituted Anilines: The case of 3-bromoaniline is particularly instructive. It initially shows lower reactivity, but the yield improves significantly with extended reaction time.[1] This highlights how the substituent's position can influence reaction kinetics more than the final thermodynamic outcome.[1]
Experimental Protocol: Micellar Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of bromoanilines with a boronic acid in an aqueous micellar system, which is an environmentally benign approach.[14][16]
Materials:
-
Bromoaniline isomer (1.0 eq, 0.5 mmol)
-
Thiophene boronic acid (1.2 eq, 0.6 mmol)
-
Pd(dtbpf)Cl₂ (2 mol%, 0.01 mmol)
-
Triethylamine (Et₃N) (2.0 eq, 1.0 mmol)
-
Aqueous Kolliphor EL solution (2 wt% in H₂O)
Procedure:
-
Reaction Setup: In a vial open to the air, combine the bromoaniline isomer, thiophene boronic acid, Pd(dtbpf)Cl₂ catalyst, and triethylamine.[14]
-
Solvent Addition: Add 2 mL of the 2 wt% aqueous Kolliphor EL solution.
-
Reaction Conditions: Stir the mixture vigorously (e.g., 500 rpm) at room temperature. The reaction is often complete in as little as 15 minutes.[14]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, add ethanol (approx. 10 mL) until the mixture becomes homogeneous. Remove the solvents under reduced pressure.[14]
-
Purification: Purify the resulting residue by flash column chromatography (e.g., SiO₂, CH₂Cl₂/n-hexane) to afford the pure biaryl product.[14]
Comparative Analysis in Amide Bond Formation
The formation of an amide bond by coupling a carboxylic acid with an aniline is one of the most performed reactions in drug discovery.[4] The reaction hinges on the nucleophilic attack of the aniline's amino group on an activated carboxylic acid derivative. Consequently, the electronic nature of the aniline is the single most critical factor determining success.
Data Summary: Performance with Electron-Deficient Anilines
Electron-deficient anilines are notoriously poor nucleophiles for amide coupling. The data below demonstrates the critical role of additives in achieving a successful reaction between benzoic acid and 4-nitroaniline.
| Coupling Conditions | Yield of 4-Nitrobenzanilide (%) |
| EDC, HOBt (cat.), DIPEA | 38% |
| EDC, HOBt (cat.), DMAP (1 eq), DIPEA | 72% |
| (Data adapted from a study optimizing coupling for electron-deficient amines.[4]) |
Field-Proven Insights
-
Electron-Rich & Neutral Anilines: These substrates are generally straightforward to couple using standard reagents like EDC or DCC, often providing high yields.[17] Their sufficient nucleophilicity allows for efficient reaction with the activated carboxylic acid.
-
Electron-Deficient Anilines: As the data shows, standard conditions fail with weakly nucleophilic anilines like 4-nitroaniline. The key to success is the use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[4] DMAP intercepts the initial active ester (e.g., the HOBt ester) to form a highly reactive acyliminium ion intermediate. This intermediate is significantly more electrophilic and readily reacts even with a poor nucleophile, dramatically improving the yield.[4] This causality—overcoming poor aniline nucleophilicity with a super-activated electrophile—is a cornerstone of modern amide coupling strategy.
Experimental Protocol: Amide Coupling for Electron-Deficient Anilines
This protocol is optimized for challenging, electron-poor aniline substrates.[4]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Electron-Deficient Aniline (1.1 eq)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.0 eq)
-
HOBt (1-hydroxybenzotriazole) (0.1 eq)
-
DMAP (4-dimethylaminopyridine) (1.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid, the electron-deficient aniline, DMAP, and a catalytic amount of HOBt. Dissolve the components in anhydrous DCM.
-
Reagent Addition: Add DIPEA to the mixture, followed by the solid EDC reagent in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to obtain the pure amide product.[4]
Conclusion and Future Outlook
The efficiency of coupling reactions involving substituted anilines is a direct and predictable function of the electronic and steric properties of the ring substituents. Electron-donating groups generally accelerate reactions where aniline acts as a nucleophile, while electron-withdrawing groups and ortho-substitution present challenges that demand carefully optimized conditions.[18][19] Success in modern synthesis relies not on a one-size-fits-all approach, but on a deep understanding of these principles to select the appropriate catalyst, ligand, base, and reaction protocol for the specific aniline substrate at hand.
Emerging methodologies, including the use of micellar catalysis to accelerate reactions in water[20] and photoredox catalysis to access novel reaction pathways, are continually expanding the toolkit available to chemists. These advancements promise to further tame the reactivity of even the most challenging aniline derivatives, enabling the synthesis of next-generation molecules with greater efficiency and environmental stewardship.
References
- Experimental Protocol for Buchwald-Hartwig Amin
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.Tetrahedron Letters (via PMC).
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.RSC Publishing.
- Buchwald coupling of 1 with various anilines and 2‐aminopyridines...
- Chapter 3: Synthetic Methods for Primary Anilines.Books.
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
- Amide bond formation: Beyond the myth of coupling reagents.
- Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene.
- Buchwald-Hartwig Amin
- Electronic effect of substituents on anilines favors 1,4-addition to trans-β-nitrostyrenes: access to N-substituted 3-arylindoles and 3-arylindoles.Organic & Biomolecular Chemistry.
- A Comparative Guide to Catalytic Systems for Cross-Coupling with 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.
- Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews.
- Cross-coupling strategies for aniline synthesis.
- Substituent effects on the physical properties and pKa of aniline.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Reactivity comparison of halogenated anilines in cross-coupling. Benchchem.
- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Benchchem.
- Amide Bond Formation and Peptide Coupling.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.RSC Advances (via PMC).
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Amide coupling Protocol for Amino PEG. AxisPharm.
- Amides from Carboxylic Acids-DCC and EDC Coupling.Chemistry Steps.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. boa.unimib.it [boa.unimib.it]
- 17. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
evaluating the impact of the trifluoromethoxy group on drug-receptor interactions
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the intricate dance of drug discovery, the strategic modification of a lead compound can mean the difference between a clinical candidate and a forgotten molecule. Among the chemist's toolkit of functional groups, fluorinated moieties have risen to prominence for their ability to fine-tune the physicochemical and biological properties of a drug. While the trifluoromethyl (-CF3) group is a well-established player, its close relative, the trifluoromethoxy (-OCF3) group, offers a unique and often advantageous profile for optimizing drug-receptor interactions. This guide provides an in-depth comparison of the trifluoromethoxy group with its common bioisosteres, the methoxy (-OCH3) and trifluoromethyl (-CF3) groups, supported by experimental data and detailed methodologies for evaluating their impact.
The Unique Physicochemical Landscape of the Trifluoromethoxy Group
The trifluoromethoxy group's influence on a molecule's properties stems from a unique interplay of electronics and sterics. Unlike the electron-donating methoxy group, the strong electron-withdrawing nature of the three fluorine atoms makes the OCF3 group a net electron-withdrawing substituent.[1][2] However, the oxygen atom's lone pairs can still participate in resonance, albeit to a lesser extent than in a methoxy group. This duality allows for a nuanced modulation of a molecule's electronic character.
One of the most significant contributions of the OCF3 group is its impact on lipophilicity, a critical parameter for membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04, making it more lipophilic than the trifluoromethyl group (+0.88).[1] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and the blood-brain barrier.[1]
Furthermore, the strength of the C-F bond imparts exceptional metabolic stability to the OCF3 group, making it resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[1] This can lead to an extended half-life in the body and a more favorable pharmacokinetic profile.[1]
Comparative Analysis: OCF3 vs. OCH3 vs. CF3 in Receptor Binding
To truly appreciate the impact of the trifluoromethoxy group, a direct comparison with its common analogs is essential. A revealing case study is the structure-activity relationship (SAR) of indole-based inhibitors of the AAA ATPase p97, a target for cancer therapy.[3]
Case Study: p97 ATPase Inhibitors
In a study exploring the SAR of phenyl indole inhibitors of p97, a series of analogs with different substituents at the C-5 position of the indole ring were synthesized and evaluated for their inhibitory activity. The results highlight the distinct effects of the trifluoromethoxy, methoxy, and trifluoromethyl groups on target engagement.[3]
| Compound (Substituent at C-5) | IC50 (µM) for p97 Inhibition |
| Trifluoromethoxy (-OCF3) | 5.2 ± 0.2 |
| Trifluoromethyl (-CF3) | 4.5 ± 0.3 |
| Methoxy (-OCH3) | 1.1 ± 0.1 |
| Methyl (-CH3) | 0.25 ± 0.02 |
| Nitro (-NO2) | 0.05 ± 0.01 |
| Pentafluorosulfanyl (-SF5) | 21.5 ± 0.4 |
Data sourced from: Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97.[3]
This data reveals several key insights:
-
Trifluoromethoxy vs. Trifluoromethyl: The OCF3-substituted compound exhibited an IC50 value (5.2 µM) very similar to that of the CF3-substituted analog (4.5 µM), suggesting that in this particular scaffold, the trifluoromethoxy group can serve as an effective bioisostere for the trifluoromethyl group in terms of maintaining inhibitory potency.[3]
-
Trifluoromethoxy vs. Methoxy: A significant drop in potency is observed when comparing the OCF3 analog (5.2 µM) to the OCH3 analog (1.1 µM). This stark difference underscores the profound impact of the electronic properties of the substituent on receptor binding. The strong electron-withdrawing nature of the OCF3 group, in contrast to the electron-donating methoxy group, likely alters the electronic distribution of the indole ring, which in turn affects its interactions with the p97 binding pocket.
-
Context is Key: It is crucial to note that the effects of these substituents are highly dependent on the specific drug-receptor system. While the OCF3 group was a good potency match for the CF3 group in this p97 inhibitor series, this may not hold true for all targets. The interplay of sterics, electronics, and the specific topology of the binding site dictates the optimal substituent.
Visualizing the Interaction: A Structural Perspective
X-ray crystallography provides invaluable atomic-level insights into how a drug engages with its target. Examining the crystal structures of drugs containing trifluoromethoxy and trifluoromethyl groups can illuminate the specific interactions that drive binding affinity and selectivity.
The OCF3 Group in Action: Riluzole Bound to TRPC5
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group. A high-resolution cryo-EM structure of human TRPC5 in complex with riluzole reveals the precise binding mode of the drug.[4] The trifluoromethoxy group of riluzole forms a hydrogen bond with the side chain of serine 495 (S495) on the S4 helix of the channel.[4] This specific interaction, facilitated by the oxygen atom of the OCF3 group, contributes to the drug's ability to activate the TRPC5 channel.[4]
Caption: Key interactions of Riluzole within the TRPC5 binding pocket.
The CF3 Group's Role: Ponatinib's Potency
Ponatinib, a multi-targeted tyrosine kinase inhibitor, features a trifluoromethyl group that is critical for its potent inhibition of Bcr-Abl, including the T315I mutant that confers resistance to other inhibitors.[3][5] X-ray crystallography of ponatinib bound to the T315I Bcr-Abl kinase domain reveals that the trifluoromethyl group binds to a pocket induced by the inactive conformation of the kinase.[3] This interaction, along with other favorable van der Waals interactions, contributes to ponatinib's high binding affinity.[3]
Caption: Binding mode of Ponatinib in the Bcr-Abl T315I kinase domain.
Experimental Protocols for Evaluating Drug-Receptor Interactions
To quantitatively assess the impact of the trifluoromethoxy group and its analogs on drug-receptor interactions, several biophysical techniques are employed. Below are step-by-step methodologies for three key experiments.
Radioligand Binding Assay
This technique is the gold standard for measuring the affinity of a ligand for its receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., OCF3, OCH3, and CF3 analogs) for a specific receptor.
Methodology: Competitive Binding Assay
-
Preparation of Materials:
-
Receptor source: Membrane preparations from cells or tissues expressing the target receptor.
-
Radioligand: A high-affinity, radioactively labeled ligand for the target receptor (e.g., [3H]-labeled).
-
Test compounds: A series of concentrations of the unlabeled OCF3, OCH3, and CF3 analogs.
-
Assay buffer: A buffer that maintains the stability and activity of the receptor.
-
Filtration apparatus: A multi-well filter plate with glass fiber filters.
-
Scintillation counter.
-
-
Assay Procedure:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through the glass fiber filter plate. The filters will trap the receptor-bound radioactivity.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates) and binding affinity.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) of the interaction between a test compound and its target receptor.
Methodology:
-
Immobilization of the Ligand:
-
The receptor (ligand) is immobilized onto the surface of a sensor chip. Common immobilization chemistries include amine coupling, thiol coupling, or capture-based methods.
-
-
Preparation of the Analyte:
-
The test compounds (analytes) are prepared in a suitable running buffer at a range of concentrations.
-
-
SPR Measurement:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The analyte solution is injected over the sensor surface for a defined period (association phase), allowing the test compound to bind to the immobilized receptor. The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time.
-
The analyte solution is then replaced with running buffer (dissociation phase), and the dissociation of the compound from the receptor is monitored.
-
After each binding cycle, the sensor surface is regenerated by injecting a solution that removes the bound analyte without damaging the immobilized receptor.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters ka and kd.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka).
-
Caption: General workflow for an SPR experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation:
-
The receptor and the test compound (ligand) are prepared in the same buffer to minimize heats of dilution. The samples should be degassed to prevent air bubbles.
-
The receptor solution is placed in the sample cell of the calorimeter.
-
The ligand solution is loaded into the injection syringe.
-
-
ITC Titration:
-
A series of small, precise injections of the ligand solution are made into the sample cell containing the receptor.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to receptor.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters: KD, n, and ΔH.
-
The change in entropy (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(1/KD).
-
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Conclusion: A Versatile Tool for Drug Design
The trifluoromethoxy group is a powerful and versatile substituent in the medicinal chemist's arsenal. Its unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character provides a distinct advantage over more traditional groups like methoxy and can offer a nuanced alternative to the trifluoromethyl group. As demonstrated by the p97 inhibitor case study and the structural insights from riluzole, the strategic incorporation of an OCF3 group can profoundly influence drug-receptor interactions.
The choice between OCF3, OCH3, and CF3 is not a one-size-fits-all decision. A thorough understanding of the target's binding site and the desired physicochemical properties of the final compound is paramount. By employing rigorous experimental techniques such as radioligand binding assays, SPR, and ITC, researchers can quantitatively evaluate the impact of these substituents and make data-driven decisions to optimize lead compounds. The trifluoromethoxy group, when judiciously applied, can unlock new avenues for developing more potent, selective, and effective therapeutics.
References
-
Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science. [Link]
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Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. International Journal of Molecular Sciences. [Link]
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Sonidegib is a Hedgehog Pathway Inhibitor for Solid Tumors Research. Active Biohem. [Link]
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Structural identification of riluzole-binding site on human TRPC5. Acta Pharmacologica Sinica. [Link]
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Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters. [Link]
-
Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ChEMBL. [Link]
-
The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Publishing. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
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- 4. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Thiocyanato-2-(trifluoromethoxy)aniline
This document provides essential, procedural guidance for the safe and compliant disposal of 4-Thiocyanato-2-(trifluoromethoxy)aniline (CAS No. 1133115-28-2). As a complex aniline derivative incorporating thiocyanate and trifluoromethoxy functional groups, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Hazard Assessment & Immediate Safety Precautions
Understanding the hazard profile of this compound is the foundation of its safe management. While specific toxicological data for this exact molecule is not extensively published, its structure necessitates treating it with a high degree of caution based on the known hazards of its constituent functional groups. Aniline derivatives are often toxic, with potential for carcinogenicity and organ damage, while thiocyanates can release toxic gases if improperly handled.[1][2][3]
Core Hazards:
-
High Acute Toxicity: Based on related aniline compounds, assume this substance is toxic if swallowed and potentially fatal if it comes into contact with the skin.[1][4]
-
Organ Toxicity: Aniline derivatives may cause damage to organs through prolonged or repeated exposure.[1][3]
-
Skin and Eye Damage: The compound is expected to cause skin irritation and serious eye damage.[1]
-
Environmental Hazard: Many aniline derivatives are toxic to aquatic life with long-lasting effects.[5] Therefore, this chemical must never be disposed of down the drain.[2]
Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE when handling the pure compound or its waste streams.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves (chemotherapy-rated recommended). | Prevents dermal absorption, which is a primary exposure route for toxic aniline compounds.[6] |
| Body Protection | Impermeable, disposable laboratory coat with a closed front and cuffs. | Protects skin and personal clothing from contamination by spills or aerosols.[5] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from accidental splashes of liquid waste or contact with solid particles.[5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) with an organic vapor cartridge. | Required when handling the solid compound or if there is a risk of generating dust or aerosols, preventing inhalation.[5][6] |
All handling and waste generation activities involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is that all waste streams are considered hazardous waste .[5] This includes the pure chemical, solutions containing it, and any materials that have come into contact with it.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step to ensure safe and compliant disposal. Incompatible waste streams must never be mixed.
-
Solid Waste:
-
Designate a specific, leak-proof hazardous waste container lined with a heavy-duty plastic bag for all contaminated solid consumables.[6]
-
This includes used gloves, weighing papers, pipette tips, bench diapers, and any other disposable item that has contacted the chemical.
-
Label the container clearly: "Solid Hazardous Waste Contaminated with this compound".[5]
-
-
Liquid Waste:
-
Aqueous Waste: Collect all aqueous solutions containing the compound in a dedicated, sealed, and chemically compatible container (e.g., high-density polyethylene).[5][6]
-
Organic Solvent Waste: Collect all organic solvent solutions in a separate, compatible waste container.[6] Causality: Mixing organic solvents with aqueous waste, especially if it contains residual acids or oxidizers, can lead to dangerous chemical reactions, pressure buildup, or the generation of toxic gases.
-
Label containers clearly with "Liquid Hazardous Waste," list all chemical components including solvents, and affix the appropriate hazard pictograms.[7][8]
-
-
Unused or Expired Chemical:
-
Do not attempt to neutralize the pure compound.
-
The original container with the unused chemical must be treated as hazardous waste. Ensure the container is securely sealed and the label is intact. If the original container is compromised, transfer it to a new, compatible container and label it appropriately.[1][9]
-
Step 2: Spill Management
Accidental spills must be managed immediately and effectively to prevent exposure.
-
Evacuate and Alert: Secure the area to prevent entry and inform personnel in the vicinity.[5]
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE outlined in Section 1.[4]
-
Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][5] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect and Containerize: Carefully scoop the absorbed material and place it into the designated solid hazardous waste container.[5]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol) to remove any remaining residue, followed by a soap and water wash. All cleaning materials must be disposed of as solid hazardous waste.[2]
-
Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[5]
Waste Storage, Labeling, and Disposal Workflow
All generated waste must be stored and labeled in accordance with EPA's Resource Conservation and Recovery Act (RCRA) and local regulations.[10]
-
Storage Location: Waste must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[8][9] The SAA must be clearly marked with a sign.[10]
-
Container Management:
-
Labeling: All containers must be labeled with the words "Hazardous Waste" , the full chemical name(s) of the contents, and a clear indication of the hazards (e.g., pictograms for toxicity, health hazard).[7][8]
-
Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[6][10] This is typically arranged through your institution's EHS department. Never pour this chemical waste down the drain or place it in the regular trash.[2]
Disposal Workflow Diagram
The following diagram outlines the complete lifecycle for the proper management and disposal of this compound waste.
Caption: Waste management workflow from generation to final disposal.
References
- Benchchem. Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD. Benchchem.
- American Chemical Society. Managing Hazardous Chemical Waste in the Lab. ACS.
- MilliporeSigma. Safety Data Sheet for 4-(Trifluoromethoxy)aniline. Merck KGaA.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU.
- Benchchem. Proper Disposal of Biotin-Aniline: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Washington State University Environmental Health & Safety. Aniline. WSU.
- United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.
- Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. MLO.
- Fisher Scientific. Safety Data Sheet for 4-(Trifluoromethoxy)aniline. Fisher Scientific.
- TCI America. Safety Data Sheet for 4-(Trifluoromethoxy)aniline. TCI America.
- Redox. Safety Data Sheet Sodium Thiocyanate 50% Solution. Redox.
- Apollo Scientific. Safety Data Sheet for Ammonium thiocyanate. Apollo Scientific.
- ChemicalBook. This compound | 1133115-28-2. ChemicalBook.
- SIA Toolbox. Safety Data Sheet: Aniline. SIA Toolbox.
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- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
